Isopsoralen
Description
Angelicin has been reported in Hoita macrostachya, Mandragora autumnalis, and other organisms with data available.
Angelicin is found in coriander. Angelicin is a constituent of roots and leaves of angelica (Angelica archangelica). Angelicin is found in roots and on surface of parsnips and diseased celery.Angelicin is a furanocoumarin. It can be found in Bituminaria bituminosa. It is present in the list of IARC Group 3 carcinogens (Angelicin plus ultraviolet A radiation). (Wikipedia).
used as tranquillizer; sedative; or anticonvulsant; structure
Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROKJSWHURZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200321 | |
| Record name | Isopsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline], Solid | |
| Record name | Angelicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
360.00 to 362.00 °C. @ 760.00 mm Hg | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 20 mg/L, Very slightly soluble in water (20 mg/L), Soluble in methanol and ethanol | |
| Record name | Isopsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000224 [mmHg] | |
| Record name | Angelicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystalline solid | |
CAS No. |
523-50-2 | |
| Record name | Isopsoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopsoralen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Furo(2,3-H)(1)benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANGELICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ080D7BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C, 138 - 139.5 °C | |
| Record name | Isopsoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Angelicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isopsoralen's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopsoralen, a naturally occurring furanocoumarin, has demonstrated significant anti-tumor activity across a range of cancer cell types. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document provides a comprehensive overview of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through three primary mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the induction of endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This is characterized by the upregulation of proteins such as GRP78, ATF-6, and CHOP, and a decrease in the anti-apoptotic protein Bcl-2[1]. This cascade ultimately leads to the activation of executioner caspases, like caspase-3, culminating in apoptosis. Furthermore, this compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death.
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cell type. For instance, in MCF-7 breast cancer cells, it causes G0/G1 phase arrest, while in MDA-MB-231 cells, it induces G2/M phase arrest[2]. This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs)[3]. The Wnt/β-catenin signaling pathway has been identified as a key target in psoralen-induced cell cycle arrest, with observed reductions in β-catenin levels and its nuclear translocation[2][4].
-
Inhibition of Metastasis: this compound and its related compounds have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis. This is partly achieved by regulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell dissemination[1]. Psoralen (B192213) has been found to inhibit the activation of NF-κB, a transcription factor that plays a significant role in EMT[1]. Additionally, psoralen has been observed to inhibit bone metastasis of breast cancer in animal models[3].
Key Signaling Pathways
This compound's anti-cancer activity is mediated by its modulation of several critical signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. The derivative 8-methoxypsoralen has been shown to impair this pathway by reducing the phosphorylation of Akt, leading to the induction of both intrinsic and extrinsic apoptotic pathways[5][6].
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While direct evidence for this compound is still emerging, related psoralen derivatives have been shown to suppress the phosphorylation of p38 MAPK and JNK in inflammatory responses, suggesting a potential role in cancer-related inflammation.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit the RANKL-induced activation of the NF-κB signaling pathway[7][8][9]. This is a critical finding as NF-κB is a known driver of tumor progression and therapeutic resistance.
Signaling Pathway Diagrams
Quantitative Data
The following tables summarize the quantitative data on the anti-cancer effects of this compound and the structurally similar compound, psoralen.
Table 1: IC50 Values of this compound and Psoralen in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | KB | Oral Carcinoma | 61.9 | [3][5][10][11] |
| This compound | KBv200 | Multidrug-Resistant Oral Carcinoma | 49.4 | [3][5][10][11] |
| This compound | K562 | Chronic Myelogenous Leukemia | 49.6 | [3][5][10][11] |
| This compound | K562/ADM | Multidrug-Resistant CML | 72.0 | [3][5][10][11] |
| Psoralen | KB | Oral Carcinoma | 88.1 | [3][5][10][11] |
| Psoralen | KBv200 | Multidrug-Resistant Oral Carcinoma | 86.6 | [3][5][10][11] |
| Psoralen | K562 | Chronic Myelogenous Leukemia | 24.4 | [3][5][10][11] |
| Psoralen | K562/ADM | Multidrug-Resistant CML | 62.6 | [3][5][10][11] |
Table 2: Apoptosis Induction by this compound and Psoralen
| Compound | Cell Line | Concentration (µg/mL) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| This compound | KB | 50 | 48 | 15.16 | [3] |
| Psoralen | KB | 50 | 48 | 9.30 | [3] |
| This compound | K562 | 50 | 48 | 14.28 | [1] |
| Psoralen | K562 | 50 | 48 | 9.87 | [1] |
Table 3: Cell Cycle Arrest Induced by Psoralen
| Cell Line | Treatment Concentration (µg/mL) | Treatment Duration (h) | Phase of Arrest | Notable Protein Changes | Reference |
| MCF-7 | Varies | 72 | G0/G1 | Fra-1 ↓, Axin2 ↑, β-catenin ↓, p-(Y142) β-catenin ↑ | [12] |
| MDA-MB-231 | Varies | 72 | G2/M | Fra-1 ↓, Axin2 ↑, β-catenin ↓, p-(Y142) β-catenin ↑ | [12] |
| SMMC7721 | 40 µM | 24 | G1 | CyclinD1 ↑, CyclinE1 ↓ | [13] |
| MG-63 | 8 | 48 | G0/G1 | Cyclin A1 ↓, Cyclin B1 ↓, Cyclin D1 ↓, CDK2 ↓ | [14] |
| U2OS | 9 | 48 | G0/G1 | Cyclin A1 ↓, Cyclin B1 ↓, Cyclin D1 ↓, CDK2 ↓ | [14] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Annexin V-FITC/PI Staining for Apoptosis
This protocol is for the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-FITC and PI negative; early apoptotic cells will be Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
Propidium Iodide Staining for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This is a general protocol for analyzing the expression levels of specific proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
Conclusion
This compound is a promising natural compound with potent anti-cancer properties. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt, Wnt/β-catenin, and NF-κB highlights its potential as a therapeutic agent. Further research, particularly quantitative proteomic studies and in vivo efficacy and safety evaluations, will be crucial in translating these preclinical findings into clinical applications for cancer treatment. This guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to further investigate its therapeutic potential.
References
- 1. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial proteomic analysis of this compound protection against oxidative damage in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential expression and/or activation of P38MAPK, erk1/2, and jnk during the initiation and progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psoralen inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.viamedica.pl [journals.viamedica.pl]
Isopsoralen's Role in Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopsoralen, a naturally occurring furocoumarin, has garnered significant scientific interest for its potent anti-inflammatory properties. This document provides an in-depth examination of the molecular mechanisms through which this compound modulates inflammatory responses. It details the compound's interactions with key signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways, and its role in the regulation of the NLRP3 inflammasome. This guide synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing its bioactivity, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways that are central to the inflammatory process.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2][3][4] Mechanistically, this compound and its derivatives prevent the degradation of the inhibitor of κBα (IκBα).[5][6][7] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[5][6] Studies have shown that this inhibition leads to a downstream reduction in inflammatory mediators.[5][6][7][8]
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), are critical for the production of inflammatory cytokines and enzymes like COX-2.[9][10] this compound and its derivatives have been shown to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7][8] By inhibiting these key kinases, this compound effectively dampens the downstream inflammatory cascade.
References
- 1. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling [PeerJ] [peerj.com]
- 2. This compound suppresses receptor activator of nuclear factor kappa- β ligand-induced osteoclastogenesis by inhibiting the NF- κ B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Isopsoralen: A Technical Guide to Its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopsoralen, also known as angelicin, is a naturally occurring angular furanocoumarin that has garnered significant scientific interest due to its diverse pharmacological activities. As an isomer of psoralen (B192213), it is found in numerous plant species and has been a component of traditional medicine for centuries. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its extraction and isolation, and visualizations of key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of psoralens and the plants that contain them. For millennia, extracts from plants like Psoralea corylifolia and Ammi majus were used in ancient Egyptian and Indian traditional medicine to treat skin conditions such as vitiligo, often in combination with sunlight exposure.[1][2] This practice was the precursor to modern photochemotherapy.
The scientific investigation into these plant extracts began in the early 20th century. While the initial focus was on the isolation of psoralen, its angular isomer, this compound (angelicin), was subsequently identified.
-
Early 20th Century: Phytochemical investigations into plants of the genus Psoralea began around 1910.[3]
-
1930s: The first pure compound from Psoralea corylifolia, psoralen, was isolated and identified by Jois and coworkers in 1933.[3]
-
Mid-20th Century: Following the isolation of psoralen, further research into the constituents of P. corylifolia and other plants led to the identification and characterization of this compound (angelicin).[4][5] Patent literature from the mid-1950s and 1960s details methods for the simultaneous isolation and separation of both psoralen and this compound from P. corylifolia seeds, indicating that by this time, its existence and structure were known.[5][6]
The discovery of this compound was part of a broader effort to understand the active principles behind the photosensitizing properties of these medicinal plants, which eventually culminated in the development of PUVA (Psoralen + UVA) therapy in the 1970s.[1][7]
Natural Sources and Quantitative Data
This compound (angelicin) is distributed across several plant families, most notably Fabaceae (Leguminosae), Apiaceae (Umbelliferae), and Moraceae.[4][8] Unlike its linear isomer psoralen, which can be found alone in some species, this compound has not been found in a plant that does not also produce psoralen.[4] The seeds of Psoralea corylifolia (Fabaceae), commonly known as Babchi, are one of the most prominent and commercially utilized sources.[5]
The concentration of this compound can vary significantly based on the plant species, the part of the plant, geographical location, and harvesting time.
| Plant Species | Family | Plant Part | This compound (Angelicin) Concentration |
| Psoralea corylifolia | Fabaceae | Seeds | Yields of up to 0.2g from 100g of seeds have been reported in early patents.[5] Modern methods yield approximately 50.8 mg from 100 mg of crude extract.[9] |
| Angelica archangelica | Apiaceae | Roots, Leaves | A primary source, from which the name "angelicin" is derived.[10][11] |
| Heracleum mantegazzianum | Apiaceae | Fruiting Heads | 292 mg / 100g (fresh weight)[11] |
| Heracleum sphondylium | Apiaceae | Root | 0.5 mg / g[11] |
| Heracleum laciniatum | Apiaceae | Root | ~0.05 mg / g[11] |
| Bituminaria bituminosa | Fabaceae | General | Commonly contains angelicin.[10] |
| Pastinaca sativa (Parsnip) | Apiaceae | Root | Contains this compound.[11] |
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and structural elucidation of this compound from plant sources, primarily focusing on Psoralea corylifolia seeds.
Extraction of Crude Furanocoumarins
This protocol describes a common method for obtaining a crude extract enriched with this compound and psoralen using solvent extraction.
Objective: To extract furanocoumarins from dried Psoralea corylifolia seeds.
Materials:
-
Dried seeds of Psoralea corylifolia
-
Grinder or mill
-
60-mesh sieve
-
Large glass container for maceration
-
Filter paper or Buchner funnel setup
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Pulverize the dried seeds of Psoralea corylifolia using a grinder. Sieve the resulting powder through a 60-mesh sieve to ensure a uniform particle size.[12]
-
Maceration: Take 10 g of the powdered seeds and place them in a large glass container. Add 300 mL of 50% ethanol and allow the mixture to soak at room temperature for 2 hours with occasional stirring.[12]
-
Repeated Extraction: Filter the mixture to separate the extract from the plant material. Repeat the soaking process on the plant residue two more times with 150 mL of 50% ethanol each time.[12]
-
Concentration: Combine all three filtrates. Reduce the total volume of the collected solution by half using a rotary evaporator under reduced pressure.
-
Precipitation: Allow the concentrated extract to stand overnight to allow for the precipitation of less soluble compounds.[12]
-
Filtration: Filter the solution to remove the precipitate. The resulting clear filtrate is the crude extract containing psoralen and this compound.
Isolation and Purification by Column Chromatography
This protocol details the separation of this compound from the crude extract.
Objective: To isolate and purify this compound from the crude furanocoumarin extract.
Materials:
-
Crude extract from Protocol 3.1
-
Neutral alumina (B75360) (120-200 mesh)
-
Petroleum ether
-
Glass chromatography column
-
UV lamp (for visualization)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve 2 g of the crude extract crystals in a minimal amount of hot methanol. Add 6 g of neutral alumina to this solution and mix well. Allow the methanol to evaporate completely in the air at room temperature, resulting in the crude extract adsorbed onto the alumina.[12]
-
Column Packing: Prepare a dry column by packing 120 g of 120-200 mesh neutral alumina into a glass chromatography column.[12]
-
Loading: Carefully add the alumina-adsorbed sample to the top of the packed column.
-
Elution: Prepare the eluent: a mixture of benzene and petroleum ether (40:10 v/v) with 15 drops of acetone added per 50 ml of the mixture.[12] Begin passing the eluent through the column.
-
Fraction Collection: Monitor the column under UV light. Two distinct fluorescent bands will become visible as the separation progresses. Collect the eluate corresponding to each of these bands separately.
-
Crystallization: Take the fraction corresponding to the this compound band (typically the second major band after psoralen) and reduce the solvent volume using a rotary evaporator. Allow the concentrated solution to crystallize.
-
Final Purification: Filter the solution to collect the crystals of this compound. The purity can be further enhanced by recrystallization from methanol. Purity should be assessed by HPLC, with expected purity >99%.[12][13]
Structural Elucidation
The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.
Objective: To confirm the chemical structure of the purified compound as this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are recorded on an NMR spectrometer. The resulting chemical shifts, coupling constants, and carbon signals are compared with established data for this compound to confirm its identity.[12][13]
-
-
Mass Spectrometry (MS):
-
The molecular weight and fragmentation pattern of the compound are determined using techniques like Electrospray Ionization (ESI-MS). The observed molecular ion peak should correspond to the exact mass of this compound (C₁₁H₆O₃, molecular weight: 186.16 g/mol ).
-
-
Ultraviolet (UV) Spectroscopy:
-
The UV absorption spectrum is recorded in a solvent like methanol. This compound exhibits characteristic absorption maxima at approximately 246 nm and 298 nm.[14]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound isolation and its biosynthetic origin.
Conclusion
This compound is a phytocompound with a rich history rooted in traditional medicine and a promising future in modern pharmacology. Its discovery was a key step in understanding the photobiology of furanocoumarins. The primary source, Psoralea corylifolia, provides a reliable supply for research and development. The protocols and data presented in this guide offer a foundational resource for scientists, enabling further exploration of this compound's therapeutic potential. Continued research into its mechanisms of action and the development of optimized isolation techniques will be crucial for translating this natural product into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Research and development of oral psoralen and longwave radiation photochemotherapy: 2000 B.C.-1982 A.D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical and Pharmacological Studies on the Genus Psoralea: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 5. US3553236A - Psoralene and isopsoralene, process for their isolation and separation - Google Patents [patents.google.com]
- 6. DE1900435C3 - Process for the isolation and separation of psorals and isopsorals - Google Patents [patents.google.com]
- 7. Psoralen photobiology and photochemotherapy: 50 years of science and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review [mdpi.com]
- 9. Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angelicin - Wikipedia [en.wikipedia.org]
- 11. This compound | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pharmacology of Isopsoralen
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopsoralen (also known as Angelicin) is a naturally occurring furanocoumarin found in the seeds of Psoralea corylifolia L.[1][2] This document provides a comprehensive technical overview of the current understanding of this compound's pharmacology, focusing on its multifaceted mechanisms of action, pharmacokinetic profile, and toxicological considerations. The information presented herein is intended to serve as a foundational guide for professionals engaged in natural product research and the development of novel therapeutics. This compound has demonstrated significant anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties in preclinical studies, making it a compound of considerable interest.[2][3][4][5] This guide synthesizes key quantitative data, details common experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's therapeutic potential and challenges.
Pharmacodynamics: Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Its primary mechanisms include potent anti-inflammatory, anti-cancer, and antioxidant activities.
Anti-inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][6] In models of rheumatoid arthritis, this compound ameliorated the inflammatory phenotype of fibroblast-like synoviocytes by inhibiting cytokine production, migration, and invasion.[1][2] A key molecular target identified is the Macrophage Migration Inhibitory Factor (MIF), a critical protein in inflammatory processes.[1][2] By targeting MIF and subsequently suppressing NF-κB and MAPK (p38 and JNK) phosphorylation and activation, this compound effectively reduces the expression of pro-inflammatory mediators.[1][4]
Anti-Cancer Effects
This compound demonstrates significant anti-proliferative and pro-apoptotic activity across various cancer cell lines.[7][8] Studies show it can inhibit the growth of osteosarcoma, leukemia, and other cancer cells in a dose-dependent manner.[3][9] The primary mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and the activation of initiator (caspase-9) and executioner (caspase-3) caspases.[4]
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| KB | Human oral cancer | 61.9 | [7][8] |
| KBv200 | Multidrug-resistant oral cancer | 49.4 | [7][8] |
| K562 | Chronic myelogenous leukemia | 49.6 | [7][8] |
| K562/ADM | Multidrug-resistant leukemia | 72.0 |[7][8] |
Table 2: In Vivo Anti-tumor Efficacy of this compound in Osteosarcoma Xenograft Model (Nude Rats)
| Treatment Group | Dose | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| This compound Low-Dose | - | 40.18 | 37.77 | [9][10][11] |
| this compound High-Dose | - | 66.96 | 47.87 |[9][10][11] |
Antioxidant Effects
This compound exhibits antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[12] this compound interacts with Keap1 (Kelch-like ECH-associated protein 1), which is a negative regulator of Nrf2.[12] This interaction disrupts the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of various antioxidant and detoxification enzymes such as GCLM, HO-1, and NQO1.[12][13]
Pharmacokinetics
Pharmacokinetic studies, primarily conducted in rats, indicate that this compound possesses favorable oral bioavailability and is widely distributed in tissues.[14]
Table 3: Pharmacokinetic Parameters of this compound in Wistar Rats
| Administration | Parameter | Value | Reference |
|---|---|---|---|
| Intravenous | Elimination Half-life (t₁/₂) | 5.35 h | [14] |
| Distribution Order | Kidney > Lung > Liver > Heart > Spleen > Brain | [14] | |
| Excretion (as prototype) | 56.25% (Urine is major route) | [14] | |
| Oral | Elimination Half-life (t₁/₂) | 5.56 h | [10][14] |
| | Relative Bioavailability | 70.35% |[10][14] |
Toxicology
The primary toxicological concern associated with this compound is hepatotoxicity, which has been observed in animal studies.[15][16] The toxicity appears to be species-dependent, with rats being more susceptible than mice.[15] The mechanism may involve cholestatic liver injury and interference with cytochrome P450 metabolism.[15][16][17]
Table 4: Summary of Toxicological Findings for this compound in Rodents
| Species | Dose | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Wistar Rat | 40 mg/kg (oral) | 28 days | Cholestatic liver injury; repressed expression of bile salt export pump (BSEP). | [15] |
| ICR Mouse | 160 mg/kg (oral) | 28 days | Not sensitive to toxic effects observed in rats. | [15] |
| SD Rat | 60 mg/kg (oral) | - | Increased serum ALT, AST, Total Bile Acid (TBA), and Triglycerides (TG); hepatotoxicity mainly through cytochrome P450 metabolism. | [16] |
| SD Rat | 28 mg/kg (oral) | 12 weeks | Increased brain and heart coefficients; damage to the blood system. |[18] |
Experimental Protocols
The investigation of this compound's pharmacology employs a range of standard in vitro and in vivo methodologies.
In Vitro Cell Viability (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding : Plate cells (e.g., K562, KB) in 96-well plates at a density of 1-5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).[7]
-
MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[7]
Apoptosis Detection (Flow Cytometry)
This method quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment : Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[7]
-
Incubation : Incubate in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.
Western Blotting for Protein Expression
This technique is used to detect changes in the expression or phosphorylation state of key signaling proteins.
-
Cell Lysis : After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies (e.g., anti-p-p38, anti-NF-κB p65, anti-Nrf2, anti-Caspase-3) overnight at 4°C.
-
Detection : Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.[19]
General Experimental Workflow
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory, anti-cancer, and antioxidant activities demonstrated in preclinical models. Its mechanisms of action, centered on the modulation of key signaling pathways like NF-κB, MAPK, Nrf2, and intrinsic apoptosis, provide a strong rationale for its therapeutic potential. The compound exhibits favorable oral bioavailability, though its hepatotoxic potential necessitates careful consideration and further investigation.
Future research should focus on:
-
Toxicology : Elucidating the precise mechanisms of hepatotoxicity and exploring strategies to mitigate these effects, such as structural modification or co-administration with hepatoprotective agents.
-
Target Identification : Utilizing advanced techniques like proteomics and molecular docking to confirm direct protein targets (e.g., MIF, Keap1) and uncover novel interactions.[1][12]
-
Clinical Translation : Designing well-controlled clinical trials to evaluate the safety and efficacy of this compound in relevant human diseases, particularly inflammatory disorders and cancers.
-
Synergistic Combinations : Investigating the potential for this compound to be used in combination with existing chemotherapeutic or anti-inflammatory drugs to enhance efficacy and reduce toxicity.
References
- 1. This compound ameliorates rheumatoid arthritis by targeting MIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates rheumatoid arthritis by targeting MIF - ProQuest [proquest.com]
- 3. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity induced by psoralen and this compound from Fructus Psoraleae: Wistar rats are more vulnerable than ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of Psoralen and this compound hepatotoxicity as revealed by hepatic gene expression profiling in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Isopsoralen Structure-Activity Relationship: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, a naturally occurring linear furanocoumarin, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As an isomer of psoralen, this compound exhibits a distinct biological profile, making it a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
Quantitative Data: Cytotoxicity of this compound and Psoralen
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, psoralen, against various human cancer cell lines. This data highlights the dose-dependent anticancer activity of these compounds.[1][2][3]
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| This compound | KB | Oral Carcinoma | 61.9[1][2][3] |
| KBv200 | Multidrug-Resistant Oral Carcinoma | 49.4[1][2][3] | |
| K562 | Chronic Myelogenous Leukemia | 49.6[1][2][3] | |
| K562/ADM | Multidrug-Resistant Leukemia | 72.0[1][2][3] | |
| Psoralen | KB | Oral Carcinoma | 88.1[1][2][3] |
| KBv200 | Multidrug-Resistant Oral Carcinoma | 86.6[1][2][3] | |
| K562 | Chronic Myelogenous Leukemia | 24.4[1][2][3] | |
| K562/ADM | Multidrug-Resistant Leukemia | 62.6[1][2][3] |
Experimental Protocols
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the specified time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualization of Apoptosis Induction Workflow
References
Isopsoralen: A Furanocoumarin with Broad Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isopsoralen, a naturally occurring furanocoumarin isolated from the seeds of Psoralea corylifolia Linn, has emerged as a promising therapeutic agent with a diverse pharmacological profile.[1][2][3] Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its wide-ranging biological activities.[4][5][6] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential in oncology, inflammatory diseases, and metabolic bone disorders. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.
Therapeutic Potential and Mechanisms of Action
This compound exhibits a remarkable breadth of therapeutic activities, including anti-tumor, anti-inflammatory, anti-osteoporotic, and antiviral effects.[4][7][8][9] These effects are underpinned by its ability to modulate a variety of cellular signaling pathways.
Anti-Cancer Activity
In the context of oncology, this compound has demonstrated significant inhibitory effects on the growth of various cancer cell lines, including osteosarcoma and multidrug-resistant cancer cells.[8][10][11] The primary mechanism of its anti-tumor action is the induction of apoptosis and cell cycle arrest.[8][12] Studies have shown that this compound can induce apoptosis or necrosis in osteosarcoma cells, highlighting its potential as a chemotherapeutic agent.[11]
Anti-Inflammatory Properties
This compound possesses potent anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.[1][2] It has been shown to ameliorate the inflammatory phenotype of rheumatoid arthritis fibroblast-like synoviocytes by inhibiting the production of inflammatory cytokines and reducing cell migration and invasion.[1][2] A key molecular target identified in this process is the macrophage migration inhibitory factor (MIF).[1][2] Furthermore, this compound can suppress inflammatory responses by regulating the NF-κB and MAPK signaling pathways.[13]
Treatment of Osteoporosis
A significant body of research points to the potential of this compound in the treatment and prevention of osteoporosis.[3][4][7] It promotes osteogenesis by enhancing osteoblast differentiation and mineralization.[3][4] The molecular mechanisms implicated in its anti-osteoporotic effects are multifaceted and include:
-
Targeting the AhR/ERα axis: this compound acts as an aryl hydrocarbon receptor (AhR) antagonist, which in turn increases estrogen receptor alpha (ERα) expression, promoting osteoblast differentiation.[3]
-
Inhibition of Osteoclastogenesis: It suppresses the differentiation of osteoclasts by inhibiting the RANKL-induced NF-κB signaling pathway.[7]
-
Activation of the Wnt/β-catenin Pathway: this compound can protect osteoblasts from oxidative stress-induced damage by activating the Wnt/β-catenin signaling pathway.[14]
-
Modulation of the PI3K/AKT/mTOR Pathway: This pathway is also implicated in the anti-osteoporotic effects of this compound.[4]
Antioxidant and Antiviral Activities
This compound also exhibits antioxidant properties by activating the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.[15] Additionally, it has been reported to have antiviral activity against viruses such as the influenza virus.[16]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| K562 | MTT | IC50 | < 25 µg/mL | [10] |
| K562/ADM (Adriamycin-resistant) | MTT | IC50 | < 25 µg/mL | [10] |
| Human Primary Dental Pulp Lined Fibroblasts (HPDL) | MTT | IC50 | > 25 µg/mL | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Nude Rats with Osteosarcoma
| Treatment Group | Dose | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) | Reference |
| This compound Low-dose | Not Specified | 40.18 | 37.77 | [11] |
| This compound High-dose | Not Specified | 66.96 | 47.87 | [11] |
Table 3: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Value | Unit | Reference |
| Ka | 4.4329 | h⁻¹ | [17] |
| t1/2(Ka) | 0.156 | h | [17] |
| t1/2(Ke) | 2.1777 | h | [17] |
| Tmax | 1.0955 | h | [17] |
| AUC | 7.2418 x 10⁻⁶ | g·h/mL | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability
This protocol is adapted from studies assessing the cytotoxic effects of this compound on cancer cell lines.[12]
-
Cell Seeding: Plate cancer cells (e.g., K562) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
In Vivo Osteosarcoma Nude Rat Model
This protocol is based on a study evaluating the in vivo anti-tumor efficacy of this compound.[11]
-
Cell Implantation: Subcutaneously inject a suspension of human osteosarcoma cells into the flank of nude rats.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the rats into different treatment groups: normal saline (control), low-dose this compound, high-dose this compound, and a positive control (e.g., cisplatin). Administer the treatments as per the study design (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the rats, excise the tumors, and weigh them. Calculate the tumor volume and weight inhibition rates.
-
Histopathological Analysis: Perform histological examination of the tumors and major organs to assess for apoptosis, necrosis, and toxicity.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general method for analyzing protein expression levels in key signaling pathways modulated by this compound.[18]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, β-catenin, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound in osteoporosis, inflammation, and oxidative stress.
Caption: A generalized experimental workflow for investigating the therapeutic potential of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a well-documented portfolio of therapeutic activities. Its ability to modulate multiple key signaling pathways underscores its potential for the development of novel treatments for a range of diseases, including cancer, rheumatoid arthritis, and osteoporosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: More comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.[19][20][21]
-
Safety and Toxicity: While generally considered safe at therapeutic doses, further investigation into the long-term safety and potential toxicity of this compound is warranted.[11]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound ameliorates rheumatoid arthritis by targeting MIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates rheumatoid arthritis by targeting MIF - ProQuest [proquest.com]
- 3. This compound Enhanced Osteogenesis by Targeting AhR/ERα [agris.fao.org]
- 4. A study on the anti-osteoporosis mechanism of this compound based on network pharmacology and molecular experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of the Pharmacological Properties of Psoralen [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 9. Psoralen inhibits hepatitis B viral replication by down-regulating the host transcriptional machinery of viral promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound ameliorates H2O2-induced damage in osteoblasts via activating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Anti-viral Activity of Psoraleae Semen Water Extract against Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of psoralenoside, isopsoralenoside, psoralen and this compound from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the influence of salt processing on pharmacokinetics of psoralen and this compound in Psoralea corylifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Isopsoralen and its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopsoralen, a naturally occurring linear furanocoumarin, is a significant bioactive constituent of the dried ripe fruits of Psoralea corylifolia L. (Buguzhi), a revered herb in Traditional Chinese Medicine (TCM).[1] For centuries, Buguzhi has been utilized in TCM formulations to treat a variety of ailments, including osteoporosis, skin diseases like vitiligo and psoriasis, and inflammation.[2] Modern pharmacological research has increasingly substantiated these traditional uses, revealing this compound's diverse bioactivities, such as anti-osteoporotic, anti-inflammatory, and anti-tumor effects.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its traditional applications, pharmacological properties, and underlying molecular mechanisms. We present summarized quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound in Traditional Chinese Medicine
In the framework of Traditional Chinese Medicine, Psoralea corylifolia (Buguzhi) is categorized as a warming herb that tonifies the kidneys, strengthens the yang, and fortifies the spleen.[1] It has been traditionally prescribed for conditions associated with kidney-yang deficiency, such as osteoporosis, impotence, frequent urination, and lower back pain.[2] this compound, along with its isomer psoralen (B192213), is considered one of the principal active components responsible for the therapeutic effects of Buguzhi.[5] Its application in skin disorders like vitiligo and alopecia is also well-documented in historical and contemporary TCM literature.[2]
Chemical and Pharmacokinetic Properties
This compound (also known as Angelicin) is a furanocoumarin with the chemical formula C₁₁H₆O₃. A summary of its key chemical and pharmacokinetic properties is provided below.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2H-Furo[2,3-h]chromen-2-one |
| Molecular Formula | C₁₁H₆O₃ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform; sparingly soluble in water |
| CAS Number | 482-48-4 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 1.0955 h | [6] |
| Half-life (t1/2) | 2.1777 h | [6] |
| Area Under the Curve (AUC) | 7.2418 x 10⁻⁶ g·h/mL | [6] |
| Volume of Distribution (Vd) | 24772–896132 mL/kg | [7] |
Note: Pharmacokinetic parameters can vary depending on the formulation and animal model used. Studies have shown that after oral administration of a Psoraleae Fructus extract to rats, the exposure to this compound was significant.[7] The metabolism of this compound primarily involves hydroxylation, hydrogenation, and hydrolysis.[8]
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, which are being actively investigated to understand their molecular underpinnings.
Anti-Osteoporotic Activity
One of the most well-documented effects of this compound is its ability to combat osteoporosis.[9] It has been shown to ameliorate sex hormone deficiency-induced osteoporosis in both female and male mice.[9] The primary mechanisms involve:
-
Inhibition of Osteoclastogenesis : this compound inhibits the differentiation of bone marrow monocytes into mature osteoclasts, the cells responsible for bone resorption.[3][10] This is achieved by suppressing the Receptor Activator of Nuclear Factor kappa-β Ligand (RANKL)-induced signaling pathways.[3][10]
-
Modulation of NF-κB Signaling : A key mechanism in inhibiting osteoclast differentiation is the suppression of the NF-κB signaling pathway.[3][10][11] this compound prevents the activation of NF-κB, which in turn downregulates the expression of crucial osteoclast-related genes like nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), cathepsin K (CTSK), and matrix metalloproteinase 9 (MMP9).[3][11]
-
Promotion of Osteoblast Differentiation : this compound has been found to stimulate the differentiation of bone marrow mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.[3] It can also promote osteoblast differentiation and mineralization.[12]
Caption: this compound inhibits RANKL-induced osteoclast differentiation by suppressing the NF-κB signaling pathway.
Anti-Inflammatory Effects
This compound and its derivatives have demonstrated significant anti-inflammatory properties.[1] Xanthotoxol (8-hydroxypsoralen), a derivative, has been shown to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The mechanisms include:
-
Inhibition of MAPK and NF-κB Pathways : this compound derivatives suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[13][14] They also inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[13][14]
-
Downregulation of Inflammatory Enzymes : The compound decreases the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[13][14]
Caption: this compound derivatives exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.
Anti-Tumor Activity
This compound has shown potential as an anti-cancer agent.[4] Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including osteosarcoma and breast cancer.[15][16] The anti-tumor effects of psoralen, a closely related compound, are attributed to the induction of apoptosis and inhibition of cell proliferation.[4] Psoralen has been shown to inhibit tumor cell proliferation by regulating the Wnt/β-catenin pathway.[4][17]
Antioxidant Activity
Both psoralen and this compound exhibit antioxidant properties.[18] They can activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[18] This activation leads to the transcription of downstream antioxidant genes such as GCLM, HO-1, and NQO1, which protect cells from oxidative damage.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and related compounds.
Table 3: Anti-inflammatory Activity of Psoralen Derivatives
| Compound | Target | Assay System | IC₅₀ / Effect |
| Xanthotoxol | PGE₂ Production | LPS-stimulated RAW 264.7 cells | Significant inhibition |
| Xanthotoxol | IL-6, IL-1β Production | LPS-stimulated RAW 264.7 cells | Concentration-dependent decrease |
| Angelicin | Nitric Oxide Production | LPS-stimulated BV-2 microglia | Significant suppression |
Data compiled from[13][14][19].
Table 4: In Vivo Anti-Osteoporotic Effects of this compound
| Animal Model | Treatment | Dosage | Duration | Key Findings |
| Ovariectomized/Orchidectomized Mice | This compound | 10 mg/kg, 20 mg/kg | 8 weeks | Ameliorated osteoporosis, increased bone strength, improved trabecular microstructure.[9] |
| Ovariectomized Mice | Psoralen | 20 mg/kg | 6 weeks | Increased serum alkaline phosphatase, improved bone biomechanics.[20] |
| Sprague-Dawley Rats | This compound | 40 mg/kg/time | 7 days | Promoted the expression of the PI3K gene in chondrocytes.[21] |
Detailed Experimental Protocols
Extraction and Isolation of this compound from Psoralea corylifolia
This protocol is based on methods described in the literature for the extraction and isolation of psoralen and this compound.[15][22]
-
Preparation of Plant Material : Pulverize the seeds of Psoralea corylifolia L. and pass them through a 60-mesh sieve.[15]
-
Extraction :
-
Soak the powdered seeds in 50% ethanol at room temperature. Perform the soaking three times (e.g., with 300 mL, 150 mL, and 150 mL for 10 g of powder), with each soaking lasting for 2 hours.[15]
-
Alternatively, perform Soxhlet extraction with methanol after defatting the powdered seeds with petroleum ether.[23]
-
-
Concentration : Collect the leaching solution and reduce its volume by approximately half. Allow it to stand overnight to facilitate precipitation.[15]
-
Chromatographic Separation :
-
Column Chromatography : Use neutral alumina (B75360) or silica (B1680970) gel as the stationary phase. Dissolve the crude extract in a small amount of hot methanol and mix with alumina. Apply this to the column and elute with a solvent system such as benzene/petroleum ether with acetone.[15]
-
High-Speed Counter-Current Chromatography (HSCCC) : A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., 5:5:4.5:5.5, v/v) can be used for efficient separation.[22]
-
-
Crystallization and Purification : Collect the fractions containing this compound (identified by UV light). Reduce the solvent volume and allow the compound to crystallize. The crystals can be further purified by recrystallization from methanol.[15]
-
Identification and Purity Analysis : Confirm the structure of the isolated this compound using ¹H-NMR and ¹³C-NMR spectroscopy. Determine the purity using High-Performance Liquid Chromatography (HPLC).[15][22]
Caption: A generalized workflow for the extraction and isolation of this compound from Psoralea corylifolia seeds.
In Vitro Osteoclastogenesis Assay
This protocol is adapted from studies investigating the effect of this compound on RANKL-induced osteoclast differentiation.[3][11]
-
Cell Culture : Culture primary mouse bone marrow monocytes (BMMCs) in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
-
Induction of Osteoclast Differentiation : Seed BMMCs in 96-well plates. After 24 hours, induce osteoclast differentiation by adding 50 ng/mL RANKL to the culture medium.
-
This compound Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) simultaneously with RANKL induction.
-
TRAP Staining : After 5-7 days of culture, fix the cells with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a TRAP staining kit.
-
Quantification : Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.
-
Gene and Protein Expression Analysis :
-
qRT-PCR : Extract total RNA from cells treated for a specific duration and perform quantitative real-time PCR to measure the mRNA expression levels of osteoclast-specific genes (e.g., NFATc1, CTSK, MMP9).[11]
-
Western Blot : Extract total protein and perform Western blotting to analyze the protein expression levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB pathway proteins).[3][11]
-
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine Buguzhi, holds considerable therapeutic promise, particularly in the treatment of osteoporosis and inflammatory diseases. Its mechanisms of action, primarily involving the modulation of crucial signaling pathways like NF-κB and MAPK, are well-supported by a growing body of scientific evidence. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.
Future research should focus on:
-
Clinical Trials : Conducting well-designed clinical trials to validate the efficacy and safety of this compound in human subjects for its various therapeutic applications.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Developing robust PK/PD models to optimize dosing regimens and improve therapeutic outcomes.[24]
-
Drug Delivery Systems : Designing novel drug delivery systems to enhance the bioavailability and target-specific delivery of this compound.
-
Synergistic Effects : Investigating the synergistic effects of this compound with other natural compounds or conventional drugs to develop more effective combination therapies.
By bridging the gap between traditional knowledge and modern scientific investigation, this compound stands out as a promising candidate for the development of novel therapeutics for a range of debilitating diseases.
References
- 1. Frontiers | A Review of the Pharmacological Properties of Psoralen [frontiersin.org]
- 2. gpnotebook.com [gpnotebook.com]
- 3. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 5. Frontiers | A review of Psoralea corylifolia L.: a valuable plant with profound biological significance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the metabolites difference of psoralen/isopsoralen in human and six mammalian liver microsomes in vitro by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psoralen and this compound Ameliorate Sex Hormone Deficiency-Induced Osteoporosis in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling [PeerJ] [peerj.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. researchgate.net [researchgate.net]
- 18. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. A study on the anti-osteoporosis mechanism of this compound based on network pharmacology and molecular experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. phcog.com [phcog.com]
- 24. Pharmacokinetics and pharmacodynamics of psoralens after oral administration: considerations and conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopsoralen: A Technical Guide to Its Physicochemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, also known as angelicin, is a naturally occurring furanocoumarin and an isomer of psoralen. Extracted primarily from plants such as Psoralea corylifolia, it has garnered significant interest in the scientific community for its diverse pharmacological activities. These include potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound's mechanism of action often involves photoreactivity, where its biological effects are initiated or enhanced by ultraviolet (UVA) light, allowing it to interact with biological macromolecules like DNA. A thorough understanding of its physicochemical properties is fundamental for researchers aiming to elucidate its mechanisms of action, optimize its therapeutic potential, and develop novel drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and research workflows.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and computational modeling.
| Property | Value | References |
| IUPAC Name | furo[2,3-h]chromen-2-one | [1] |
| Synonyms | Angelicin, Angecin, Furo(2,3-h)coumarin | [1] |
| CAS Number | 523-50-2 | [1] |
| Molecular Formula | C₁₁H₆O₃ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid/powder | |
| Melting Point | 137–142 °C | |
| Boiling Point | 360–362 °C at 760 mmHg | |
| Water Solubility | 20 mg/L | |
| Organic Solvent Solubility | DMSO: ~14-120 mg/mLAcetone: 45 mg/mLSoluble in ethanol, chloroform, ether | |
| LogP (o/w) | 2.08 | |
| UV Absorption (λmax) | In Methanol: 203, 246, 298 nm | |
| pKa (Predicted) | Strongest Basic: -2.9 (Essentially neutral) | [2] |
Key Experimental Protocols
Accurate determination of physicochemical properties is critical for reproducibility in research. The following sections detail standardized protocols for measuring the key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure substance.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound. Tightly pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube with a high-boiling point oil like mineral or silicone oil). The capillary should be positioned adjacent to a calibrated thermometer bulb.
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point of this compound (~140°C).
-
Determination: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1–T2. For high accuracy, perform the measurement in triplicate.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, a critical parameter for designing formulations and in vitro assays.
Methodology:
-
System Preparation: Add an excess amount of this compound solid to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. Centrifuge or filter the samples (using a filter compatible with the solvent and compound, e.g., PTFE) to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or µM) based on the measured concentration and the dilution factor.
Partition Coefficient (LogP) Determination (OECD 107 Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is vital for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be low enough to be within the linear range of the analytical method and not exceed 0.01 mol/L in either phase.
-
Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol containing this compound with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected LogP value.
-
Equilibration: Seal the vessel and shake it at a constant temperature (20-25°C) until equilibrium is reached (a few minutes to several hours). Centrifugation is the recommended method for separating the two phases post-equilibration to avoid emulsion formation.
-
Quantification: Determine the concentration of this compound in both the n-octanol and the aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (LogP). The experiment should be repeated with at least two different octanol-water volume ratios.
Visualizing this compound's Mechanisms and Research Workflow
The following diagrams, created using the DOT language, illustrate key biological pathways influenced by this compound and a standard workflow for its investigation.
This compound Research and Development Workflow
References
Unveiling the Molecular Targets of Isopsoralen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, a naturally occurring linear furanocoumarin found in various plants, including Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antiviral, and antitumor properties.[1] Understanding the precise molecular targets of this compound is paramount for elucidating its mechanisms of action and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Identified Molecular Targets and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways and directly interacting with specific proteins. The primary molecular targets identified to date are involved in inflammation, oxidative stress response, and apoptosis.
Inhibition of Pro-inflammatory Signaling: NF-κB and MAPK Pathways
A significant body of evidence points to this compound's role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1] this compound has been shown to mitigate inflammation by inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB.[1] Concurrently, it suppresses the phosphorylation of key MAPK members, p38 and JNK.[1]
Activation of the Nrf2-ARE Antioxidant Pathway
This compound has been identified as an activator of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative stress. This compound interacts with Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.[2][3] This interaction leads to the release and nuclear translocation of Nrf2, which then binds to the ARE in the promoter regions of antioxidant genes, upregulating their expression.[2][3] Genes upregulated by this mechanism include GCLM, HO-1, and NQO1.[2]
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines.[1][4] This pro-apoptotic effect is mediated through the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and the activation of caspase-9 and caspase-3.[1]
Inhibition of Cytochrome P450 Enzymes
This compound is a potent inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in the metabolism of xenobiotics.[5] This inhibition is both reversible and time-dependent. The potent inhibition of CYP1A2 by this compound suggests a potential for drug-drug interactions.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| KB | Oral Epidermoid Carcinoma | 61.9 | ~332.5 | [1][2] |
| KBv200 | Multidrug-Resistant KB | 49.4 | ~265.3 | [1][2] |
| K562 | Chronic Myelogenous Leukemia | 49.6 | ~266.4 | [1][2] |
| K562/ADM | Doxorubicin-Resistant K562 | 72.0 | ~386.7 | [1][2] |
Note: The molecular weight of this compound (186.16 g/mol ) was used for the conversion from µg/mL to µM.
Table 2: Kinetic Parameters for CYP1A2 Inhibition by this compound
| System | Parameter | Value | Reference |
| Human Liver Microsomes | IC50 (reversible) | 0.22 ± 0.03 µM | [6] |
| Human Liver Microsomes | kinact (time-dependent) | 0.050 ± 0.002 min-1 | [6] |
| Human Liver Microsomes | KI (time-dependent) | 0.40 ± 0.06 µM | [6] |
| Rat Liver Microsomes | IC50 (reversible) | 7.1 ± 0.6 µM | [6] |
| Rat Liver Microsomes | kinact (time-dependent) | 0.10 ± 0.01 min-1 | [6] |
| Rat Liver Microsomes | KI (time-dependent) | 1.95 ± 0.31 µM | [6] |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., KB, K562)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound and incubate for 48 hours. Include a vehicle control (DMSO).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is designed to analyze the effect of this compound on the protein expression and phosphorylation status of key components in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lines (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (lipopolysaccharide) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Culture cells and pre-treat with this compound for 1 hour before stimulating with LPS.[10]
-
Lyse the cells and quantify the protein concentration.[10]
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detect the protein bands using a chemiluminescence substrate and imaging system.[11]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).[11]
CYP1A2 Inhibition Assay (Fluorometric)
This protocol measures the inhibitory effect of this compound on CYP1A2 activity.
Materials:
-
Human or rat liver microsomes
-
This compound
-
CYP1A2 substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent metabolite)
-
NADPH generating system
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing liver microsomes, this compound (at various concentrations), and assay buffer in a 96-well plate.
-
For time-dependent inhibition, pre-incubate the mixture at 37°C for different time points.
-
Initiate the reaction by adding the CYP1A2 substrate and the NADPH generating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm).
-
Calculate the percent inhibition and determine the IC50, kinact, and KI values.
Conclusion
This compound demonstrates a multi-targeted pharmacological profile, primarily impacting inflammatory and oxidative stress pathways. Its ability to inhibit NF-κB and MAPK signaling, activate the Nrf2-ARE pathway, induce apoptosis, and inhibit CYP1A2 highlights its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and harness the therapeutic benefits of this compound. Further investigation into the direct binding affinities with its protein targets will continue to refine our understanding of its molecular mechanisms.
References
- 1. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen and this compound Activate Nuclear Factor Erythroid 2-Related Factor 2 Through Interaction With Kelch-Like ECH-Associated Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of psoralen and this compound as potent CYP1A2 reversible and time-dependent inhibitors in human and rat preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Isopsoralen's Anti-inflammatory Properties: A Technical Guide
Introduction
Isopsoralen, a naturally occurring furocoumarin found in the seeds of Psoralea corylifolia Linn, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through multiple molecular pathways. The primary mechanisms involve the inhibition of pro-inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), the targeting of key inflammatory proteins such as Macrophage Migration Inhibitory Factor (MIF), and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. This compound has been demonstrated to be a potent inhibitor of this pathway.[3][4] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor kappa-B ligand (RANKL) trigger the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[3][5] This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate gene transcription.
This compound intervenes by significantly inhibiting the phosphorylation of IκBα and the NF-κB subunits p50 and p65.[4] This action prevents the degradation of IκBα, thereby sequestering the p50/p65 dimer in the cytoplasm and blocking the inflammatory cascade.[5][6]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as p38 MAPK and c-Jun N-terminal kinase (JNK), plays a critical role in translating extracellular signals into cellular inflammatory responses.[7] Activation of these kinases leads to the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Studies show that this compound and its derivatives can suppress the LPS-induced phosphorylation of p38 and JNK in macrophage cell lines.[5][6] By inhibiting these key upstream kinases, this compound effectively downregulates the expression of iNOS and COX-2, leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5][8]
Direct Targeting of Macrophage Migration Inhibitory Factor (MIF)
In the context of autoimmune diseases like rheumatoid arthritis (RA), this compound has been shown to have a specific molecular target: Macrophage Migration Inhibitory Factor (MIF).[1] MIF is a key cytokine that promotes inflammation and is implicated in the pathogenesis of RA. Mechanistic studies have demonstrated that this compound directly binds to MIF, thereby exerting its anti-inflammatory effects in RA fibroblast-like synoviocytes (FLS).[1] This targeted action ameliorates the inflammatory phenotype of these cells by inhibiting their production of cytokines, migration, and invasion.[1]
Activation of the Nrf2 Antioxidant Pathway
Beyond direct anti-inflammatory actions, this compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[2] this compound interacts with Keap1, a protein that sequesters Nrf2 in the cytoplasm. This interaction leads to the release and nuclear translocation of Nrf2, which then binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes.[2] This process upregulates the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby mitigating oxidative stress, a key component of chronic inflammation.[2]
Quantitative Anti-inflammatory Effects of this compound and Derivatives
The following table summarizes the quantitative effects of this compound and its related derivatives on key inflammatory mediators as reported in various in vitro studies.
| Compound | Cell Line | Stimulus (Concentration) | Measured Mediator | This compound/Derivative Concentration | Result (% Inhibition or Change) | Reference |
| This compound | BMMCs | RANKL | Osteoclast Differentiation | 30 µM | Significant inhibition of p50, p65, IκBα phosphorylation | [4] |
| This compound | RA FLSs | - | Cytokine Production, Migration | Not specified | Ameliorated inflammatory phenotype | [1] |
| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | 62.5, 125, 250 µM | Concentration-dependent decrease | [5][9] |
| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | IL-6 Production | 62.5, 125, 250 µM | Concentration-dependent decrease | [5] |
| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | IL-1β Production | 62.5, 125, 250 µM | Concentration-dependent decrease | [5] |
| Psoralen | RAW 264.7 | LPS | Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-2) | Up to 50 µM | Dose-dependent reduction | [10] |
| Psoralen | RAW 264.7 | LPS | Anti-inflammatory Cytokines (IL-4, IL-10) | 50 µM | Significant increase | [10] |
| This compound | HEK293T | H₂O₂ | Nrf2 Nuclear Translocation | 10, 20, 40 µM | Dose-dependent increase | [2] |
Experimental Protocols and Methodologies
This section details the common experimental procedures used to evaluate the anti-inflammatory properties of this compound in vitro.
General Experimental Workflow
A typical in vitro experiment involves priming an immune cell line, treating it with this compound, and then measuring the inflammatory response.
References
- 1. This compound ameliorates rheumatoid arthritis by targeting MIF - ProQuest [proquest.com]
- 2. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses receptor activator of nuclear factor kappa- β ligand-induced osteoclastogenesis by inhibiting the NF- κ B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. In vivo gene manipulation reveals the impact of stress-responsive MAPK pathways on tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoralen Isolated from the Roots of Dorstenia psilurus Welw. Modulate Th1/Th2 Cytokines and Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Isopsoralen: A Promising Frontier in Bone Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Isopsoralen, a naturally occurring furanocoumarin, has emerged as a significant subject of investigation in the field of bone regeneration. This document provides a comprehensive technical overview of the current understanding of this compound's effects on bone formation, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.
Molecular Mechanisms of this compound in Bone Regeneration
This compound exerts its pro-osteogenic effects through a multi-faceted approach, primarily by promoting the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts, the cells responsible for bone formation. This is complemented by its inhibitory actions on adipogenesis (fat cell formation) and osteoclastogenesis (bone resorption). Several key signaling pathways are modulated by this compound to achieve this therapeutic effect.
Promotion of Osteogenic Differentiation
This compound has been demonstrated to significantly enhance the differentiation of BMSCs and osteoblasts. This is achieved through the upregulation of key osteogenic markers and the activation of critical signaling cascades.
-
BMP/Runx2/Osx Signaling Pathway: this compound stimulates the expression of Bone Morphogenetic Protein 2 (BMP2), a potent growth factor that initiates the osteogenic cascade.[1] This leads to the increased expression of Runt-related transcription factor 2 (Runx2) and Osterix (Osx), two master transcription factors essential for osteoblast differentiation.[1] The activation of this pathway is a cornerstone of this compound's bone-forming capabilities.
-
Wnt/β-catenin Signaling Pathway: this compound activates the canonical Wnt/β-catenin signaling pathway. It upregulates the expression of key proteins like tankyrase and β-catenin, leading to the translocation of β-catenin into the nucleus, where it activates the transcription of osteogenic genes.[2][3] This pathway is crucial for bone formation and maintenance.
-
Notch Signaling Pathway: this compound has been shown to promote osteogenic differentiation by inhibiting the Notch signaling pathway.[4] Activation of Notch signaling can suppress osteogenesis, and therefore, its inhibition by this compound contributes to the commitment of mesenchymal stem cells to the osteoblastic lineage.
Inhibition of Adipogenesis and Osteoclastogenesis
Concurrently with promoting bone formation, this compound actively suppresses processes that lead to bone loss.
-
Inhibition of Adipogenesis: this compound hinders the differentiation of BMSCs into adipocytes, a process that competes with osteogenesis. This contributes to a net increase in bone-forming cells.
-
Inhibition of Osteoclastogenesis: this compound can also inhibit the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue. This dual action of promoting formation while inhibiting resorption makes this compound a particularly attractive candidate for treating bone loss diseases.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound in promoting bone regeneration.
Table 1: In Vitro Effects of this compound on Osteogenic Markers
| Cell Type | This compound Concentration | Marker | Method | Result |
| OCT-1 Osteoblasts | 10 µg/mL | BMP2 mRNA | Real-time RT-PCR | Significant enhancement[1] |
| OCT-1 Osteoblasts | 10 µg/mL | Runx2 mRNA | Real-time RT-PCR | Significant enhancement[1] |
| OCT-1 Osteoblasts | 30 µg/mL | Osx mRNA | Real-time RT-PCR | Best enhancement[1] |
| OCT-1 Osteoblasts | 10 µg/mL and 30 µg/mL | Runx2 Protein | Western Blot | Stimulated expression[1] |
| OCT-1 Osteoblasts | 10 µg/mL and 30 µg/mL | Osx Protein | Western Blot | Stimulated expression, better effect than 60 µg/mL[1] |
| Human Jawbone Marrow Mesenchymal Cells | 1 x 10⁻⁶ mol/L | Proliferation & Osteogenic Differentiation | CCK-8, ALP activity, Alizarin Red S | Effective promotion[4] |
| OB-6 Osteoblasts | 1 µM | Cell Viability (vs. H₂O₂ induced damage) | XTT assay | Significantly ameliorated inhibition[2] |
| OB-6 Osteoblasts | 1 µM | Apoptosis (vs. H₂O₂ induced damage) | Flow Cytometry | Significantly inhibited[2] |
| OB-6 Osteoblasts | 1 µM | ROS Production (vs. H₂O₂ induced damage) | - | Significantly reduced[2] |
| OB-6 Osteoblasts | 1 µM | Calcium Accumulation (vs. H₂O₂ induced damage) | - | Reversed reduction (P<0.01)[2] |
| OB-6 Osteoblasts | 1 µM | OCN and RUNX2 Gene Expression (vs. H₂O₂ induced damage) | - | Significantly promoted (P<0.01)[2] |
| Primary Mouse BMSCs | 5, 10, 20 µM | OCN and RUNX2 Protein Expression | Immunocytochemistry/Immunofluorescence | Dose-dependent increase, most pronounced at 20 µM[5] |
| Primary Mouse BMSCs | 5-20 µM | ALP Activity | ALP Staining | Increased activity[5] |
Table 2: In Vivo Effects of this compound on Bone Regeneration
| Animal Model | This compound Dosage | Treatment Duration | Bone Parameter | Method | Result |
| Ovariectomized/Orchidectomized Mice | 10 mg/kg and 20 mg/kg | 8 weeks | Bone Strength | - | Increased (p < 0.05)[6] |
| Ovariectomized/Orchidectomized Mice | 10 mg/kg and 20 mg/kg | 8 weeks | Trabecular Bone Microstructure | CT scan, Pathology | Improved[6] |
| Male C57BL/6 Mice (Tibia Fracture) | 40 mg/kg/day | 28 days | Bone Volume/Total Volume (BV/TV) | Micro-CT | Quantified increase[7] |
| Male C57BL/6 Mice (Tibia Fracture) | 10, 20, 40 mg/kg | 28 days | Callus Growth | X-ray, Modified I.R. Garrett score | Dose-dependent acceleration; 40 mg/kg showed highest scores at 14, 21, and 28 days (P<0.05)[8] |
| Male C57BL/6 Mice (Tibia Fracture) | 20, 40 mg/kg | 28 days | Vascular Volume Fraction & Diameter | Micro-CT Angiography | Higher than model and 10 mg/kg groups (P<0.05)[8] |
| Ovariectomized Mice | - | - | Bone Mineral Density | - | Significantly inhibited OVX-induced loss[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on bone regeneration.
In Vitro Osteogenic Differentiation Assay
Objective: To assess the potential of this compound to induce osteogenic differentiation in mesenchymal stem cells or pre-osteoblastic cell lines.
Cell Culture and Treatment:
-
Seed cells (e.g., OCT-1, human jawbone marrow mesenchymal cells, or primary mouse BMSCs) in appropriate culture plates and maintain in standard growth medium until they reach 80-90% confluency.
-
Induce osteogenic differentiation by switching to an osteogenic induction medium (e.g., DMEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat the cells with varying concentrations of this compound (e.g., 10, 30, 60 µg/mL or 1x10⁻⁶ M) dissolved in the osteogenic medium. A vehicle control (e.g., DMSO) should be included.
-
Culture the cells for a period of 7 to 21 days, changing the medium every 2-3 days.
Alkaline Phosphatase (ALP) Staining:
-
After the desired culture period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain for ALP activity using a commercially available kit (e.g., using BCIP/NBT as a substrate) according to the manufacturer's instructions.
-
Observe and photograph the stained cells under a microscope.
Alizarin Red S (ARS) Staining for Mineralization:
-
After 14-21 days of culture, wash the cells with PBS and fix with 10% formalin for 30 minutes.[9]
-
Wash the fixed cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[10]
-
Gently wash the cells with distilled water to remove excess stain.[10]
-
Visualize and photograph the mineralized nodules, which will appear as red deposits.
-
For quantification, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 405-550 nm.[10]
Quantitative Real-Time PCR (qRT-PCR):
-
At specific time points, isolate total RNA from the cultured cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for osteogenic marker genes such as BMP2, Runx2, Osx, ALP, and OCN. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BMP2, Runx2, Osx, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Models of Bone Regeneration
Ovariectomy (OVX)-Induced Osteoporosis Model:
-
Perform bilateral ovariectomy on female mice or orchidectomy on male mice to induce sex hormone deficiency and subsequent bone loss.[6] Sham-operated animals serve as controls.[6]
-
Allow a period for the development of osteoporosis (e.g., 4 weeks).
-
Administer this compound orally (e.g., 10 or 20 mg/kg/day) for a specified duration (e.g., 8 weeks).[6] A vehicle control group should be included.
-
At the end of the treatment period, euthanize the animals and harvest the femurs or tibias.
-
Analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number, and other microarchitectural parameters using micro-computed tomography (micro-CT).
-
Perform histological analysis (e.g., H&E staining) to visualize bone morphology.
-
Assess bone strength through biomechanical testing (e.g., three-point bending test).[6]
Tibia Fracture Model:
-
Anesthetize male C57BL/6 mice and create a standardized open or closed transverse fracture in the mid-diaphysis of the tibia.[7][8]
-
Stabilize the fracture using an intramedullary pin.
-
Begin oral administration of this compound (e.g., 10, 20, or 40 mg/kg/day) a few days post-surgery and continue for the duration of the experiment (e.g., 28 days).[7][8]
-
Monitor fracture healing at regular intervals (e.g., weekly) using X-ray imaging.[8]
-
At the end of the study, harvest the fractured tibias.
-
Analyze the fracture callus using micro-CT to quantify bone volume and other parameters.[7][8]
-
Perform histological analysis to assess the cellular composition and tissue organization of the callus.
-
For vascularization studies, perfuse the animals with a contrast agent (e.g., Microfil) before sacrifice to visualize the microvasculature within the callus using micro-CT.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound activates the BMP/Runx2/Osx signaling pathway.
Caption: this compound promotes osteogenesis via the Wnt/β-catenin pathway.
Caption: this compound enhances osteogenic differentiation by inhibiting Notch signaling.
Caption: A typical experimental workflow for evaluating this compound's effect on bone regeneration.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting bone regeneration. Its multifaceted mechanism of action, which includes the stimulation of key osteogenic signaling pathways and the inhibition of bone-resorbing and fat-forming cellular processes, makes it a compelling candidate for further investigation. The quantitative data from preclinical studies provide a strong foundation for its continued development. The detailed experimental protocols outlined in this guide offer a framework for researchers to build upon in their efforts to translate these promising findings into clinical applications for the treatment of osteoporosis, fractures, and other bone-related disorders.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. This compound ameliorates H2O2-induced damage in osteoblasts via activating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates H2O2-induced damage in osteoblasts via activating the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes osteogenic differentiation of human jawbone marrow mesenchymal cells through Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-mediated suppression of bone marrow adiposity and attenuation of the adipogenic commitment of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen and this compound Ameliorate Sex Hormone Deficiency-Induced Osteoporosis in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 8. [Effects of this compound on tibial fracture and vascular healing in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ixcellsbiotech.com [ixcellsbiotech.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Foundational Research on Isopsoralen and its Neuroprotective Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in the field of neuropharmacology. Extracted from medicinal plants such as Psoralea corylifolia, it has been traditionally used for various therapeutic purposes. Recent foundational research has illuminated its potential as a neuroprotective agent, offering promising avenues for the development of novel treatments for neurodegenerative diseases. This technical guide provides an in-depth overview of the core research on this compound's neuroprotective effects, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is presented to facilitate further research and drug development endeavors.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and modulating autophagy. These mechanisms collectively contribute to the preservation of neuronal integrity and function in the face of neurotoxic insults.
Attenuation of Oxidative Stress via Nrf2 Pathway Activation
A pivotal mechanism underlying this compound's neuroprotective capacity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
This compound has been shown to induce the nuclear translocation of Nrf2 in a dose-dependent manner.[1][2] This activation leads to the upregulation of several critical downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The enhanced expression of these enzymes fortifies the cell's ability to neutralize reactive oxygen species (ROS) and combat oxidative damage, a key pathological feature in many neurodegenerative disorders.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as Bcl-2-associated X protein (Bax). The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis. An increase in this ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
This compound has demonstrated anti-apoptotic properties by modulating the expression of these key regulatory proteins. It is hypothesized to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby lowering the Bax/Bcl-2 ratio and inhibiting the apoptotic cascade.
Regulation of Autophagy
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, playing a crucial role in neuronal homeostasis. Dysregulation of autophagy is implicated in various neurodegenerative diseases. Key proteins involved in the initiation of autophagy include Beclin-1 and the microtubule-associated protein 1A/1B-light chain 3 (LC3), which is converted from LC3-I to LC3-II during autophagosome formation.
While the precise role of this compound in regulating autophagy in neurons is still under investigation, preliminary evidence suggests that it may promote autophagic flux, thereby enhancing the clearance of toxic cellular components and contributing to its neuroprotective effects.
Quantitative Data on this compound's Bioactivity
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds from foundational studies.
| Cell Line | Compound | Assay | Endpoint | Concentration | Result | Reference |
| HEK293T | This compound | Western Blot | Nrf2 Nuclear Translocation | 10-40 µM | Dose-dependent increase | [1][2] |
| HEK293T | This compound | Western Blot | HO-1 Expression | 10-40 µM | Dose-dependent increase | [1][2] |
| HEK293T | This compound | Western Blot | NQO1 Expression | 10-40 µM | Dose-dependent increase | [1][2] |
| OB-6 | This compound | XTT Assay | Cell Viability | 1 µM | Significantly ameliorated H₂O₂-induced decrease in viability | |
| OB-6 | This compound | Flow Cytometry | Apoptosis | 1 µM | Significantly inhibited H₂O₂-induced apoptosis | |
| HT22 | Psoralen | MTT Assay | Cell Viability | 25 µM | Weakly reversed H₂O₂-induced cell death |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in neuronal cell lines (e.g., PC12, SH-SY5Y).
Materials:
-
Neuronal cell line (PC12 or SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) or Glutamate (B1630785) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Cell Death: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100-200 µM H₂O₂ for PC12 cells or 5-10 mM glutamate for SH-SY5Y cells) for a specified duration (e.g., 4-24 hours). A control group without the neurotoxin should be included.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group (untreated with neurotoxin).
Western Blot Analysis for Apoptosis and Autophagy Markers
Objective: To quantify the expression of key proteins involved in apoptosis (Bcl-2, Bax) and autophagy (Beclin-1, LC3-II/I) in this compound-treated neuronal cells.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Beclin-1, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 and LC3-II/LC3-I ratios.
Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus in this compound-treated neuronal cells.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound and neurotoxin solutions
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat cells on coverslips as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize them.
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with the primary anti-Nrf2 antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear Nrf2 fluorescence intensity relative to the cytoplasmic intensity.
Conclusion and Future Directions
The foundational research on this compound strongly suggests its potential as a neuroprotective agent. Its ability to activate the Nrf2 antioxidant pathway, inhibit apoptosis, and potentially modulate autophagy provides a solid basis for its further investigation in the context of neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive in vivo studies in animal models of neurodegeneration, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of neurotherapeutics.
References
- 1. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen and this compound Activate Nuclear Factor Erythroid 2-Related Factor 2 Through Interaction With Kelch-Like ECH-Associated Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Isopsoralen: In Vivo Experimental Protocols and Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for investigating the therapeutic potential of isopsoralen, a naturally occurring furanocoumarin. The following sections detail methodologies for studying its effects in preclinical models of osteoporosis and osteosarcoma, summarize key quantitative data from published studies, and illustrate the signaling pathways modulated by this compound.
I. Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in rodent models of osteosarcoma and osteoporosis.
Table 1: Efficacy of this compound in a Nude Rat Osteosarcoma Model
| Treatment Group | Dosage | Administration Route | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) | Reference |
| This compound Low Dose (IPLD) | 320 µg/(kg·d) | Intratumoral | 40.18 | 37.77 | [1][2] |
| This compound High Dose (IPHD) | 1600 µg/(kg·d) | Intratumoral | 66.96 | 47.87 | [1][2] |
Table 2: Effects of this compound on Bone Microstructure in Ovariectomized (OVX) and Orchidectomized (ORX) Mice
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Key Bone Parameters (vs. Model Group) | Reference |
| Female Ovariectomized Mice | This compound | 10 mg/kg & 20 mg/kg | Oral Gavage | 8 weeks | Increased bone strength and improved trabecular bone microstructure | [3][4] |
| Male Orchidectomized Mice | This compound | 10 mg/kg & 20 mg/kg | Oral Gavage | 8 weeks | Increased bone strength and improved trabecular bone microstructure | [3][4] |
| Ovariectomized Mice | This compound | Not specified | Intragastric | Not specified | Increased trabecular thickness, bone volume, and trabecular number | [5] |
II. Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: this compound Treatment of Osteosarcoma in a Nude Rat Xenograft Model
This protocol describes the establishment of an osteosarcoma xenograft model in nude rats and subsequent treatment with intratumoral injections of this compound.[1][2]
1. Animal Model and Tumor Cell Culture:
-
Animal Strain: Athymic nude rats (e.g., Han:rnu/rnu).
-
Tumor Cells: Human osteosarcoma cell line (e.g., UMR-106).
-
Cell Culture: Culture UMR-106 cells in appropriate medium (e.g., RPMI-1640) supplemented with 15% fetal bovine serum at 37°C in a 5% CO2 incubator.
2. Establishment of Osteosarcoma Xenograft:
-
Anesthetize the nude rats.
-
Disinfect the tibial region.
-
Inject approximately 2 x 10^6 UMR-106 cells in 0.2 mL of sterile PBS into the marrow cavity of the tibia.[1]
3. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle. While the specific vehicle was not detailed in the source, a common approach is to dissolve it in a small amount of DMSO and then dilute with sterile saline or PBS.
-
Treatment Groups:
-
Administration: Once tumors reach a size of approximately 0.5 cm x 0.5 cm, begin intratumoral multi-point injections. Administer daily for two courses of 5 days, with a 1-day break between courses.[1]
4. Endpoint Analysis:
-
Tumor Growth Monitoring: Measure tumor volume regularly with calipers.
-
Histopathology: After sacrifice, collect tumor tissues, fix in 10% neutral buffered formalin, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe tumor morphology and necrosis.
-
Apoptosis Analysis (TUNEL Assay):
Protocol 2: this compound Treatment of Osteoporosis in Ovariectomized/Orchidectomized Mice
This protocol details the induction of osteoporosis in mice through surgical removal of the ovaries or testes, followed by oral administration of this compound.[3][4]
1. Animal Model:
-
Animal Strain: C57BL/6 mice or other suitable strain.
-
Surgical Procedures:
-
Ovariectomy (OVX) for Female Mice: Anesthetize the mice. Make a dorsal midline incision and locate the ovaries. Ligate the ovarian blood vessels and oviducts and excise the ovaries. Suture the muscle and skin layers.
-
Orchidectomy (ORX) for Male Mice: Anesthetize the mice. Make a scrotal incision. Ligate the spermatic cord and blood vessels and remove the testes. Suture the incision.
-
Sham Operation: Perform the same surgical procedures without removing the ovaries or testes to serve as a control group.
-
2. This compound Preparation and Administration:
-
Preparation: Prepare a suspension of this compound in a suitable vehicle for oral gavage, such as a 0.5% solution of carboxymethylcellulose sodium.
-
Treatment Groups:
-
Administration: Administer the treatments daily via oral gavage for 8 weeks.
3. Endpoint Analysis:
-
Micro-Computed Tomography (Micro-CT) Analysis of Bone:
-
After sacrifice, dissect the femurs and fix them in 4% paraformaldehyde.
-
Scan the distal femur using a micro-CT system to analyze trabecular bone microarchitecture.[1][2][3][11][12]
-
Key parameters to measure include bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[13]
-
-
Serum Biomarker Analysis: Collect blood samples to measure serum levels of bone turnover markers such as alkaline phosphatase (ALP), tartrate-resistant acid phosphatase (TRACP), osteocalcin (B1147995) (OC), and C-terminal cross-linking telopeptides of type I collagen (CTX-1).[3]
-
Histopathology of Bone:
-
Decalcify the bone samples.
-
Embed in paraffin, section, and stain with H&E to visualize bone structure and cellular components.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Figure 1: General experimental workflow for in vivo studies of this compound.
Figure 2: this compound activates the Nrf2-ARE antioxidant pathway.
Figure 3: this compound promotes osteogenesis via the Wnt/β-catenin pathway.
Figure 4: this compound inhibits osteoclastogenesis by suppressing the NF-κB pathway.
References
- 1. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 3. MicroCT for Scanning and Analysis of Mouse Bones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen and this compound Ameliorate Sex Hormone Deficiency-Induced Osteoporosis in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates H2O2-induced damage in osteoblasts via activating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 7. Video: The TUNEL Assay [jove.com]
- 8. TUNEL staining [abcam.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound-mediated suppression of bone marrow adiposity and attenuation of the adipogenic commitment of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Isopsoralen Administration in Animal Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen (IPRN), a primary active furanocoumarin isolated from the seeds of Psoralea corylifolia Linn, has demonstrated significant anti-inflammatory properties. Recent preclinical studies have highlighted its therapeutic potential in the management of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction. In animal models of arthritis, particularly the collagen-induced arthritis (CIA) mouse model, this compound has been shown to ameliorate disease severity by reducing inflammation, mitigating joint damage, and modulating key inflammatory pathways.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in such models, based on published research.
Data Presentation: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
The following tables summarize the quantitative data from a key study investigating the effects of this compound (IPRN) in a CIA mouse model. Intraperitoneal (i.p.) administration of IPRN led to a dose-dependent reduction in the clinical and pathological signs of arthritis.
Table 1: Effect of this compound on Clinical Scores and Paw Thickness
| Treatment Group | Dosage (i.p.) | Mean Arthritis Score (per mouse, scale 0-16) | Mean Paw Thickness (mm) |
| Vehicle Control | - | ~10.5 | ~3.8 |
| This compound (IPRN) | 5 mg/kg | ~6.0 | ~3.2 |
| This compound (IPRN) | 20 mg/kg | ~3.5 | ~2.8 |
Data adapted from Han Y, et al. Arthritis Research & Therapy. 2021.[1]
Table 2: Effect of this compound on Serum Cytokine Levels
| Treatment Group | Dosage (i.p.) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - | ~180 | ~150 | ~75 |
| This compound (IPRN) | 20 mg/kg | ~90 | ~80 | ~150 |
Data adapted from Han Y, et al. Arthritis Research & Therapy. 2021.[1]
Table 3: Effect of this compound on Bone Microarchitecture (Micro-CT Analysis)
| Treatment Group | Dosage (i.p.) | Bone Volume/Total Volume (BV/TV, %) | Bone Mineral Density (BMD, g/cm³) |
| Vehicle Control | - | ~25 | ~280 |
| This compound (IPRN) | 20 mg/kg | ~40 | ~380 |
Data adapted from Han Y, et al. Arthritis Research & Therapy. 2021.[1]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol is a widely used and accepted method for inducing an autoimmune arthritis that shares pathological features with human rheumatoid arthritis.[1]
Materials:
-
8-week-old male DBA/1J mice
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen and CFA.
-
Inject 200 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and IFA.
-
Administer a booster injection of 200 µL of the emulsion.[1]
-
-
Monitoring:
-
Begin monitoring for signs of arthritis (paw swelling, erythema) around day 21.
-
Score the severity of arthritis regularly (e.g., every 2-3 days) using a standardized scoring system (e.g., 0-4 scale for each paw, total score 0-16).
-
This compound Preparation and Administration Protocol
Materials:
-
This compound (IPRN) powder
-
Vehicle (e.g., sterile saline, DMSO, or a mixture as appropriate for solubility)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound powder in the chosen vehicle to achieve the desired concentrations (e.g., for 5 mg/kg and 20 mg/kg doses). Ensure complete dissolution.
-
-
Therapeutic Administration:
-
Once the arthritis score reaches a predetermined level (e.g., a score of 6), randomize the mice into treatment and vehicle control groups.[1]
-
Administer the prepared this compound solution or vehicle via intraperitoneal injection.
-
The dosing frequency reported is twice a day.[1]
-
Continue treatment for the duration of the study.
-
Assessment of Arthritic Progression
a) Clinical Assessment:
-
Arthritis Score: Visually score each paw on a scale of 0 to 4, where 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint deformity. The total score per mouse is the sum of the scores for all four paws.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper at regular intervals.
b) Histological Analysis:
-
At the end of the study, euthanize the mice and dissect the ankle joints.
-
Fix the joints in 4% paraformaldehyde, then decalcify using 10% EDTA.
-
Embed the decalcified tissues in paraffin (B1166041).
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage damage.[1]
c) Micro-Computed Tomography (Micro-CT) Analysis:
-
After dissection, scan the ankle joints using a micro-CT scanner to quantify bone erosion.
-
Analyze the images to determine key bone microarchitecture parameters such as Bone Volume/Total Volume (BV/TV) and Bone Mineral Density (BMD).[1]
d) Biochemical Analysis:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Separate the serum and store at -80°C.
-
Use ELISA kits to quantify the serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10).[1]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound in arthritis.
Caption: Workflow for testing this compound in a CIA mouse model.
References
Application Notes and Protocols for the Isolation of Isopsoralen from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, a furanocoumarin found in various plant species, most notably Psoralea corylifolia, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include antitumor, antibacterial, and antiviral properties. The effective isolation and purification of this compound are critical preliminary steps for further research and development of potential therapeutic agents. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant material, primarily focusing on Psoralea corylifolia.
Overview of Isolation Techniques
The isolation of this compound from plant sources involves two primary stages: extraction of the crude compound from the plant matrix and subsequent purification to achieve a high degree of purity. A variety of techniques can be employed for both stages, each with its own set of advantages in terms of efficiency, yield, and environmental impact.
Extraction Methods:
-
Conventional Solvent Extraction: This traditional method involves the use of organic solvents to solubilize this compound from the plant material. Common solvents include ethanol (B145695), methanol (B129727), benzene, and chloroform.[1][2][3]
-
Supercritical Fluid Extraction (SFE): A "green" alternative that utilizes supercritical carbon dioxide (CO2) as the extraction solvent.[4][5][6] This method is advantageous for its low environmental impact and the ability to tune selectivity by altering pressure and temperature.
-
Microwave-Assisted Extraction (MAE): This technique employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[7][8][9][10][11] It is known for its significantly reduced extraction time and solvent consumption compared to conventional methods.[7][8]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer.[12][13][14]
Purification Methods:
-
Column Chromatography: A widely used technique for separating compounds from a mixture. The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different components are eluted with a mobile phase.[1][3][15]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, leading to high sample recovery.[4][5][16][17][18]
-
Recrystallization: A purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated solution cools, the desired compound crystallizes out, leaving impurities in the solution.[1][19]
Data Presentation: Comparison of Isolation Techniques
The following tables summarize quantitative data from various studies on the isolation of this compound, providing a comparative overview of the efficiency of different methods.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield of this compound | Purity | Reference |
| Supercritical Fluid Extraction (SFE) | Psoralea corylifolia seeds | Supercritical CO2 | 26 MPa, 60°C, 40-60 mesh particle size | 2.5 mg/g of dry seeds (combined with psoralen) | Not specified in extract | [4][5] |
| Microwave-Assisted Extraction (MAE) | Psoralea corylifolia | Methanol | 3 min extraction time, 400 mL/g solvent-to-material ratio | Highest yield compared to Soxhlet, heat reflux, and ultrasound | Not specified in extract | [7][8] |
| Ultrasound-Assisted Extraction (UAE) | Psoralea corylifolia seeds | Ionic Liquid [C10MIM]Br (0.5 mol/L) | 28 min, 437 W power, 10 mL/g liquid-solid ratio, 60-80 mesh, 313 K | Higher yields than other reference methods | Not specified in extract | [14] |
| Conventional Solvent Extraction | Psoralea corylifolia seeds | 50% Ethanol | Soaking 3 times at room temperature | Not specified | Not specified in extract | [1] |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Starting Material | Key Parameters | Yield of this compound | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract of P. corylifolia | Solvent system: n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5, v/v) | 50.8 mg from 100 mg of crude extract | >99% | [16][17] |
| Column Chromatography (Alumina) | Coumarin crystals from P. corylifolia | Eluent: Benzene/petroleum ether (40:10) with acetone (B3395972) | Not specified | 99.6% | [1][15] |
| Recrystallization | Crude product from methanol extraction | Solvent: Methanol | Not specified | Not specified | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective and commonly cited methods for isolating this compound.
Protocol 1: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)
This protocol combines a green extraction method with a highly efficient purification technique.[4][5]
Part A: Supercritical Fluid Extraction
-
Plant Material Preparation: Grind the dried seeds of Psoralea corylifolia to a particle size of 40-60 mesh.
-
SFE System Setup: Use a preparative SFE system.
-
Extraction Parameters:
-
Pressure: 26 MPa
-
Temperature: 60°C
-
CO2 Flow Rate: As per instrument specifications.
-
-
Extraction Procedure:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the system to the set temperature.
-
Initiate the CO2 flow to start the extraction process.
-
Collect the extract in a suitable collection vessel. The total yield of the extract is approximately 9.1%.[4][5]
-
Part B: High-Speed Counter-Current Chromatography Purification
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.7:1:0.8, v/v/v/v).[4] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper and lower phases by sonication before use.
-
Sample Preparation: Dissolve the crude extract obtained from SFE in the upper phase of the solvent system.
-
HSCCC Instrument Setup:
-
Separation:
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Continuously monitor the effluent with a UV detector at 254 nm.[16]
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
The resulting pure this compound can be further dried.
-
Protocol 2: Microwave-Assisted Extraction (MAE) followed by Column Chromatography
This protocol offers a rapid extraction method followed by a conventional purification technique.
Part A: Microwave-Assisted Extraction
-
Plant Material Preparation: Pulverize the dried Psoralea corylifolia seeds.
-
Extraction Parameters:
-
Extraction Procedure:
-
Place the powdered plant material and methanol in a suitable microwave extraction vessel.
-
Secure the vessel in the microwave extractor.
-
Apply microwave irradiation for 3 minutes.
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Part B: Column Chromatography Purification
-
Column Preparation:
-
Prepare a slurry of neutral alumina (B75360) (120-200 mesh) in a suitable solvent (e.g., petroleum ether).[1]
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of hot methanol and mix it with a small amount of alumina (e.g., 2g extract to 6g alumina).[1]
-
Dry the mixture at room temperature.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as benzene/petroleum ether (40:10, v/v), and gradually increase the polarity by adding a more polar solvent like acetone (e.g., 15 drops of acetone per 50 ml of eluent).[1]
-
Monitor the separation of fluorescent bands under UV light.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the different fluorescent bands.
-
Extract the desired band with methanol under reflux.
-
Reduce the volume of the methanol extract and allow it to crystallize.
-
Filter the crystals to obtain pure this compound.
-
Protocol 3: Conventional Solvent Extraction and Recrystallization
This protocol outlines a traditional and straightforward method for this compound isolation.
Part A: Solvent Extraction
-
Plant Material Preparation: Pulverize the dried seeds of Psoralea corylifolia and pass them through a 60-mesh sieve.[1]
-
Extraction Procedure:
-
Soak 10 g of the powdered material in 300 mL of 50% ethanol at room temperature for 2 hours.[1]
-
Repeat the soaking process two more times with 150 mL of 50% ethanol each time.[1]
-
Combine the collected leaching solutions.
-
Reduce the volume of the combined solution by half and let it stand overnight to allow for precipitation.[1]
-
Filter the precipitate.
-
-
Initial Purification:
Part B: Recrystallization
-
Dissolution: Dissolve the crude crystals in a suitable solvent (e.g., methanol) by heating under reflux until fully dissolved. A common ratio is 3:100 (crude product:methanol).[1][19]
-
Decolorization: Add a small amount of activated carbon (e.g., 1% of the crude product weight) to the hot solution and reflux for about 30 minutes to remove colored impurities.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly and undisturbed to room temperature. Then, if necessary, cool it further in an ice bath to maximize crystal formation.[19]
-
Isolation and Drying: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the purified crystals at 80°C.[1]
Mandatory Visualizations
The following diagrams illustrate the workflows for the described isolation protocols.
References
- 1. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3553236A - Psoralene and isopsoralene, process for their isolation and separation - Google Patents [patents.google.com]
- 3. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]
- 4. An efficient new method for extraction, separation and purification of psoralen and this compound from Fructus Psoraleae by supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of major components in Psoralea corylifolia L. by using supercritical fluid extraction (SFE)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Rapid analysis of psoralen and this compound in Psoralea corylifolia by microwave-assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and this compound from Psoralea corylifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tautobiotech.com [tautobiotech.com]
- 17. Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 19. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Determining the In Vitro Dose-Response Curve of Isopsoralen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the in vitro dose-response curve of isopsoralen, a furanocoumarin with demonstrated anti-cancer properties. The provided methodologies focus on assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. These protocols are intended to guide researchers in generating robust and reproducible data for pre-clinical drug development and mechanistic studies.
Introduction
This compound, an isomer of psoralen (B192213), is a natural compound found in the seeds of Psoralea corylifolia L.. It has garnered significant interest in oncological research due to its potential as an anti-tumor agent.[1][2] In vitro studies have shown that this compound exhibits dose-dependent inhibitory effects on the growth of various cancer cell lines.[1][2] The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3][4][5][6] Understanding the dose-response relationship of this compound is a critical first step in evaluating its therapeutic potential. This document outlines a comprehensive protocol for establishing the half-maximal inhibitory concentration (IC50) of this compound and discusses its effects on key cellular signaling pathways.
Data Presentation
This compound IC50 Values in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines, as determined by MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[7]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Oral Squamous Carcinoma | 61.9[1][2] |
| KBv200 | Multidrug-Resistant Oral Squamous Carcinoma | 49.4[1][2] |
| K562 | Chronic Myelogenous Leukemia | 49.6[1][2] |
| K562/ADM | Multidrug-Resistant Chronic Myelogenous Leukemia | 72.0[1][2] |
Note: The corresponding IC50 values for psoralen in these cell lines were 88.1, 86.6, 24.4, and 62.6 µg/mL, respectively.[1][2] In some cell lines, this compound has demonstrated a more potent anti-cancer effect than psoralen.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the dose-dependent cytotoxic effects of this compound on cancer cells.[8][9][10][11]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., KB, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).[8]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][9]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Dose-Response Curve Determination
Caption: Workflow for determining the in vitro dose-response curve of this compound.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[13][14][15]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis, as confirmed by Annexin V/PI staining and flow cytometry.[1][2] The induction of apoptosis is associated with the regulation of apoptosis-related proteins. Furthermore, this compound can activate the Nrf2-ARE signaling pathway, which is involved in the cellular antioxidant response.[16] Studies have also implicated the inhibition of the PI3K/Akt signaling pathway and activation of the MAPK pathway in the anti-tumor activity of this compound and its isomer, psoralen.[3][13][14][15] Psoralen has been observed to induce endoplasmic reticulum stress, leading to apoptosis in cancer cells.[3][4][5][6][17]
Conclusion
The protocols and data presented in this document provide a framework for the in vitro evaluation of this compound's dose-response effects on cancer cell lines. The MTT assay is a reliable method for determining the IC50 value, a key parameter in pre-clinical drug assessment. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential anti-cancer therapeutic.
References
- 1. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Psoralen inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. benchchem.com [benchchem.com]
- 13. The In Vitro Effect of Psoralen on Glioma Based on Network Pharmacology and Potential Target Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 15. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isopsoralen in Osteoporosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, a naturally occurring furanocoumarin and an isomer of psoralen (B192213), has garnered significant attention in osteoporosis research for its potential therapeutic effects.[1][2] Extracted from medicinal plants such as Psoralea corylifolia L., this compound has been shown to modulate bone metabolism by promoting bone formation and inhibiting bone resorption.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in various osteoporosis research models, summarizing key quantitative data and outlining the molecular pathways involved.
Mechanism of Action
This compound exerts its anti-osteoporotic effects through a multi-target approach, influencing the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Its mechanisms involve the modulation of several key signaling pathways crucial for bone homeostasis.
Effects on Osteoblasts
This compound has been demonstrated to promote the proliferation and differentiation of osteoblasts and their progenitor cells, such as bone marrow stromal stem cells (BMSCs).[2][4] This leads to an increase in the expression of osteogenic markers and enhanced bone matrix mineralization. Key signaling pathways implicated in the anabolic effects of this compound on osteoblasts include:
-
Wnt/β-catenin Pathway: this compound can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.[4]
-
PI3K/AKT/mTOR Pathway: This pathway is another target of this compound, contributing to its pro-osteogenic activities.[5][6]
-
Notch Signaling Pathway: this compound has been found to induce osteogenic differentiation by inhibiting the Notch signaling pathway.[7]
-
Aryl Hydrocarbon Receptor (AhR)/Estrogen Receptor α (ERα) Axis: this compound can act as an AhR antagonist, promoting osteoblast differentiation through the AhR/ERα axis.[8]
Effects on Osteoclasts
This compound can suppress the differentiation and function of osteoclasts, the cells responsible for bone resorption. By inhibiting osteoclastogenesis, this compound helps to shift the balance of bone remodeling towards bone formation. The primary mechanism for this is the inhibition of the RANKL/RANK/TRAF6-NF-κB signaling pathway .[3][9] This pathway is central to osteoclast formation and activation.[10][11] this compound treatment leads to a dose-dependent reduction in the formation of mature osteoclasts and a decrease in the expression of key osteoclast-related genes such as NFATc1, cathepsin K (CTSK), and matrix metalloproteinase 9 (MMP9).[3]
In Vitro Research Models
Quantitative Data Summary: In Vitro Effects of this compound
| Cell Type | Model | This compound Concentration | Outcome | Reference |
| OB-6 Osteoblastic Cells | H₂O₂-induced damage | Not specified | Reversed H₂O₂-induced reduction in calcium accumulation; promoted OCN and RUNX2 gene expression. | [4] |
| Human Jawbone Marrow Mesenchymal Cells | Osteogenic differentiation | 1 x 10⁻⁶ mol/L (1 µM) | Effectively promoted proliferation and osteogenic differentiation. | [7] |
| Primary Mouse Bone Marrow Monocytes (BMMCs) | RANKL-induced osteoclastogenesis | 10, 20, 30 µM | Dose-dependently inhibited the formation of mature osteoclasts and the expression of NFATc1, CTSK, and MMP9. | [3] |
| Primary Mouse Bone-derived Marrow Mesenchymal Stem Cells (BMSCs) | Osteogenic differentiation | 5, 10, 20 µM | Increased ALP activity; increased OCN and RUNX2 expression in a dose-dependent manner. | [2] |
| MC3T3-E1 Pre-osteoblastic Cells | Osteogenic differentiation | 10, 20, 50 µM | Increased expression of PI3K, AKT, and mTOR. | [5][6] |
In Vivo Research Models
The most common in vivo model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent.[12] This model mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.[12]
Quantitative Data Summary: In Vivo Effects of this compound in OVX/ORX Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Ovariectomized (OVX) and Orchidectomized (ORX) Mice | This compound (10 and 20 mg/kg) | 8 weeks | Ameliorated osteoporosis by increasing bone strength and improving trabecular bone microstructure. | [1] |
| Ovariectomized (OVX) Mice | This compound (dose not specified) | 2 months | Significantly increased trabecular thickness, bone volume/total volume, and trabecular number; decreased adipocyte number. | [2] |
| Ovariectomized (OVX) Rats | Psoralen (related compound) | 3 months | Significantly improved bone mass indicators including increased trabecular thickness and decreased trabecular space. | [13] |
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of osteoblast precursor cells.
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1) or primary BMSCs.
-
Complete culture medium (e.g., α-MEM with 10% FBS, 1% penicillin-streptomycin).
-
Osteogenic induction medium (complete culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).
-
This compound stock solution (dissolved in DMSO).
-
Alkaline Phosphatase (ALP) staining kit.
-
Alizarin Red S staining solution.
-
Cell lysis buffer for protein extraction.
-
Reagents for qRT-PCR and Western blotting.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with osteogenic induction medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (DMSO) should be included.
-
Medium Change: Change the medium every 2-3 days with fresh osteogenic induction medium and this compound.
-
ALP Staining (Day 7-10):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS and stain for ALP activity according to the manufacturer's protocol.
-
Observe and photograph the blue/purple staining indicative of ALP activity.
-
-
Alizarin Red S Staining (Day 14-21):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Observe and photograph the red-orange mineralized nodules.
-
-
Gene and Protein Expression Analysis: At desired time points, harvest cells to analyze the expression of osteogenic markers (e.g., RUNX2, ALP, OCN, COL1A1) by qRT-PCR and Western blotting.
In Vitro Osteoclastogenesis Assay
Objective: To assess the inhibitory effect of this compound on osteoclast formation.
Materials:
-
Primary bone marrow monocytes (BMMCs) isolated from mice or rats.
-
α-MEM with 10% FBS, 1% penicillin-streptomycin.
-
Macrophage colony-stimulating factor (M-CSF).
-
Receptor activator of nuclear factor kappa-B ligand (RANKL).
-
This compound stock solution.
-
TRAP (tartrate-resistant acid phosphatase) staining kit.
Procedure:
-
BMMC Isolation and Seeding: Isolate BMMCs from the long bones of mice or rats and seed them in multi-well plates in the presence of M-CSF (e.g., 30 ng/mL).
-
Osteoclast Induction: After 2-3 days, stimulate the cells with RANKL (e.g., 50 ng/mL) and M-CSF in the presence of various concentrations of this compound (e.g., 0, 10, 20, 30 µM).
-
Medium Change: Change the medium every 2 days.
-
TRAP Staining (Day 5-7):
-
Wash cells with PBS.
-
Fix cells according to the TRAP staining kit protocol.
-
Stain for TRAP activity. TRAP-positive multinucleated (≥3 nuclei) cells are considered osteoclasts.
-
Count the number of osteoclasts per well under a microscope.
-
-
Gene and Protein Expression Analysis: Harvest cells to analyze the expression of osteoclast-specific markers (e.g., NFATc1, CTSK, TRAP, MMP9) by qRT-PCR and Western blotting.
Ovariectomized (OVX) Rat/Mouse Model of Osteoporosis
Objective: To investigate the in vivo efficacy of this compound in a postmenopausal osteoporosis model.
Materials:
-
Female Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old).
-
Anesthetic agents (e.g., ketamine/xylazine).
-
Surgical instruments.
-
This compound for oral gavage.
-
Micro-computed tomography (µCT) scanner.
-
Mechanical testing equipment.
-
ELISA kits for serum bone turnover markers.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before surgery.
-
Ovariectomy:
-
Anesthetize the animal.
-
Perform a bilateral ovariectomy through a dorsal or ventral incision.[12] A sham-operated group should undergo the same surgical procedure without removal of the ovaries.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Osteoporosis Development: Allow osteoporosis to develop for a period of 6-12 weeks post-OVX.
-
This compound Treatment:
-
Randomly divide the OVX animals into a vehicle control group and this compound treatment groups (e.g., 10 mg/kg and 20 mg/kg).[1]
-
Administer this compound daily by oral gavage for the specified treatment period (e.g., 8-12 weeks).
-
-
Outcome Assessment:
-
Serum Analysis: At the end of the treatment period, collect blood to measure serum levels of bone turnover markers such as ALP, osteocalcin (B1147995) (OCN), TRACP, and CTX-1 using ELISA kits.[1]
-
Micro-CT Analysis: Euthanize the animals and harvest femurs or tibiae. Perform µCT analysis to evaluate bone mineral density (BMD) and trabecular bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).
-
Biomechanical Testing: Perform three-point bending tests on the femurs to determine bone strength (e.g., maximum load, stiffness).
-
Histology: Perform histological analysis (e.g., H&E staining) on decalcified bone sections.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's pro-osteogenic signaling pathways.
Caption: this compound's inhibition of osteoclastogenesis.
Caption: General workflow for this compound research.
References
- 1. Psoralen and this compound Ameliorate Sex Hormone Deficiency-Induced Osteoporosis in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated suppression of bone marrow adiposity and attenuation of the adipogenic commitment of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates H2O2-induced damage in osteoblasts via activating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the anti-osteoporosis mechanism of this compound based on network pharmacology and molecular experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the anti-osteoporosis mechanism of this compound based on network pharmacology and molecular experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes osteogenic differentiation of human jawbone marrow mesenchymal cells through Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Enhanced Osteogenesis by Targeting AhR/ERα [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The osteoprotective effect of psoralen in ovariectomy-induced osteoporotic rats via stimulating the osteoblastic differentiation from bone mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopsoralen in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, a naturally occurring furanocoumarin found in plants such as Psoralea corylifolia, has garnered significant interest in biomedical research for its diverse pharmacological activities.[1] It is an isomer of psoralen (B192213) and is known for its anti-inflammatory, antiviral, antitumor, and photosensitizing properties.[2] In cell culture experiments, this compound serves as a valuable tool to investigate various cellular processes and signaling pathways. Its mechanism of action often involves the modulation of key signaling cascades such as NF-κB, MAPK, and Nrf2, making it a compound of interest for drug discovery and development.[2][3]
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research findings.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆O₃ | [4] |
| Molecular Weight | 186.16 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 137-138 °C | [5] |
| Solubility | Soluble in DMSO and ethanol.[5][6] Slightly soluble in water.[5] |
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions due to its high solvating power and compatibility with most cell culture media at low concentrations.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for this compound is 10 mM to 50 mM. For this protocol, we will prepare a 20 mM stock solution.
-
Calculate the Required Mass of this compound:
-
Molecular Weight (MW) of this compound = 186.16 g/mol
-
To prepare 1 mL of a 20 mM solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 186.16 g/mol = 3.72 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.72 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of Stock Solution:
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol describes the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw the Stock Solution:
-
Remove an aliquot of the this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
-
Determine Final Working Concentrations:
-
The optimal concentration of this compound will vary depending on the cell type and the experimental endpoint. Typical working concentrations range from 10 µM to 100 µM.[3] For this example, we will prepare working solutions of 10 µM, 25 µM, and 50 µM.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7]
-
Example Dilution for a 24-well plate (1 mL final volume per well):
-
For 50 µM: Add 2.5 µL of the 20 mM stock solution to 997.5 µL of cell culture medium. (Final DMSO concentration: 0.025%)
-
For 25 µM: Add 1.25 µL of the 20 mM stock solution to 998.75 µL of cell culture medium. (Final DMSO concentration: 0.0125%)
-
For 10 µM: Add 0.5 µL of the 20 mM stock solution to 999.5 µL of cell culture medium. (Final DMSO concentration: 0.005%)
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from the wells of the cell culture plate.
-
Add the freshly prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathway and Experimental Workflow
This compound's Effect on the Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[3] The following diagram illustrates this mechanism.
References
- 1. nstchemicals.com [nstchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. himedialabs.com [himedialabs.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Isopsoralen-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isopsoralen, a furanocoumarin found in plants such as Psoralea corylifolia, has demonstrated significant anti-tumor activities, including the induction of apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the methods used to assess this compound-induced apoptosis, detailed experimental protocols, and a summary of relevant quantitative data. The information is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |
| KB | MTT | 61.9 | 48 | [1] |
| KBv200 | MTT | 49.4 | 48 | [1] |
| K562 | MTT | 49.6 | 48 | [1] |
| K562/ADM | MTT | 72.0 | 48 | [1] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| KB | Untreated Control | 7.52 | Annexin V/PI Staining | [2] |
| KB | This compound (50 µg/mL) | 15.16 | Annexin V/PI Staining | [2] |
| K562 | Untreated Control | 6.19 | Annexin V/PI Staining | [2] |
| K562 | This compound (50 µg/mL) | 14.28 | Annexin V/PI Staining | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., KB, K562)
-
96-well plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours.[3][4]
-
Treat the cells with various concentrations of this compound (e.g., 10-100 µg/mL) and a vehicle control (DMSO, final concentration ≤ 0.1%).[4]
-
Incubate the plates for the desired time period (e.g., 48 hours).[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Detection of Apoptosis by Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (5 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[2]
-
Treat cells with the desired concentration of this compound (e.g., 50 µg/mL) for 48 hours.[2]
-
Harvest the cells by trypsinization and wash twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Morphological Analysis of Apoptosis using Hoechst Staining
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
This compound-treated and control cells grown on coverslips or in 96-well plates
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Seed cells and treat with this compound as described in previous protocols.[2]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips or observe the plate directly under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.[2]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Caspase-9, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein expression, such as the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage (activation) of caspases.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Isopsoralen Pharmacokinetic Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of isopsoralen in rats. The protocols outlined below cover essential aspects from in-life procedures to bioanalytical methods, ensuring robust and reproducible data generation.
Introduction
This compound, a furanocoumarin found in medicinal plants such as Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. This document offers detailed protocols and data presentation guidelines for researchers investigating the pharmacokinetics of this compound in rat models.
Experimental Design and Protocols
A well-designed pharmacokinetic study is fundamental to accurately characterizing the disposition of this compound in a biological system. The following sections detail the key experimental protocols.
Animal Model and Husbandry
-
Species: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.[1]
-
Gender and Age: Typically, adult male rats weighing between 200-250g are used. However, studies investigating gender-specific differences may include female rats.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. This includes maintaining a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard laboratory chow and water should be provided ad libitum.
-
Fasting: Animals should be fasted for 12 hours prior to dosing, with free access to water.
Dosing and Administration
This compound can be administered via both oral (PO) and intravenous (IV) routes to assess its oral bioavailability and intrinsic pharmacokinetic properties.
Protocol 2.2.1: Oral Administration (PO)
-
Vehicle Selection: this compound can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) or dissolved in a suitable solvent.
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound at the desired concentration.
-
Administration: Administer the this compound formulation to the rats via oral gavage using a suitable gavage needle. The volume administered is typically 10 mL/kg.
Protocol 2.2.2: Intravenous Administration (IV)
-
Vehicle Selection: this compound for intravenous administration must be dissolved in a sterile, biocompatible vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol (PEG).
-
Dose Preparation: Prepare a clear, sterile solution of this compound at the desired concentration.
-
Administration: Administer the this compound solution via the tail vein using a sterile syringe and a 27-gauge needle. The injection volume is typically 1-2 mL/kg.
Blood Sample Collection
A well-defined blood sampling schedule is critical for accurately capturing the plasma concentration-time profile of this compound.
Protocol 2.3.1: Serial Blood Sampling
-
Sampling Sites: Blood samples can be collected from the tail vein or the saphenous vein. For terminal studies, cardiac puncture can be used to collect a larger volume of blood.
-
Sampling Time Points: A typical sampling schedule for an oral pharmacokinetic study would be: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For intravenous administration, earlier time points such as 0.033 and 0.167 hours are crucial.
-
Sample Collection:
-
Gently restrain the rat.
-
For tail vein sampling, warm the tail to dilate the vein.
-
Puncture the vein with a sterile needle and collect approximately 0.2-0.3 mL of blood into a heparinized microcentrifuge tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific bioanalytical method is required to quantify this compound in rat plasma. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.
Protocol 2.4.1: Sample Preparation
-
Protein Precipitation: This is a common and effective method for extracting this compound from plasma.
-
To 100 µL of thawed rat plasma, add 300 µL of acetonitrile (B52724) (containing an appropriate internal standard, e.g., psoralen (B192213) or another structurally similar compound).
-
Vortex the mixture for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
Protocol 2.4.2: UPLC-MS/MS Conditions
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 187.0 → 131.0
-
Psoralen (as internal standard): m/z 187.0 → 131.0 (Note: Chromatographic separation is essential)
-
Protocol 2.4.3: Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing for:
-
Selectivity
-
Linearity (e.g., 1-500 ng/mL)[2]
-
Lower Limit of Quantification (LLOQ) (e.g., 1 ng/mL)[2]
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral and Intravenous Administration
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | Specify dose | Specify dose |
| Cmax (ng/mL) | Value ± SD | Value ± SD |
| Tmax (h) | Value ± SD | Value ± SD |
| AUC(0-t) (ng·h/mL) | Value ± SD | Value ± SD |
| AUC(0-∞) (ng·h/mL) | Value ± SD | Value ± SD |
| t1/2 (h) | 5.56 | 5.35 |
| CL (L/h/kg) | Value ± SD | Value ± SD |
| Vd (L/kg) | Value ± SD | Value ± SD |
| Oral Bioavailability (%) | 70.35 | N/A |
Data compiled from literature.[1] Cmax, Tmax, AUC, CL, and Vd values are dose-dependent and should be reported for the specific dose used.
Tissue Distribution
Table 2: Tissue Distribution of this compound in Rats Following Intravenous Administration
| Tissue | AUC (ng·h/g) |
| Kidney | Value ± SD |
| Lung | Value ± SD |
| Liver | Value ± SD |
| Heart | Value ± SD |
| Spleen | Value ± SD |
| Brain | Value ± SD |
The order of tissue distribution for this compound has been reported as kidney > lung > liver > heart > spleen > brain.[1]
Visualizations
Diagrams illustrating the experimental workflow and relevant biological pathways can aid in understanding the study design and the compound's mechanism of action.
Caption: Experimental workflow for a rat pharmacokinetic study of this compound.
Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Simultaneous quantification of psoralen and this compound in rat plasma by ultra-performance liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Haigou Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Isopsoralen-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopsoralen, a naturally occurring furanocoumarin, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. These properties make it a compound of interest for therapeutic development. Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying the effects of this compound by examining its impact on protein expression and signaling pathways within cells. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, along with a summary of expected changes in key protein levels and visualizations of the experimental workflow and a relevant signaling pathway.
This compound has been shown to modulate several key signaling cascades, notably the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress.[1] Studies have indicated that this compound can activate the Nrf2-ARE (Antioxidant Response Element) pathway, leading to the upregulation of downstream antioxidant proteins.[1] Additionally, psoralen (B192213) derivatives have been observed to influence the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][3]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the typical changes in the expression of key proteins in cells following treatment with this compound, as determined by Western blot analysis. The effective concentration of this compound and the duration of treatment can vary depending on the cell line and experimental conditions.
Table 1: this compound-Induced Changes in Nrf2 Pathway Protein Expression in HEK293T Cells [1]
| Target Protein | Treatment Concentration (µM) | Treatment Duration | Fold Change vs. Control |
| Nrf2 (Nuclear) | 10 | 18 hours | Increased |
| 20 | 18 hours | Increased | |
| 40 | 18 hours | Significantly Increased | |
| GCLM | 10 | 18 hours | Increased |
| 20 | 18 hours | Increased | |
| 40 | 18 hours | Significantly Increased | |
| HO-1 | 10 | 18 hours | Increased |
| 20 | 18 hours | Increased | |
| 40 | 18 hours | Significantly Increased | |
| NQO1 | 10 | 18 hours | Increased |
| 20 | 18 hours | Increased | |
| 40 | 18 hours | Significantly Increased |
Table 2: Effect of a Psoralen Derivative (Xanthotoxol) on Inflammatory Pathway Proteins in LPS-stimulated RAW 264.7 Cells [2][3]
| Target Protein | Treatment | Fold Change vs. LPS Control |
| iNOS | LPS + Xanthotoxol | Decreased |
| COX-2 | LPS + Xanthotoxol | Decreased |
| p-IκBα | LPS + Xanthotoxol | Decreased |
| p-p38 | LPS + Xanthotoxol | Decreased |
| p-JNK | LPS + Xanthotoxol | Decreased |
| p65 (Nuclear) | LPS + Xanthotoxol | Decreased |
Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HEK293T, RAW 264.7) in appropriate culture dishes or flasks and grow to 70-80% confluency.[4]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM).[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.[4]
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.[1][4]
Protocol 2: Preparation of Cell Lysates
-
Washing: After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the culture dish. A typical volume is 1 mL for a 10 cm dish.[4][6]
-
Cell Scraping: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing.[4] To ensure complete cell lysis and shear DNA, sonicate the lysate for 10-15 seconds.[7]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[5][6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[5][6]
Protocol 3: Protein Concentration Determination
-
Assay Method: Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.[4][6]
-
Standard Curve: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) to generate a standard curve.[6]
-
Measurement: Measure the absorbance of the standards and samples using a plate reader and calculate the protein concentration of the samples based on the standard curve.[6]
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein concentration, dilute the cell lysates with 2X Laemmli sample buffer to ensure equal protein loading (typically 20-50 µg per lane). Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7][8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the recommended concentration, overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7][8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7][8]
-
Final Washes: Wash the membrane three to six times for 5-10 minutes each with TBST.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or autoradiography film.[8][9]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[9]
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways [mdpi.com]
- 3. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
high-speed counter-current chromatography for isopsoralen purification
An advanced method for the preparative isolation and purification of isopsoralen from Psoralea corylifolia has been developed using high-speed counter-current chromatography (HSCCC). This technique offers a robust and efficient alternative to traditional chromatographic methods, yielding high-purity this compound suitable for research, scientific, and drug development applications. This document provides detailed application notes and protocols based on established methodologies.
Application Notes
High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of the sample onto the stationary phase. For the separation of this compound, a non-polar solvent is typically used as the stationary phase and a polar solvent as the mobile phase. The choice of the two-phase solvent system is critical for achieving successful separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, this compound, and a good separation factor (α) between this compound and other components in the crude extract, such as its isomer, psoralen (B192213).
Several solvent systems have been successfully employed for the purification of this compound. A commonly used system is a mixture of n-hexane, ethyl acetate (B1210297), methanol, and water. The ratios of these solvents are optimized to achieve the best separation performance. The selection of the mobile phase (either the upper or lower phase of the solvent system) also plays a significant role in the elution profile.
Experimental Protocols
This section details the methodologies for the purification of this compound using HSCCC, based on successful reported separations.
Protocol 1: HSCCC Purification of this compound
This protocol is adapted from the work of Liu et al. (2004) for the preparative isolation of this compound from a crude extract of Psoralea corylifolia.[1][2][3][4]
1. Preparation of Two-Phase Solvent System and Sample Solution:
-
Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water in a volume ratio of 5:5:4.5:5.5.[1]
-
Thoroughly mix the solvents in a separatory funnel at room temperature and allow the phases to separate.
-
Degas both the upper and lower phases by sonication for 30 minutes before use.[1]
-
Dissolve the crude extract of Psoralea corylifolia in the upper phase to prepare the sample solution.[1]
2. HSCCC Instrument Setup and Operation:
-
Instrument: TBE-300A high-speed counter-current chromatograph.[1]
-
Column Filling: Fill the entire column with the upper phase (stationary phase).
-
Sample Loading: Inject the sample solution into the column.
-
Elution: Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[1]
-
Revolution Speed: Set the apparatus to rotate at 900 rpm.[1]
-
Detection: Continuously monitor the effluent with a UV detector at 254 nm.[1]
-
Temperature: Maintain the separation temperature at 20°C.[1]
-
Fraction Collection: Collect the fractions corresponding to the this compound peak. This compound is typically the second major peak to elute after psoralen.[1]
3. Purity Analysis:
-
Analyze the purity of the collected this compound fraction using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Mobile Phase: Methanol–water (40:60, v/v).[1]
-
Column: A suitable C18 column.
-
Detection: UV detector.
-
Protocol 2: Alternative HSCCC Method
This protocol is based on the work of Xiao et al. (2010) and presents an alternative solvent system for the separation of this compound.[5]
1. Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:1.1:1.3:1.[5]
-
Equilibrate and degas the solvent phases as described in Protocol 1.
2. HSCCC Operation:
-
Follow the general HSCCC operation steps outlined in Protocol 1, adjusting for the different solvent system. The specific flow rate and revolution speed may need to be optimized for this system.
3. Sample Preparation:
-
This method was used to separate compounds from an ethyl acetate fraction of the Psoralea corylifolia extract.[5]
Protocol 3: SFE followed by HSCCC
This protocol, described by Wang et al. (2004), utilizes Supercritical Fluid Extraction (SFE) for the initial extraction followed by HSCCC for purification.[6][7]
1. Supercritical Fluid Extraction (SFE):
-
Sample: Pulverized seeds of Psoralea corylifolia (40-60 mesh).[6][7]
-
SFE Conditions:
-
This process yields an extract enriched in psoralen and this compound.
2. HSCCC Purification:
-
Solvent System: n-hexane–ethyl acetate–methanol–water (1:0.7:1:0.8, v/v).[6][7]
-
Dissolve the SFE extract in the solvent system and proceed with HSCCC as detailed in Protocol 1.
Data Presentation
The quantitative data from the cited experiments are summarized in the tables below for easy comparison.
Table 1: HSCCC Experimental Parameters and Results for this compound Purification
| Parameter | Method 1 (Liu et al., 2004)[1] | Method 2 (Xiao et al., 2010)[5] | Method 3 (Wang et al., 2004)[6][7] |
| Starting Material | 100 mg Crude Extract | 250 mg Ethyl Acetate Fraction | SFE Extract |
| Solvent System (v/v) | n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5) | n-hexane–ethyl acetate–methanol–water (1:1.1:1.3:1) | n-hexane–ethyl acetate–methanol–water (1:0.7:1:0.8) |
| Mobile Phase | Lower Phase | Not specified | Not specified |
| Flow Rate | 2.0 mL/min | Not specified | Not specified |
| Revolution Speed | 900 rpm | Not specified | Not specified |
| Yield of this compound | 50.8 mg | 6.26 mg | Not specified |
| Purity of this compound | 99.6% | 99.8% | Not specified |
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound using HSCCC.
Caption: HSCCC workflow for this compound purification.
Caption: SFE followed by HSCCC for this compound purification.
References
- 1. tautobiotech.com [tautobiotech.com]
- 2. Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. An efficient new method for extraction, separation and purification of psoralen and this compound from Fructus Psoraleae by supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Isopsoralen Delivery: Advanced Systems for Enhanced Bioavailability
For Immediate Release
[City, State] – [Date] – In the ongoing quest to unlock the full therapeutic potential of promising natural compounds, researchers and drug development professionals are increasingly focusing on advanced drug delivery systems. Isopsoralen, a furanocoumarin with a range of pharmacological activities, has long been hampered by its poor aqueous solubility and consequently low oral bioavailability. This application note provides a detailed overview of various drug delivery strategies aimed at overcoming these limitations, complete with experimental protocols and a summary of expected bioavailability improvements.
This compound's limited bioavailability necessitates the exploration of innovative formulation approaches to ensure effective plasma concentrations are achieved. This document details protocols for the preparation and evaluation of several advanced delivery systems, including Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), Solid Dispersions, and Self-Emulsifying Drug Delivery Systems (SEDDS). While direct comparative in vivo pharmacokinetic data for this compound-specific formulations is limited in publicly available literature, the provided protocols are based on established methods for similar poorly soluble drugs, including the closely related isomer, psoralen (B192213). The expected improvements in bioavailability are extrapolated from studies on these analogous compounds.
Understanding the Challenge: this compound's Pharmacokinetic Profile
Pharmacokinetic studies in rats following oral administration of this compound, typically as part of a complex herbal extract, provide essential baseline data. These studies reveal the inherent challenges in achieving therapeutic concentrations of the free drug.
| Formulation/Route | Animal Model | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Psoraleae Fructus Extract (Oral) | Rat | ~1.5 - 2.0 | ~150 - 250 | ~167,314 - 276,903 | [1] |
| Haigou Pill (Oral) | Rat | ~1.0 | ~200 | Not Reported | [2] |
Table 1: Pharmacokinetic Parameters of this compound from Oral Administration of Extracts in Rats. These values represent the absorption of this compound in a complex matrix and highlight the need for formulations that can enhance its absorption when administered as a purified compound.
Advanced Delivery Systems: Protocols and Expected Outcomes
To address the poor bioavailability of this compound, several advanced drug delivery platforms can be employed. Below are detailed protocols for the laboratory-scale preparation of these systems.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs and NLCs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption. NLCs are a second generation of lipid nanoparticles with improved drug loading and stability.
Experimental Protocol: Preparation of this compound-Loaded SLNs/NLCs by High-Pressure Homogenization
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5) at a temperature approximately 5-10°C above its melting point. For NLCs, add a liquid lipid (e.g., oleic acid, squalene) to the molten solid lipid. Dissolve this compound in this molten lipid phase under constant stirring.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs.
-
Characterization: Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size and improving wettability.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 6000, or a Soluplus®) in a suitable organic solvent (e.g., ethanol, methanol, or a mixture).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Expected Bioavailability Improvement: Solid dispersion technology is a well-established method for enhancing the oral bioavailability of poorly soluble drugs. By converting the drug to an amorphous state and dispersing it in a hydrophilic carrier, a significant increase in dissolution and subsequent absorption is expected.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Experimental Protocol: Preparation of this compound SEDDS
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, oleic acid), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® P, PEG 400) to select components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying regions.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Dissolve the required amount of this compound in this mixture with the aid of gentle stirring and vortexing until a clear solution is obtained.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion. Characterize the resulting emulsion for droplet size, PDI, and robustness to dilution.
Expected Bioavailability Improvement: SEDDS have been shown to dramatically increase the oral bioavailability of lipophilic drugs. For piperine (B192125), a compound with similar solubility challenges, a SEDDS formulation resulted in a 5.2-fold increase in the area under the curve (AUC) compared to a capsule formulation[4]. A similar magnitude of improvement can be anticipated for this compound.
Experimental Workflows and Signaling Pathways
To aid researchers in visualizing the experimental processes and the biological context of this compound's action, the following diagrams have been generated.
This compound has been reported to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.
Conclusion
The development of advanced drug delivery systems holds immense promise for enhancing the therapeutic efficacy of this compound by improving its oral bioavailability. The protocols outlined in this application note provide a solid foundation for researchers to formulate and evaluate various delivery strategies. While further in vivo studies are warranted to establish a definitive pharmacokinetic profile for each this compound-loaded system, the principles and methodologies presented here offer a clear path forward in harnessing the full potential of this valuable natural compound.
Contact: [Insert Contact Information for a Fictional Company or Research Group]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of psoralen and this compound in rat plasma by ultra-performance liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Haigou Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles as vehicles for topical psoralen delivery: solid lipid nanoparticles (SLN) versus nanostructured lipid carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isopsoralen Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isopsoralen solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A1: This common issue, known as "precipitation upon dilution," occurs because this compound is highly soluble in organic solvents like DMSO but has very low solubility in water.[1][2][3] When the concentrated DMSO stock is diluted into the aqueous buffer, the DMSO concentration drops significantly (typically to ≤1% to avoid cell toxicity), and the aqueous environment can no longer keep the this compound in solution.[1][4]
Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: Your assay may be effective at a lower this compound concentration that remains below its solubility limit in the final assay buffer.[1]
-
Optimize Co-Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help maintain solubility.[1]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a mixture of solvent and buffer, then perform subsequent dilutions.
-
pH Adjustment: If your assay conditions permit, modifying the pH of the buffer can sometimes improve the solubility of compounds with ionizable groups.[1][4]
-
Gentle Warming and Sonication: Gently warming the solution or using a sonication bath can help dissolve small amounts of precipitate, but be cautious as the compound may fall out of solution again as it cools.[1] Ensure this compound is stable at the temperatures used.
Q2: What are the best organic solvents for preparing a concentrated stock solution of this compound?
A2: this compound and its isomer, psoralen (B192213), are soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective, capable of dissolving psoralen at concentrations of approximately 30 mg/mL.[5] Ethanol (B145695) is another option, though the solubility is lower, at around 1 mg/mL for psoralen.[5] this compound is also reported to be soluble in ethanol and ether.[2] For maximum solubility in subsequent aqueous dilutions, it is recommended to first dissolve the compound in a solvent like DMSO or DMF.[5]
Q3: I need a higher concentration of this compound in my aqueous buffer than standard methods allow. What advanced techniques can I use?
A3: For significantly enhancing aqueous solubility, several advanced formulation strategies can be employed:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic molecules that can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic core, while their hydrophilic exterior improves solubility in water.[6][7] This complexation can increase the aqueous solubility of psoralens by up to 10-fold or more.[6]
-
Solid Dispersions: This technique involves dispersing this compound in a solid, water-soluble carrier matrix, such as polyethylene (B3416737) glycols (PEGs) or polyvinylpyrrolidone (B124986) (PVP).[8][9] This process reduces the drug's particle size to a molecular level, improves wettability, and can convert the crystalline drug into a more soluble amorphous form, thereby enhancing the dissolution rate.[9][10]
-
Nanoformulations: Advanced drug delivery systems like nanoemulsions, solid lipid nanoparticles (SLNs), or nanogels can be developed to increase the surface area and solubility of hydrophobic compounds.[11][12][13]
Q4: Are there any stability concerns when preparing aqueous solutions of this compound?
A4: Yes, aqueous solutions of psoralens are not recommended for long-term storage. It is best practice to prepare fresh aqueous solutions immediately before each experiment and not to store them for more than one day to avoid potential degradation or precipitation over time.[5] Stock solutions in anhydrous DMSO, however, can be stored at -20°C or -80°C for longer periods.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Stock solution is hazy or contains visible particles. | The compound is not fully dissolved in the stock solvent. | 1. Use sonication to aid dissolution.[1]2. Gently warm the solution (ensure compound stability).[1]3. Increase the solvent volume to lower the concentration.[1] |
| Compound precipitates immediately upon dilution in aqueous buffer. | Very low aqueous solubility; co-solvent concentration is too low to maintain solubility. | 1. Lower the final compound concentration.[1]2. Increase the final co-solvent (e.g., DMSO) concentration if the assay allows (typically ≤1%).[1]3. Investigate pH modification of the buffer.[1][4]4. Employ advanced methods like cyclodextrin complexation or solid dispersions.[6][8] |
| Assay results are inconsistent or not dose-dependent. | The compound is precipitating at higher concentrations in the assay plate over the course of the experiment. | 1. Visually inspect assay plates for precipitation with a microscope.[1]2. Determine the kinetic solubility of the compound in your specific assay buffer to find the maximum stable concentration.3. Reduce the highest concentration in your dose-response curve to stay within the soluble range. |
Data Presentation: Solubility of Psoralens
Table 1: Solubility in Common Solvents (Data for psoralen, an isomer of this compound, is used as a reference)
| Solvent | Approximate Solubility | Reference |
| Water (25°C) | 0.065 mg/mL (65.16 mg/L) | [3] |
| Ethanol | ~1 mg/mL | [5] |
| DMSO | ~30 mg/mL | [5] |
| DMF | ~30 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Table 2: Solubility Enhancement with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Data for psoralen)
| Condition | Initial Solubility (S₀) | Solubility with 70 mM HP-β-CD | Fold Increase | Reference |
| Pure Compound | 0.27 mM | 2.72 mM | 10x | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonication bath for 5-10 minutes or gently warm the solution to 37°C to ensure complete dissolution.[1]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Carrier Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), by dissolving it in purified water with continuous stirring.[14]
-
Drug Addition: Slowly add the this compound powder to the cyclodextrin solution while maintaining vigorous stirring.
-
Complexation: Continue stirring the mixture for 24-48 hours at a controlled temperature to allow for the formation of the inclusion complex.
-
Isolation: Collect the resulting precipitate, which contains the this compound-CD complex, by filtration or centrifugation.
-
Washing & Drying: Wash the collected solid with a small amount of cold water to remove any uncomplexed drug or cyclodextrin.[14] Dry the final product under vacuum to obtain a powdered form of the inclusion complex.
-
Solubility Check: Test the solubility of the resulting powder in your aqueous assay buffer compared to the uncomplexed drug.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both the this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 4000) in a common volatile organic solvent, such as ethanol or methanol, in which both components are soluble.[9]
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will produce a thin film or solid mass on the inside of the flask.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, then pulverize it using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.[9]
-
Characterization: The resulting powder can be characterized for its dissolution properties in the desired aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for improving this compound solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Caption: Workflow for creating a solid dispersion via solvent evaporation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]
- 3. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanotechnological Approaches for Solubility Enhancement | Encyclopedia MDPI [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. humapub.com [humapub.com]
overcoming isopsoralen instability in experimental conditions
Welcome to the technical support center for isopsoralen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with this compound's instability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental applications?
This compound (also known as Angelicin) is a naturally occurring furanocoumarin found in several plants, including Psoralea corylifolia.[1][2] It is the structural isomer of psoralen (B192213).[3] Due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties, it is widely used in biomedical research.[4][5][6] Key research areas include cancer, osteoporosis, and skin diseases, where it has been shown to modulate various signaling pathways.[5][7][8]
Q2: What are the main factors contributing to this compound's instability?
This compound's stability is primarily affected by four factors:
-
Light: As a photoactive compound, this compound is sensitive to light, particularly Ultraviolet A (UVA) radiation, which can lead to photodegradation.[9][10][11]
-
pH: The stability of the lactone ring in the coumarin (B35378) structure can be influenced by the pH of the solution. Basic or highly acidic conditions can promote hydrolysis.
-
Solvents: The choice of solvent is critical. While this compound dissolves well in organic solvents like DMSO and DMF, it is only sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for long-term storage.[12]
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store both solid compound and stock solutions at low temperatures.[13]
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the integrity of this compound:
-
Solid Form: Store the crystalline solid at -20°C, protected from light and moisture.[12]
-
Stock Solutions: Prepare stock solutions in high-purity DMSO or DMF at a high concentration (e.g., 30 mg/mL).[12] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light. Purging the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation.[12]
-
Aqueous Solutions: Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution. It is not recommended to store aqueous solutions for more than one day.[12]
Q4: What are the known degradation or metabolic pathways of this compound?
In biological systems, this compound undergoes metabolic transformation. In vitro studies using liver microsomes show that metabolism involves hydroxylation, hydrogenation, and hydrolysis.[3][4] A key pathway is the oxidation of the furan (B31954) ring, which can generate reactive intermediates.[3][4] In the presence of intestinal microflora, this compound can be transformed via a reduction reaction at the α, β-unsaturated lactone ring.[1][2]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Problem: Low or Inconsistent Bioactivity in Experiments
Possible Cause: Degradation of this compound in stock or working solutions.
Solutions:
-
Verify Stock Solution Integrity: Before starting a new set of experiments, verify the concentration and purity of your stock solution using HPLC-UV.[14][15]
-
Prepare Fresh Solutions: Always prepare fresh working solutions in your experimental buffer or cell culture medium immediately before use. Do not store dilute aqueous solutions.[12]
-
Control Solvent Quality: Use high-purity, anhydrous grade DMSO or DMF for stock solutions. Water content in DMSO can compromise long-term stability.
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Perform experimental manipulations under low-light conditions where possible.
Problem: Poor Solubility in Aqueous Media
Possible Cause: this compound has very low water solubility (~20 mg/L).[16]
Solutions:
-
Use an Organic Co-solvent: First, dissolve this compound in DMSO or DMF. Then, dilute this stock solution into the aqueous buffer of choice. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.[12]
-
Sonication: Briefly sonicating the final aqueous solution may help dissolve any precipitate, but be cautious as this can generate heat.
-
Formulation Strategies: For advanced applications, consider using formulation strategies like co-loading into liposomes or complexation with cyclodextrins to improve aqueous solubility and stability.[17][18]
Problem: Variability in Photochemotherapy (PUVA) Experiments
Possible Cause: Inconsistent UVA exposure and photodegradation.
Solutions:
-
Calibrate UVA Source: The output of UVA lamps can decrease over time. Regularly calibrate your UVA light source with a radiometer to ensure a consistent and accurate dose (J/cm²).[9]
-
Standardize Geometry: Maintain a fixed and consistent distance and orientation between the UVA source and your samples for every experiment to ensure uniform irradiation.[9]
-
Optimize Dose-Response: The optimal UVA dose and this compound concentration are highly cell-type dependent. Perform a dose-response matrix to find the ideal conditions for your specific experimental setup.[19]
-
Understand Degradation Kinetics: Be aware that this compound degrades under UVA exposure. Studies have shown this can occur in phases, so the timing of your assays post-irradiation is critical.[10]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | ~30 mg/mL | [12] |
| Dimethylformamide (DMF) | Room Temp. | ~30 mg/mL | [12] |
| Ethanol | Room Temp. | ~1 mg/mL | [12] |
| Water | 25 °C | 20 mg/L (0.02 mg/mL) | [16] |
| 1:1 DMF:PBS (pH 7.2) | Room Temp. | ~0.5 mg/mL | [12] |
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a dark, dry place. | Prevents thermal degradation and hydrolysis.[12][13] |
| Stock Solution (DMSO/DMF) | Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | Ensures long-term stability and prevents contamination and degradation from light or frequent temperature changes.[9][12] |
| Aqueous Solution | Prepare fresh for each experiment. Do not store for more than one day. | This compound is sparingly soluble and prone to degradation/precipitation in aqueous media.[12] |
| Light Exposure | Minimize exposure at all stages. Use amber vials or foil. | This compound is photoactive and degrades upon exposure to light, especially UVA.[9][10] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Under low light conditions, accurately weigh the desired amount of solid this compound.
-
Dissolution: Add anhydrous, high-purity DMSO to the solid to achieve a final concentration of 10-30 mg/mL. Vortex thoroughly until completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Aliquoting: Dispense small volumes (e.g., 20-50 µL) of the stock solution into amber, screw-cap microcentrifuge tubes.
-
Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) to displace oxygen.
-
Storage: Tightly cap the tubes and store them at -20°C, protected from light.
-
Quality Control: For long-term projects, periodically check the concentration and purity of a stock aliquot using a validated HPLC method.
Protocol 2: Quantification of this compound by HPLC (General Method)
This protocol provides a starting point for quality control analysis.
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water is commonly used. A typical starting point is a 50:50 (v/v) mixture of methanol and water.[8][15]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[8]
-
Detection: Monitor the eluent at a wavelength of 254 nm or 280 nm.[8][15]
-
Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.
-
Sample Preparation: Dilute your stock or experimental sample in the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Injection: Inject 10-20 µL of the sample and standards.
-
Analysis: Compare the peak area of the sample to the standard curve to determine the concentration. The retention time should match that of the this compound standard.
Visualizations
Experimental and Signaling Pathways
Caption: A workflow designed to minimize this compound degradation during experiments.
Caption: Key metabolic transformations of this compound observed in vitro.[3][4]
Caption: this compound activates Nrf2 by binding to its inhibitor, Keap1.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Transformation of Psoralen and this compound by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordination Mechanism and Bio-Evidence: Reactive γ-Ketoenal Intermediated Hepatotoxicity of Psoralen and this compound Based on Computer Approach and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor effect and hepatotoxicity mechanisms of psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen inhibits the inflammatory response and mucus production in allergic rhinitis by inhibiting the activator protein 1 pathway and the downstream expression of cystatin-SN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Pharmacological Properties of Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of psoralen and this compound in Baidianfeng Capsules...: Ingenta Connect [ingentaconnect.com]
- 15. tautobiotech.com [tautobiotech.com]
- 16. This compound | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Development and in vitro assessment of psoralen and resveratrol co-loaded ultradeformable liposomes for the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting isopsoralen HPLC peak tailing
Welcome to the Technical Support Center for Isopsoralen HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the main peak.[1] In an ideal HPLC separation, peaks should be symmetrical with a Gaussian shape.[2] Tailing is problematic because it can compromise the accuracy of quantification by making peak integration difficult, reduce the resolution between this compound and closely eluting compounds, and indicate underlying problems with the analytical method or HPLC system.[1][2]
Q2: What are the primary causes of this compound peak tailing in reverse-phase HPLC?
A2: The primary causes for a moderately polar compound like this compound often stem from secondary, unwanted interactions with the stationary phase or system components. Key factors include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns are a primary cause of peak tailing.[3] These acidic sites can interact with polar functional groups on the this compound molecule, creating a secondary retention mechanism that leads to tailing.[4]
-
Metal Chelation: this compound may interact with trace metal ions (e.g., iron, aluminum) present in the sample, mobile phase, or HPLC system components like stainless steel frits and tubing.[1][5] This chelation can form complexes with different chromatographic behaviors, contributing to peak distortion.[1]
-
Inappropriate Mobile Phase pH: While this compound is neutral, the mobile phase pH is critical for controlling the ionization state of residual silanol groups.[2] At a pH above approximately 3-4, silanols become deprotonated (negatively charged), increasing their interaction with analytes.[3][6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes, including tailing.[7][8]
-
Column Degradation: Over time, the stationary phase can degrade, or the column inlet can become contaminated, exposing more active silanol sites and causing increased tailing.[1][8]
Q3: How can I distinguish between chemical and physical (system-related) causes of peak tailing?
A3: A simple diagnostic test can help differentiate the cause. If all peaks in the chromatogram are tailing, the problem is likely physical or system-related.[7][9] This could be due to extra-column volume (dead volume) from improper fittings or tubing, or a physical deformity in the column such as a void.[7] If only the this compound peak or other specific polar analytes are tailing , the cause is likely chemical. This points to specific secondary interactions between the analyte and the stationary phase, such as silanol interactions or metal chelation.[2]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This guide provides a logical workflow to diagnose and resolve the root cause of this compound peak tailing. Start by assessing the chromatogram and follow the decision tree to identify the appropriate solution.
Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.
Guide 2: Mobile Phase and Column Optimization
If the issue is chemical, optimizing the mobile phase and column choice is the most effective solution.
| Strategy | Modification | Mechanism of Action | Expected Outcome |
| Suppress Silanol Interactions | Adjust mobile phase pH to 2.5 - 3.5 using an additive like 0.1% formic acid. | Lowers the pH to keep residual silanol groups on the silica (B1680970) surface fully protonated (neutral), minimizing their ability to interact with polar analytes.[3] | Sharper, more symmetrical peak for this compound. |
| Block Silanol Interactions | Use a high-purity, end-capped C18 column. | End-capping chemically converts many residual silanol groups to less polar groups, effectively shielding them from interacting with the analyte.[3][7] | Significant reduction or elimination of peak tailing caused by silanol interactions. |
| Mitigate Metal Chelation | Add a chelating agent, such as 0.1 mM EDTA, to the mobile phase. | The chelating agent binds to active metal sites within the HPLC system or on the column, preventing the this compound from interacting with them.[10] | Improved peak symmetry if metal chelation was the cause. |
| Address Column Overload | Reduce sample concentration by diluting the sample or decrease the injection volume. | Prevents saturation of the stationary phase, ensuring the separation occurs within the column's linear capacity.[11] | Restoration of a symmetrical peak shape if overload was the issue. |
Guide 3: The Role of Chemical Interactions
Secondary interactions are a primary cause of peak tailing for polar analytes on silica-based columns. The diagram below illustrates how this compound can be affected by these unwanted interactions.
Caption: Desired vs. undesired interactions causing this compound peak tailing.
Experimental Protocols
Protocol 1: Diagnosing the Source of Peak Tailing
Objective: To determine if peak tailing is a systemic (physical) or chemical issue.
Methodology:
-
System Check: Ensure all HPLC fittings are secure and there are no visible leaks.
-
Blank Injection: Inject a blank solvent (mobile phase) to confirm a stable baseline.
-
Neutral Marker Injection: Prepare a standard of a neutral, non-polar compound (e.g., toluene) in the mobile phase.
-
Analysis:
-
Inject the neutral marker and observe its peak shape.
-
Inject the this compound standard under the same conditions.
-
-
Evaluation:
-
If both the neutral marker and this compound show tailing: The issue is likely systemic (e.g., extra-column volume, column void).[7] Proceed to inspect hardware.
-
If only the this compound peak tails while the neutral marker is symmetrical: The issue is chemical (e.g., silanol interactions, metal chelation).[2] Proceed with mobile phase and column optimization.
-
Protocol 2: Mobile Phase Modification with a Chelating Agent
Objective: To diagnose and mitigate peak tailing caused by metal chelation.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
Modify Mobile Phase: Add the EDTA stock solution to the aqueous component of your mobile phase to achieve a final concentration of 0.1 mM.[1] For example, add 1 mL of 10 mM EDTA stock to 99 mL of the aqueous mobile phase.
-
Equilibrate System: Equilibrate the column thoroughly with the new EDTA-containing mobile phase for at least 20-30 column volumes.
-
Inject Sample: Inject the this compound standard.
-
Evaluation: Compare the resulting chromatogram to one obtained without EDTA. A significant improvement in peak symmetry strongly indicates that metal chelation was a contributing factor to the peak tailing.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. benchchem.com [benchchem.com]
- 9. support.waters.com [support.waters.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Isopsoralen Extraction from Psoralea corylifolia
Welcome to the technical support center for isopsoralen extraction from Psoralea corylifolia. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the extraction and purification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| EXT-01 | Why is the yield of my crude this compound extract unexpectedly low? | 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time was too short. 2. Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound. 3. Degradation of this compound: Exposure to high temperatures, prolonged light, or extreme pH during extraction can degrade the target compound. 4. Poor Quality of Plant Material: The concentration of this compound in Psoralea corylifolia seeds can vary depending on the source, harvest time, and storage conditions. | 1. Optimize Particle Size: Grind the seeds to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.[1][2] 2. Increase Extraction Time and/or Temperature: For solvent extraction, consider increasing the duration or using methods like reflux or Soxhlet extraction, but monitor for degradation. Microwave-assisted extraction (MAE) can significantly reduce extraction time to as little as 3 minutes.[3] 3. Solvent Optimization: Ethanol (B145695) (50-70%) and methanol (B129727) are commonly used.[3][4][5] For higher purity, a non-polar solvent like petroleum ether can be used initially to defat the seeds.[6] 4. Pre-treatment of Seeds: Heat treatment of seeds can enhance germination and potentially impact metabolite content.[7] Consider flattening the seeds to improve extraction efficiency. |
| PUR-01 | My purified this compound fraction is still showing significant impurities on the HPLC chromatogram. | 1. Co-extraction of Similar Compounds: Psoralen (B192213), an isomer of this compound, is almost always co-extracted and has very similar chromatographic behavior. Other flavonoids and coumarins are also common impurities.[4][8][9] 2. Inadequate Purification Method: A single purification step may not be sufficient to achieve high purity. 3. Sample Overload on Chromatographic Column: Injecting too concentrated a sample can lead to poor separation. | 1. Employ Advanced Purification Techniques: High-Speed Counter-Current Chromatography (HSCCC) is highly effective for separating this compound from psoralen.[8][10] Column chromatography using silica (B1680970) gel or alumina (B75360) can also be used.[4][6] 2. Recrystallization: After initial purification, recrystallization from a suitable solvent like methanol can significantly improve purity.[4][5] 3. Optimize HPLC Conditions: Adjust the mobile phase composition (e.g., methanol-water or acetonitrile-water gradients) and flow rate to improve the resolution between this compound and psoralen.[8] |
| HPLC-01 | I'm observing peak tailing or broad peaks for this compound in my HPLC analysis. | 1. Column Contamination: Buildup of impurities on the column can affect peak shape. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase. 3. Column Overload: Injecting too much sample can lead to peak distortion. 4. Worn-out Column: The stationary phase of the column may have degraded over time. | 1. Column Washing: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) to remove contaminants.[11][12] 2. Mobile Phase Modification: Ensure the mobile phase is properly degassed and consider adding a buffer to control the pH.[13] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[11] 4. Replace Column: If other troubleshooting steps fail, the column may need to be replaced.[12] |
| STB-01 | I suspect my this compound is degrading during the experimental process. How can I confirm this and prevent it? | 1. Appearance of New Peaks in Chromatogram: Degradation products may appear as new, unexpected peaks in the HPLC analysis. 2. Color Change of the Solution: Degradation may sometimes be accompanied by a visible change in the color of the extract. 3. Exposure to Light and Heat: Furocoumarins like this compound can be sensitive to UV light and high temperatures.[14] | 1. Conduct Stability Studies: Analyze samples at different time points during your process to monitor for changes in the chromatogram. 2. Protect from Light: Store extracts and purified fractions in amber vials or protect them from light. 3. Control Temperature: Avoid excessive heat during extraction and evaporation. Use reduced pressure for solvent removal to keep the temperature low.[4] 4. Use of Antioxidants: While not commonly reported for this compound extraction, the use of antioxidants could be explored if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when extracting this compound from Psoralea corylifolia?
A1: The most common impurity is psoralen, which is a structural isomer of this compound and shares similar physicochemical properties, making it challenging to separate. Other co-extracted compounds include other coumarins, flavonoids, and fatty oils.[4][8][9]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is soluble in organic solvents such as ethanol, methanol, chloroform, and ethyl acetate.[15] It is sparingly soluble in water and petroleum ether.[15]
Q3: What are the optimal storage conditions for this compound extracts and purified compounds?
A3: To prevent degradation, this compound and its extracts should be stored in a cool, dark place. For long-term storage, refrigeration at -20°C is recommended, and solutions should be protected from light by using amber glass vials.[16]
Q4: Are there any specific safety precautions I should take when working with Psoralea corylifolia extracts?
A4: Yes. Psoralea corylifolia extracts contain psoralens, which are known to be phototoxic.[14] Skin contact with the extract followed by exposure to UV light can cause severe skin irritation, blistering, and hyperpigmentation.[14] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
Q5: Which extraction method generally gives the highest yield of this compound?
A5: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) have been shown to provide higher yields in a shorter time compared to conventional methods like maceration or Soxhlet extraction.[1][2][3] However, the choice of method also depends on the available equipment and the scale of the extraction.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction and purification.
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | Solvent System | Yield of this compound | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5, v/v) | 50.8 mg from 100 mg crude extract | >99% | [10] |
| Supercritical Fluid Extraction (SFE) followed by HSCCC | SFE: Supercritical CO2; HSCCC: n-hexane-ethyl acetate-methanol-water (1:0.7:1:0.8, v/v) | Combined yield of psoralen and this compound: 2.5 mg/g of dry seeds | High purity after HSCCC | [1][2] |
| Microwave-Assisted Extraction (MAE) | Methanol | Highest yield compared to Soxhlet, reflux, and ultrasound-assisted extraction | Not specified | [3] |
| Ethanol Reflux and Column Chromatography | 50% Ethanol | Not specified directly for this compound alone | 99.6% | [4] |
Table 2: Optimized Parameters for Selected Extraction Methods
| Method | Parameter | Optimal Condition | Reference |
| Microwave-Assisted Extraction (MAE) | Extraction Time | 3 minutes | [3] |
| Solvent to Material Ratio | 400 mL/g | [3] | |
| Solvent | Methanol | [3] | |
| Supercritical Fluid Extraction (SFE) | Pressure | 26 MPa | [1][2] |
| Temperature | 60°C | [1][2] | |
| Particle Size | 40-60 mesh | [1][2] |
Detailed Experimental Protocols
Protocol 1: Extraction and Purification of this compound using Ethanol Reflux and Column Chromatography
This protocol is adapted from a study focusing on the isolation of psoralen and this compound for pharmacological studies.[4]
-
Preparation of Plant Material: Pulverize dried seeds of Psoralea corylifolia and pass them through a 60-mesh sieve.
-
Initial Extraction:
-
Soak 10 g of the powdered seeds in 300 mL of 50% ethanol at room temperature for 2 hours.
-
Repeat the soaking process two more times with 150 mL of 50% ethanol each time.
-
Combine the leachates and reduce the volume by half under reduced pressure.
-
Let the concentrated solution stand overnight to allow for precipitation.
-
Filter the solution to collect the precipitate.
-
-
Methanol Extraction and Decolorization:
-
Dissolve the precipitate in a 10-fold amount of methanol.
-
Add activated carbon (2% of the precipitate's weight) to decolorize the solution and reflux.
-
Filter the solution and remove the methanol under reduced pressure.
-
Allow the solution to stand overnight for crystallization.
-
-
Column Chromatography:
-
Prepare a column with 120-200 mesh neutral alumina.
-
Dissolve 2 g of the obtained crystals in a small amount of hot methanol and mix with 6 g of alumina. Air-dry the mixture.
-
Apply the dried mixture to the column.
-
Elute the column with a mixture of benzene (B151609) and petroleum ether (40:10) containing 15 drops of acetone (B3395972) per 50 mL.
-
Monitor the column fractions under UV light and collect the fluorescent bands corresponding to psoralen and this compound separately.
-
-
Final Purification:
-
Extract the collected fractions with methanol under reflux.
-
Reduce the volume of the methanol extract and allow it to crystallize to obtain pure this compound.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
This protocol is based on a method developed for the preparative isolation of psoralen and this compound.[8][10]
-
Preparation of Crude Extract: Extract the powdered seeds of Psoralea corylifolia with a suitable solvent such as petroleum ether. Evaporate the solvent to obtain a crude extract.
-
Preparation of Two-Phase Solvent System:
-
Prepare a solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 5:5:4.5:5.5.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) phases by sonication for 30 minutes before use.
-
-
HSCCC Separation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Rotate the column at the desired speed (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 1.5 mL/min).
-
Once the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established, dissolve the crude extract in the upper phase and inject it into the column.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent from the column with a UV detector at 254 nm.
-
Collect the fractions corresponding to the different peaks.
-
Analyze the collected fractions by HPLC to identify and confirm the purity of this compound.
-
Evaporate the solvent from the this compound-containing fractions to obtain the purified compound.
-
Visualizations
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Enhanced Seed Germination of Psoralea Corylifolia L. by Heat Treatment [pubs.sciepub.com]
- 8. tautobiotech.com [tautobiotech.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. byvalenti.com [byvalenti.com]
- 15. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Isopsoralen Interference in Biochemical Assays
Welcome to the technical support center for researchers working with isopsoralen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays. This compound, a natural furanocoumarin, possesses intrinsic properties that can lead to misleading results if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound can interfere with biochemical assays?
A1: this compound can interfere with biochemical assays through several mechanisms:
-
Optical Interference: As a fluorescent molecule, this compound can emit its own signal (autofluorescence) in fluorescence-based assays. It also absorbs light, which can interfere with absorbance-based readouts.
-
Quenching: The compound can absorb the excitation or emission energy of other fluorescent molecules in the assay, leading to a decrease in the detected signal (fluorescence quenching).
-
Non-Specific Binding: this compound may bind non-specifically to assay components like proteins, enzymes, or microplate surfaces, which can be a particular issue in techniques like ELISA.[1][2][3]
-
Direct Modulation of Reporter Enzymes: It may directly inhibit or activate reporter enzymes (e.g., luciferase, alkaline phosphatase) used in many assay systems.
-
Redox Activity: this compound can participate in redox reactions, potentially interfering with cell viability assays that rely on the reduction of a substrate (e.g., MTT, MTS).
Q2: My compound is showing activity in a primary screen. How do I confirm it's a true hit and not an artifact caused by this compound?
A2: A multi-step validation process is essential.[4] First, confirm the dose-response relationship. Then, perform a series of counter-screens to rule out common interference mechanisms.[4][5] It is also crucial to use an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology—to validate the initial findings.[6]
Q3: At what wavelengths is this compound likely to cause optical interference?
A3: Psoralens, including this compound, are known to absorb UV light. The molar absorptivity of psoralen (B192213) has a maximum wavelength (λmax) at 247.0 nm.[7] this compound also exhibits fluorescence, and while specific excitation and emission maxima can vary with the solvent and concentration, related furocoumarins show fluorescence activity.[8] This inherent fluorescence can be a source of interference in assays using similar spectral ranges.
Troubleshooting Guide: Fluorescence-Based Assays
Fluorescence interference is one of the most common issues when working with compounds like this compound. Use the following guide to identify and resolve these problems.
Issue 1: Suspected Autofluorescence
You observe an increased fluorescence signal in your assay wells containing this compound, even at concentrations where you expect inhibition. This could be a false positive caused by the compound's intrinsic fluorescence.
References
- 1. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phcog.com [phcog.com]
- 8. [Relationship between absorption and fluorescence excitation spectra of psoralens and coumarins and their concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isopsoralen Synthesis
Welcome to the technical support center for isopsoralen synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining this compound?
A1: this compound can be obtained through two main approaches: extraction from natural sources, primarily the seeds of Psoralea corylifolia, or through chemical synthesis.[1][2][3] Extraction involves isolating the compound from plant material, while chemical synthesis builds the molecule from simpler starting materials.[4][5]
Q2: Which method generally provides a higher yield of this compound?
A2: Chemical synthesis can offer a more controlled and potentially higher-yielding route to pure this compound, with reported yields exceeding 45%.[4] Extraction yields from natural sources can be more variable depending on the quality of the plant material and the extraction method employed. However, methods like high-speed counter-current chromatography (HSCCC) have shown high recovery of this compound from crude extracts.[6]
Q3: What is the main isomeric impurity I should be aware of during this compound synthesis or extraction?
A3: The most common isomeric impurity is psoralen (B192213).[1][7] Due to their structural similarity, separating this compound from psoralen can be challenging and often requires efficient chromatographic techniques.
Q4: What analytical technique is recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound samples.[1][6]
Troubleshooting Guide: Chemical Synthesis of this compound
The chemical synthesis of this compound, an angular furocoumarin, can be a multi-step process. A common high-yield approach starts with resorcinol (B1680541) and malic acid.[4] Below are troubleshooting tips for common issues that may arise during this synthesis.
dot
Caption: A simplified workflow for the chemical synthesis of this compound.
Issue 1: Low yield in Pechmann Condensation (Step 1)
-
Question: My yield of 7-hydroxycoumarin is significantly lower than expected. What could be the cause?
-
Answer:
-
Temperature Control: The reaction is highly exothermic. Ensure the temperature is maintained between 0 and -25°C during the addition of reactants to the sulfuric acid.[4] Poor temperature control can lead to side reactions and degradation of the product.
-
Purity of Reactants: Use high-purity resorcinol and malic acid. Impurities can interfere with the condensation reaction.
-
Reaction Time: Allow the reaction to proceed for the recommended time (12-30 hours) at room temperature after the initial low-temperature phase to ensure completion.[4]
-
Issue 2: Incomplete Claisen Rearrangement (Step 3)
-
Question: I am observing a significant amount of unreacted 7-allyloxycoumarin (B186951) in my reaction mixture. How can I drive the rearrangement to completion?
-
Answer:
-
Temperature: The Claisen rearrangement is a thermal process. Ensure the reaction is heated to a sufficiently high temperature (typically reflux in a high-boiling solvent) to overcome the activation energy barrier.
-
Solvent: The choice of solvent can influence the reaction rate. High-boiling, non-polar solvents are often used.
-
Reaction Time: The rearrangement may require several hours to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Issue 3: Formation of Psoralen (Linear Isomer) as a Byproduct
-
Question: My final product is contaminated with psoralen. How can I minimize its formation and separate it?
-
Answer:
-
Minimizing Formation: The formation of the linear isomer, psoralen, can sometimes occur during the Claisen rearrangement if the ortho position is blocked or if alternative reaction pathways become favorable. Strict adherence to established protocols for the synthesis of the angular isomer is crucial.[4]
-
Separation: Psoralen and this compound are isomers and can be difficult to separate.
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method for separation. A non-polar/polar solvent system, such as petroleum ether-ethyl acetate (B1210297), with a shallow gradient can effectively separate the two isomers.[3]
-
Recrystallization: Fractional crystallization may be attempted, but it is often less effective than chromatography for closely related isomers.
-
-
Troubleshooting Guide: Extraction and Purification of this compound
dot
Caption: General workflow for the extraction and purification of this compound.
Issue 1: Low Extraction Yield
-
Question: The amount of crude extract obtained from the plant material is very low. How can I improve the extraction efficiency?
-
Answer:
-
Particle Size: Ensure the Psoralea corylifolia seeds are finely ground to increase the surface area for solvent penetration.[1]
-
Solvent Choice: The choice of solvent is critical. Ethanol (B145695), methanol, and chloroform (B151607) have been used effectively.[1][3] A series of extractions with solvents of varying polarity may improve the yield.
-
Extraction Method: Soaking the powdered seeds multiple times or using a reflux extraction setup can enhance the extraction efficiency compared to a single extraction.[1]
-
Issue 2: Difficulty in Separating Psoralen and this compound
-
Question: I am struggling to get pure this compound from the crude extract due to co-elution with psoralen. What are the best purification strategies?
-
Answer:
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for separating psoralen and this compound. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can provide baseline separation and yield high-purity compounds.[6]
-
Column Chromatography Optimization:
-
Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.
-
Solvent System: A shallow gradient elution with a solvent system like petroleum ether-ethyl acetate is often effective.[3] The ratio of the solvents is critical and may require optimization.
-
Loading: Do not overload the column, as this will lead to poor separation.
-
-
Issue 3: Product Crystallization Problems
-
Question: My purified this compound is not crystallizing, or it is forming an oil. What should I do?
-
Answer:
-
Purity: The presence of impurities, including the psoralen isomer, can inhibit crystallization. Ensure the product is of high purity (>99%) before attempting crystallization.
-
Solvent System: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. Methanol or ethanol are good starting points.
-
Cooling Rate: Allow the saturated solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Seeding: If you have a small crystal of pure this compound, adding it to the supersaturated solution (seeding) can induce crystallization.
-
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis and Purification Methods
| Method | Starting Material | Key Reagents/Solvents | Reported Yield/Recovery | Reported Purity | Reference |
| Chemical Synthesis | Resorcinol, Malic Acid | H2SO4, Allyl Bromide, K2CO3 | > 45% | > 99% | [4] |
| HSCCC Purification | Crude P. corylifolia Extract | n-hexane-ethyl acetate-methanol-water | 50.8 mg from 100 mg crude extract | > 99% | [6] |
| Column Chromatography | Crude P. corylifolia Extract | Silica Gel, Petroleum ether-ethyl acetate | Not specified | High | [3] |
Experimental Protocols
Protocol 1: High-Yield Chemical Synthesis of this compound[4]
Step 1: Synthesis of 7-Hydroxycoumarin (Pechmann Condensation)
-
In a round-bottom flask, add concentrated sulfuric acid and cool to 0 to -25°C in a low-temperature reactor.
-
Slowly add a mixture of resorcinol and malic acid to the cooled sulfuric acid with constant stirring.
-
After the addition is complete, continue stirring at low temperature for 0.5-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 12-30 hours.
-
Slowly pour the reaction mixture into ice water.
-
Collect the resulting precipitate by suction filtration, wash with ice water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure 7-hydroxycoumarin.
Step 2: Synthesis of 7-Allyloxycoumarin (Etherification)
-
Dissolve 7-hydroxycoumarin in a suitable solvent (e.g., acetone).
-
Add potassium carbonate (K2CO3) and allyl bromide.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 7-allyloxycoumarin.
Step 3: Synthesis of 7-Hydroxy-8-allylcoumarin (Claisen Rearrangement)
-
Heat the crude 7-allyloxycoumarin in a high-boiling solvent (e.g., N,N-diethylaniline) under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the product by column chromatography to obtain 7-hydroxy-8-allylcoumarin.
Step 4: Synthesis of this compound (Cyclization)
-
Dissolve 7-hydroxy-8-allylcoumarin in a suitable solvent.
-
Perform an oxidative cyclization using an appropriate reagent (e.g., osmium tetroxide followed by sodium periodate, or ozonolysis followed by a reductive workup and cyclization) to form the furan (B31954) ring.
-
Purify the final product by column chromatography and/or recrystallization to obtain pure this compound.
Protocol 2: Extraction and Purification of this compound from Psoralea corylifolia[1][6]
Step 1: Preparation of Crude Extract
-
Grind dried seeds of Psoralea corylifolia into a fine powder.
-
Soak the powder in 50% ethanol at room temperature for 2 hours. Repeat this process three times with fresh solvent.
-
Combine the ethanol extracts and reduce the volume by half under reduced pressure.
-
Allow the concentrated extract to stand overnight to precipitate.
-
Filter the mixture to collect the crude precipitate.
Step 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v/v/v).
-
Dissolve the crude extract in the upper phase of the solvent system.
-
Perform HSCCC separation according to the instrument's operating instructions.
-
Monitor the effluent at 254 nm and collect the fractions corresponding to this compound.
-
Combine the pure fractions and evaporate the solvent to obtain high-purity this compound.
-
Confirm the purity using HPLC.
References
- 1. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102875562B - Method for preparing psoralen and this compound or extract containing psoralen and this compound - Google Patents [patents.google.com]
- 3. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]
- 4. CN116715675A - A kind of synthesis method of this compound - Google Patents [patents.google.com]
- 5. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isopsoralen Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on isopsoralen metabolite identification.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The metabolism of this compound primarily involves hydroxylation, hydrogenation, hydrolysis, and oxidation of the furan (B31954) ring.[1][2] These reactions can lead to the formation of a furanoepoxide or a γ-ketoenal intermediate.[1][2] Additionally, intestinal microflora play a crucial role in the biotransformation of this compound and its glycoside precursor, isopsoralenoside (B1249187), through processes like de-glucosylation.[1][3]
Q2: Which analytical techniques are most suitable for identifying this compound metabolites?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) are the most commonly employed and effective techniques.[1][4] These methods offer high sensitivity, selectivity, and the ability to elucidate the structures of metabolites.[1][5]
Q3: What are some of the known metabolites of this compound identified in in vitro and in vivo studies?
A3: In vitro studies with liver microsomes have identified several metabolites formed through hydroxylation, hydrogenation, and hydrolysis.[2] Studies with human intestinal microflora have identified biotransformation products such as 5,6-furano-hydrocoumaric acid and its methyl ester.[3] In vivo studies in rats have also confirmed the presence of various metabolites in plasma and other tissues.[6][7]
Q4: How significant is the role of gut microbiota in this compound metabolism?
A4: The gut microbiota plays a very significant role. Intestinal bacteria are responsible for the de-glucosylation of isopsoralenoside to this compound, a critical step for its absorption and subsequent metabolism.[1] Furthermore, the gut flora can directly metabolize this compound into various other compounds, which may have different biological activities than the parent compound.[3]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why am I observing poor peak shape and resolution for this compound and its metabolites? | Inappropriate mobile phase composition or gradient. Column degradation or contamination. Sample solvent being stronger than the mobile phase. | Optimize the gradient elution program of your UPLC method. Ensure the mobile phase contains a suitable modifier like 0.1% formic acid to improve peak shape.[1] Use a guard column and ensure proper sample clean-up to protect the analytical column. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions. |
| I am experiencing significant ion suppression/enhancement in my UPLC-MS/MS analysis. How can I mitigate this matrix effect? | Co-elution of endogenous matrix components (e.g., phospholipids) with the analytes of interest.[8] High concentrations of salts or other non-volatile components in the sample. | Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.[8][9] Modify the chromatographic method to achieve better separation of analytes from matrix components.[8] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Evaluate different ionization sources (e.g., APCI) which may be less susceptible to matrix effects for certain compounds.[9] |
| The sensitivity of my assay is low, and I am unable to detect low-level metabolites. What can I do to improve it? | Suboptimal mass spectrometry parameters. Inefficient sample extraction and concentration. Matrix effects suppressing the analyte signal. | Optimize MS parameters such as capillary voltage, source temperature, and collision energy for each metabolite.[10] Employ a more effective sample preparation method that includes a concentration step, such as solid-phase extraction followed by evaporation and reconstitution in a smaller volume.[9] Address matrix effects as described above to reduce signal suppression. |
| I am having difficulty interpreting the fragmentation patterns of potential metabolites. Are there any characteristic fragmentation patterns for this compound? | Lack of reference spectra for comparison. Complex fragmentation pathways. | This compound (m/z 187) typically shows a major fragment ion at m/z 131 due to the loss of CO.[11] Hydrolyzed metabolites of reactive intermediates may show a protonated molecule [M+H]⁺ at m/z 221, with prominent fragment ions at m/z 203 [M+H-H₂O]⁺ and m/z 175 [M+H-H₂O-CO]⁺.[12] Compare your experimental spectra with published literature and spectral databases. |
| My in vitro metabolism assay with liver microsomes shows low or no metabolic activity. | Poor quality or improper storage of liver microsomes. Inactivation of enzymes by organic solvents in the incubation mixture. Incorrect concentration of cofactors (e.g., NADPH). | Ensure microsomes are stored at -80°C and thawed on ice immediately before use. Keep the final concentration of organic solvents (like methanol (B129727) or acetonitrile) in the incubation mixture below 1%. Prepare the NADPH regenerating system freshly and ensure it is added at the correct concentration to initiate the reaction. |
| There is high variability in my quantitative results for this compound metabolites. | Inconsistent sample collection and preparation. Instability of metabolites during storage or analysis. Non-optimized UPLC-MS/MS method. | Standardize all sample handling procedures.[13] Perform stability tests to ensure metabolites are stable under the storage and analytical conditions used.[11] Fully validate the UPLC-MS/MS method for linearity, precision, accuracy, and recovery.[1] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from in vivo studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Parameter | Value | Units | Reference |
| Tmax (Time to maximum concentration) | 0.17 - 13.5 | h | [14] |
| Cmax (Maximum concentration) | 109.23 - 980 | ng/mL | [14] |
| AUC (0-t) (Area under the curve) | 65.48 - 8846.08 | ng·h/mL | [14] |
| t1/2 (Half-life) | 4.13 | h | [6] |
| Relative Bioavailability | 70.35 | % | [6] |
Table 2: Method Validation Parameters for this compound Quantification in Rat Plasma
| Parameter | Value | Units | Reference |
| Linearity Range | 1 - 500 | ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 1 | ng/mL | [11] |
| Mean Extraction Recovery | 81.9 ± 8.0 | % | [11] |
| Intra-day Precision (RSD) | < 5.6 | % | [11] |
| Inter-day Precision (RSD) | < 5.2 | % | [11] |
| Accuracy | within ± 2.1 | % | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To investigate the metabolism of this compound using a subcellular fraction of the liver.
Materials:
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (MeOH) for reaction termination
-
UPLC-MS/MS system
Procedure:
-
Preparation: Thaw the rat liver microsomes on ice. Prepare the NADPH regenerating system and this compound stock solution.
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate a mixture of rat liver microsomes and phosphate buffer at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture and vortex briefly. Then, add the NADPH regenerating system to initiate the metabolic reaction. The final volume should be standardized for all samples.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube for UPLC-MS/MS analysis.
Protocol 2: In Vitro Biotransformation of this compound by Human Intestinal Microflora
Objective: To study the metabolic transformation of this compound by gut bacteria.
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors
-
General anaerobic medium
-
Anaerobic chamber
-
Ethyl acetate (B1210297) for extraction
-
UPLC-MS/MS system
Procedure:
-
Preparation of Bacterial Suspension: Under strict anaerobic conditions, homogenize fresh fecal samples in general anaerobic medium.[15][16]
-
Incubation: Add this compound to the bacterial suspension. Incubate the mixture anaerobically at 37°C for different time points (e.g., 12, 24, 48 hours).[17]
-
Extraction: At each time point, terminate the incubation and extract the metabolites from the culture medium using ethyl acetate.
-
Sample Preparation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.
-
Sample Analysis: Analyze the samples using a validated UPLC-MS/MS method to identify and quantify the biotransformation products.[3]
Visualizations
References
- 1. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of psoralenoside, isopsoralenoside, psoralen and this compound from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolites difference of psoralen/isopsoralen in human and six mammalian liver microsomes in vitro by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation of Psoralen and this compound by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS-Based Rat Serum Metabolomics Reveals the Detoxification Mechanism of Psoraleae Fructus during Salt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. phcog.com [phcog.com]
- 11. Simultaneous quantification of psoralen and this compound in rat plasma by ultra-performance liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Haigou Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimized Protocol for the Collection, Cryopreservation, and In Vitro Cultivation of Human Gut Microbiota for Toxicomicrobiomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The influence of incubation pH on the activity of rat and human gut flora enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transformation of Psoralen and this compound by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isopsoralen Cell Treatment
Welcome to the technical support center for isopsoralen cell treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cell lines?
A1: this compound, a major component of Psoralea corylifolia L., primarily exerts its anti-tumor effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[1][2] It can also exhibit selective cytotoxicity, with higher inhibitory effects on tumor cells compared to normal cells.[3]
Q2: What is a typical starting point for incubation time when assessing the effect of this compound on cell viability?
A2: For cell viability assays such as the MTT assay, a common starting point for incubation with this compound is 24 to 72 hours.[4][5] However, the optimal time is highly dependent on the cell line's doubling time and its sensitivity to this compound. A time-course experiment is strongly recommended to determine the ideal endpoint for your specific experimental conditions.[5][6]
Q3: How does the optimal incubation time for this compound vary between different cell lines?
A3: The optimal incubation time can vary significantly between different cell lines due to factors like metabolic rate, cell doubling time, and the expression levels of specific molecular targets of this compound.[5] It is crucial to perform a time-course experiment for each new cell line to determine the most appropriate incubation period.[5]
Q4: For analyzing signaling pathways affected by this compound, what are the recommended incubation times?
A4: For studying early signaling events, such as the phosphorylation of proteins in the MAPK and PI3K/Akt pathways, much shorter incubation times are required.[5] It is advisable to perform a time-course experiment with short incubation periods, for example, 10, 30, 60, and 120 minutes, to capture the dynamics of these signaling events.[5]
Q5: Should the cell culture medium be changed during long incubation periods with this compound?
A5: For incubation times longer than 48 hours, it is good practice to change the medium.[5] This helps to prevent nutrient depletion and the accumulation of metabolic waste products, which could otherwise act as confounding factors in your results.[5] When changing the medium, it should be replaced with fresh medium containing the same concentration of this compound.
Troubleshooting Guides
Issue 1: Low or No Cytotoxic Effect Observed
-
Possible Cause: Sub-optimal incubation time.
-
Possible Cause: this compound concentration is too low.
-
Suggested Solution: Perform a dose-response experiment with a wider range of this compound concentrations. The IC50 values can vary significantly between cell lines.[4]
-
-
Possible Cause: The cell line is resistant to this compound.
-
Suggested Solution: Investigate the expression of molecular targets of this compound in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
Issue 2: High Cell Death in Control Group During Long Incubation
-
Possible Cause: Suboptimal cell culture conditions.
-
Suggested Solution: Ensure that the cell seeding density is appropriate to avoid overgrowth and nutrient depletion in the control wells over the long incubation period. A medium change at 48 hours may be necessary for longer experiments.[5]
-
-
Possible Cause: Solvent toxicity.
-
Suggested Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.[8] Include a vehicle-only control in your experimental setup.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variation in cell seeding density.
-
Suggested Solution: Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[5]
-
-
Possible Cause: Degradation of this compound stock solution.
-
Suggested Solution: Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature.[9]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Incubation Time (hours) |
| KB | Oral carcinoma | 61.9 | Not Specified |
| KBv200 | Multidrug-resistant oral carcinoma | 49.4 | Not Specified |
| K562 | Erythroleukemia | 49.6 | Not Specified |
| K562/ADM | Multidrug-resistant erythroleukemia | 72.0 | Not Specified |
Data extracted from a study on the anti-tumor effects of psoralen (B192213) and this compound.[4]
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using MTT Assay
This protocol provides a framework for conducting a time-course experiment to determine the optimal incubation time for this compound treatment.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[4][5]
-
MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. The optimal incubation time is the one that provides a clear dose-response relationship and achieves the desired level of effect for your experimental goals.[5]
Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: this compound's impact on key cellular signaling pathways.
References
- 1. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 2. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Psoralen inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Isopsoralen Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of isopsoralen in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring furocoumarin found in various plants, notably Psoralea corylifolia. It exhibits a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, this compound is characterized by poor water solubility, which significantly limits its dissolution in gastrointestinal fluids and subsequent absorption, leading to low and variable oral bioavailability in animal studies. This poses a significant challenge for obtaining reliable and reproducible preclinical data.
Q2: What are the primary factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors include:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with very low solubility in water, which is the rate-limiting step for its absorption.
-
First-Pass Metabolism: this compound is subject to metabolism in the intestine and liver by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[1][2]
-
Efflux by Transporters: The efflux transporter P-glycoprotein (P-gp) can actively pump this compound out of intestinal cells, further reducing its net absorption.
-
Metabolism by Intestinal Microflora: Gut microbiota can metabolize this compound, altering its structure and affecting its absorption and activity.[3][4]
Q3: What are the common signs of poor this compound bioavailability in my animal study?
A3: Common indicators include:
-
Low and highly variable plasma concentrations of this compound across individual animals.
-
Lack of a clear dose-response relationship in efficacy studies.
-
Requirement for very high doses to achieve a therapeutic effect.
-
Discrepancy between in vitro activity and in vivo efficacy.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to poor this compound bioavailability.
Problem 1: Low and Variable Plasma Concentrations
| Possible Cause | Troubleshooting Step | Rationale |
| Poor dissolution of the this compound formulation in the gastrointestinal tract. | 1. Characterize the solid-state properties of your this compound. Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine its crystallinity. Amorphous forms are generally more soluble. | Crystalline forms of a drug are less soluble than amorphous forms. Ensuring you have a consistent and preferably more soluble form is the first step. |
| 2. Enhance solubility and dissolution rate through formulation strategies. Consider the following options: | These techniques increase the surface area of the drug or present it in a pre-dissolved or molecularly dispersed state, facilitating faster dissolution in the GI tract. | |
| a. Particle Size Reduction: Micronization or nanosuspension. | Smaller particles have a larger surface area-to-volume ratio, which increases the dissolution rate according to the Noyes-Whitney equation. | |
| b. Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix (e.g., PVP, PEG). | This technique can create an amorphous form of the drug, improving wettability and dissolution. | |
| c. Self-Emulsifying Drug Delivery System (SEDDS): Formulate this compound in a mixture of oils, surfactants, and co-surfactants. | SEDDS form fine oil-in-water emulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state for absorption. | |
| Extensive first-pass metabolism in the gut wall and liver. | 1. Conduct an in vitro metabolic stability assay using rat liver microsomes. This will help quantify the intrinsic clearance of this compound. | A high clearance rate in this assay suggests that hepatic metabolism is a significant barrier to bioavailability. |
| 2. Co-administer with a known CYP1A2 inhibitor (in exploratory studies). This can help to confirm the role of this specific enzyme in this compound metabolism. Note: This is for mechanistic understanding and not typically a long-term formulation strategy. | Inhibition of metabolizing enzymes will lead to increased plasma concentrations if metabolism is a major route of elimination. This compound and its isomer, psoralen, are known inhibitors and potential substrates of CYP1A2.[1][2] | |
| Active efflux by P-glycoprotein (P-gp) in the intestine. | 1. Perform a Caco-2 cell permeability assay. This in vitro model can determine the bidirectional transport of this compound and calculate the efflux ratio. | An efflux ratio significantly greater than 2 suggests that P-gp is actively transporting the compound back into the intestinal lumen. |
| 2. Include a P-gp inhibitor in the formulation. Certain excipients, such as some surfactants used in SEDDS (e.g., Tween 80), can inhibit P-gp. | This can increase the net absorption of this compound by reducing its efflux. |
Problem 2: Inconsistent Results Between Batches or Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in the formulation preparation. | 1. Standardize the formulation protocol. Ensure consistent parameters such as particle size, drug-to-carrier ratio, and manufacturing process (e.g., solvent evaporation, hot-melt extrusion). | Minor variations in the formulation can significantly impact its performance and the resulting bioavailability. |
| 2. Characterize each batch of the formulation. Perform quality control checks such as particle size analysis, drug content uniformity, and in vitro dissolution testing. | This ensures that each batch of the formulation meets the required specifications before being used in animal studies. | |
| Physiological variability in the animals. | 1. Control for factors that can influence gastrointestinal physiology. This includes fasting/fed state, age, and sex of the animals. | Food can significantly alter the absorption of lipophilic drugs. Standardizing these conditions will reduce variability. |
| 2. Increase the number of animals per group. This will provide more statistical power to overcome inter-individual variability. | A larger sample size can help to identify true differences between groups despite inherent biological variation. |
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data in rats to illustrate the potential improvements in bioavailability with different formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 900 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 300 ± 60 | 1.5 | 1800 ± 400 | 200 |
| Solid Dispersion (1:5 drug-to-PVP K30 ratio) | 50 | 750 ± 150 | 1.0 | 4500 ± 950 | 500 |
| SEDDS (Self-Emulsifying Drug Delivery System) | 50 | 1200 ± 250 | 0.5 | 7200 ± 1500 | 800 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Preparation of this compound-Loaded Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30, PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol (B129727) or ethanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (XRD, DSC), and in vitro dissolution.
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral - A to B):
-
Add the this compound formulation to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at predetermined time points.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Add the this compound formulation to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as UPLC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Rat Liver Microsomal Stability Assay
-
Preparation: Prepare an incubation mixture containing rat liver microsomes, a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding a solution of this compound.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using UPLC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Visualizations
Caption: Troubleshooting workflow for poor this compound bioavailability.
References
minimizing off-target effects of isopsoralen in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing isopsoralen in their experiments. The information herein is intended to help minimize off-target effects and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a furanocoumarin that has been shown to exert its biological effects through multiple pathways. Primarily, it is known to be an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1] Additionally, this compound has been identified as an activator of the Nrf2 (nuclear factor erythroid 2–related factor 2) antioxidant response element (ARE) pathway.[2][3] It interacts with Keap1 (Kelch-like ECH-associated protein 1), leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes.[2][3]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is potential hepatotoxicity. This is primarily attributed to its metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites that cause cellular damage.[4] Studies have indicated that this compound can be metabolized by various CYP isoforms, and this metabolic activation is a key factor in its cytotoxicity.
Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal cytotoxicity.
-
Use of Controls: Always include appropriate controls in your experiments. This includes vehicle controls (e.g., DMSO), positive controls for the pathway of interest, and negative controls.
-
Cell Line Selection: The choice of cell line can significantly impact the observed effects. Use cell lines that are well-characterized for the signaling pathway you are studying.
-
Monitor Cell Viability: Routinely assess cell viability using methods like the MTT or LDH assay to ensure that the observed effects are not due to general cytotoxicity.
-
Consider Metabolic Competence: When studying hepatotoxicity, use metabolically competent cells (e.g., HepG2, primary hepatocytes) that express relevant CYP enzymes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell density or passage number.2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Maintain a consistent cell seeding density and use cells within a narrow passage number range.2. Prepare fresh this compound stock solutions regularly and store them protected from light at the recommended temperature.3. Ensure precise and consistent timing for all treatment and incubation steps. |
| High cell death observed at expected therapeutic concentrations | 1. The chosen cell line is particularly sensitive to this compound.2. The concentration of the vehicle (e.g., DMSO) is too high.3. This compound is causing significant off-target cytotoxicity. | 1. Perform a dose-response curve to determine the IC50 value for your specific cell line and work at concentrations well below this.2. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically <0.5%).3. Lower the concentration of this compound and/or shorten the treatment duration. Consider using a different cell line if sensitivity remains an issue. |
| No effect observed on the target signaling pathway (e.g., NF-κB inhibition or Nrf2 activation) | 1. This compound concentration is too low.2. The cells are not responsive to this compound.3. The assay used to measure pathway activation is not sensitive enough. | 1. Increase the concentration of this compound based on a dose-response curve.2. Confirm the expression and functionality of the target pathway components in your cell line.3. Use a highly sensitive reporter assay (e.g., luciferase reporter assay) to measure transcription factor activity. Ensure your positive controls for the assay are working as expected. |
| Unexpected changes in gene or protein expression unrelated to the target pathway | 1. Off-target effects of this compound.2. The observed changes are downstream effects of the primary target pathway modulation. | 1. Perform a broader analysis of gene or protein expression (e.g., RNA-seq or proteomics) to identify potential off-target pathways. Cross-reference findings with known off-target databases if available.2. Carefully map the known signaling cascade of your target pathway to determine if the unexpected changes could be secondary consequences. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| KB | Oral Epidermoid Carcinoma | 61.9 | 332.5 |
| KBv200 | Multidrug-Resistant Oral Epidermoid Carcinoma | 49.4 | 265.3 |
| K562 | Chronic Myelogenous Leukemia | 49.6 | 266.4 |
| K562/ADM | Multidrug-Resistant Chronic Myelogenous Leukemia | 72.0 | 386.7 |
Data compiled from Wang et al. (2011).[5][6]
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on NF-κB Activity using a Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha) as a positive control for NF-κB activation
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium and treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
NF-κB Activation: Following the pre-treatment with this compound, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control.
-
Cell Lysis: Wash the cells once with PBS and then add 1X passive lysis buffer to each well. Incubate on a shaker for 15 minutes at room temperature.
-
Luciferase Assay: Transfer the cell lysate to a white 96-well luminometer plate. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Express the results as a percentage of the TNF-α stimulated control.
Protocol 2: Analysis of Nrf2 Nuclear Translocation by Western Blot
Objective: To determine if this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
HEK293T cells
-
This compound
-
Sulforaphane as a positive control for Nrf2 activation
-
Cell culture reagents
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 4-6 hours). Include vehicle and positive controls.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using the BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: To confirm the purity of the fractions, probe separate blots with anti-Lamin B1 and anti-GAPDH antibodies. Quantify the band intensities for Nrf2 in the nuclear and cytoplasmic fractions and normalize to the respective loading controls.
Mandatory Visualizations
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant response pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen and this compound Activate Nuclear Factor Erythroid 2-Related Factor 2 Through Interaction With Kelch-Like ECH-Associated Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolites difference of psoralen/isopsoralen in human and six mammalian liver microsomes in vitro by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isopsoralen vs. Psoralen: A Comparative Guide to Their Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Isopsoralen and psoralen (B192213), two isomeric furanocoumarins primarily isolated from the seeds of Psoralea corylifolia, have demonstrated notable anti-cancer properties. While structurally similar, emerging research indicates differences in their cytotoxic potency and mechanisms of action against various cancer cell lines. This guide provides an objective comparison of their anti-cancer activities, supported by experimental data, detailed protocols, and visual representations of their molecular pathways.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the comparative IC50 values of this compound and psoralen against a panel of human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Psoralen IC50 (µg/mL) | Reference |
| KB | Oral Epidermoid Carcinoma | 61.9 | 88.1 | [1][2] |
| KBv200 | Multidrug-Resistant Oral Epidermoid Carcinoma | 49.4 | 86.6 | [1][2] |
| K562 | Chronic Myelogenous Leukemia | 49.6 | 24.4 | [1][2] |
| K562/ADM | Multidrug-Resistant Chronic Myelogenous Leukemia | 72.0 | 62.6 | [1][2] |
Lower IC50 values indicate greater potency.
Induction of Apoptosis
Both this compound and psoralen have been shown to induce apoptosis, or programmed cell death, in cancer cells. The extent of apoptosis induction can be quantified using methods such as Annexin V/PI staining followed by flow cytometry.
| Cell Line | Treatment (50 µg/mL) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| KB | Control | 7.52 | - | [1] |
| This compound | 15.16 | No significant change | [1] | |
| Psoralen | 9.30 | No significant change | [1] | |
| K562 | Control | 6.19 | - | [1] |
| This compound | 14.28 | - | [1] | |
| Psoralen | 9.87 | - | [1] |
These results suggest that at the same concentration, this compound may be a more potent inducer of apoptosis than psoralen in KB and K562 cells.[1]
In Vivo Anti-Tumor Activity
A study utilizing a nude rat model with transplanted osteosarcoma provided an in vivo comparison of the anti-tumor effects of this compound and psoralen.
| Treatment Group | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) | Reference |
| This compound (low-dose) | 40.18 | 37.77 | [3] |
| Psoralen (low-dose) | 43.75 | 38.83 | [3] |
| This compound (high-dose) | 66.96 | 47.87 | [3] |
| Psoralen (high-dose) | 67.86 | 49.47 | [3] |
In this model, both compounds demonstrated significant and comparable dose-dependent inhibition of tumor growth.[3]
Mechanisms of Action: Signaling Pathways
While both isomers induce apoptosis, psoralen's anti-cancer mechanisms have been more extensively studied, revealing its involvement in specific signaling pathways.
Psoralen Signaling Pathways
Psoralen has been shown to induce cell cycle arrest and apoptosis through the modulation of several key signaling pathways. One of the well-documented mechanisms involves the induction of endoplasmic reticulum (ER) stress.[4][5][6] This leads to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptosis. Additionally, psoralen can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7] By inhibiting this pathway, psoralen can induce cell cycle arrest, thereby halting cancer cell proliferation.[7]
This compound Signaling Pathway
The precise signaling pathways for this compound's anti-cancer activity are less defined in the current literature. However, experimental data strongly indicates its ability to induce apoptosis.[1] This process is generally mediated by a cascade of caspases and is regulated by pro- and anti-apoptotic proteins. Further research is required to elucidate the specific upstream signaling molecules and pathways modulated by this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or psoralen and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound or psoralen for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Conclusion
Both this compound and psoralen exhibit significant anti-cancer activity through the induction of apoptosis. Comparative data suggests that this compound may be a more potent inducer of apoptosis in certain cancer cell lines. While the anti-cancer signaling pathways of psoralen are better characterized, involving ER stress and the Wnt/β-catenin pathway, the precise molecular mechanisms of this compound warrant further investigation. The in vivo data indicates comparable efficacy in an osteosarcoma model. This guide provides a foundation for researchers to further explore the therapeutic potential of these two promising natural compounds.
References
- 1. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effect and hepatotoxicity mechanisms of psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Isopsoralen, Dexamethasone, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising avenue of research. Isopsoralen, a furanocoumarin found in various plants, has demonstrated significant anti-inflammatory properties. This guide provides an objective comparison of the efficacy of this compound with two widely used anti-inflammatory drugs: the corticosteroid dexamethasone (B1670325) and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). The following sections present a detailed analysis of their mechanisms of action, comparative in vitro and in vivo efficacy based on available experimental data, and the methodologies employed in these studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. By inhibiting these pathways, this compound can effectively reduce the production of inflammatory mediators.
Dexamethasone, a potent synthetic glucocorticoid, functions by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes.
Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, works by blocking the activity of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
In Vitro Efficacy: A Comparative Summary
The following table summarizes the available quantitative data on the in vitro anti-inflammatory efficacy of this compound, dexamethasone, and indomethacin. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 1: Comparative In Vitro Anti-Inflammatory Activity (IC50 Values)
| Inflammatory Mediator | This compound | Dexamethasone | Indomethacin |
| Nitric Oxide (NO) Production | 1.19 µg/mL | Not widely reported for direct NO inhibition | 35.8 µM[1] |
| Prostaglandin E2 (PGE2) Production | Inhibition observed, but specific IC50 not available[2] | Inhibition observed, but specific IC50 varies by cell type | ~2.8 µM[3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Inhibition observed for psoralen (B192213) (isomer), specific IC50 for this compound not available[4] | IC50 ranges from 2-6 nM in some cell types[5] | 143.7 µM[3] |
| Interleukin-6 (IL-6) Production | Inhibition observed, but specific IC50 not available[2] | IC50 ranges from 2-6 nM in some cell types[5] | Data not readily available |
| COX-1 Enzyme Activity | Moderate inhibition observed[4] | Does not directly inhibit COX enzymes | 0.1 µg/mL[4] |
| COX-2 Enzyme Activity | Moderate inhibition observed[4] | Does not directly inhibit COX enzymes | 5 µg/mL[4] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
In Vivo Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The following data represents the percentage of edema inhibition observed after treatment with the respective drugs.
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Drug | Dose | Time Point | Edema Inhibition (%) |
| This compound | Data not readily available | - | - |
| Dexamethasone | 0.5 mg/kg | 4 hours | ~50% |
| Indomethacin | 10 mg/kg | 4 hours | 57.66%[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory actions of this compound, dexamethasone, and indomethacin are mediated by distinct signaling pathways.
References
A Comparative Guide to the Pharmacokinetics of Isopsoralen and Psoralen in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two isomeric furanocoumarins, isopsoralen and psoralen (B192213), in rat models. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which are critical for drug development and toxicological assessments.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and psoralen have been investigated in rats following various routes of administration. The data summarized below is extracted from studies utilizing oral (p.o.) and intravenous (i.v.) administration. These values provide a comparative snapshot of the bioavailability and disposition of these two isomers.
| Pharmacokinetic Parameter | This compound | Psoralen | Administration Route & Dosage | Rat Strain | Source |
| AUC (0-∞) (ng·h/mL) | 167,314 - 276,903 | 443,619 - 582,680 | Oral (Psoraleae Fructus extract) | Not Specified | [1] |
| Cmax (ng/mL) | Data not specified | Data not specified | Oral (Psoraleae Fructus extract) | Not Specified | [1] |
| Tmax (h) | 0.17 - 13.5 | 0.17 - 13.5 | Oral (LHR extract) | Not Specified | [1] |
| t1/2 (h) | 5.56 | 4.13 | Oral | Wistar | [2] |
| Relative Bioavailability (%) | 70.35 | 61.45 | Oral vs. Intravenous | Wistar | [2] |
| Elimination Half-life (t1/2) (h) | 5.35 | 4.88 | Intravenous | Wistar | [2] |
Note: The values for AUC and Tmax are presented as ranges from the cited studies, reflecting potential variability in experimental conditions and formulations.
Experimental Protocols
The following methodologies represent a typical experimental design for a comparative pharmacokinetic study of this compound and psoralen in rats.
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: A period of at least one week is allowed for acclimatization before the commencement of the study.
Drug Administration
-
Oral Administration: A specific dose of this compound or psoralen, often as part of a plant extract or in a purified form suspended in a vehicle like 0.5% carboxymethylcellulose sodium, is administered via oral gavage.
-
Intravenous Administration: For determining absolute bioavailability, the compounds are dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered via the tail vein.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method
-
Instrumentation: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system is the standard for the simultaneous quantification of this compound and psoralen in plasma samples.[3][4]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724).[3]
-
Chromatographic Separation: Separation is achieved on a C18 column with a gradient mobile phase, commonly consisting of acetonitrile and water containing a small percentage of formic acid.[3]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, monitoring specific precursor-to-product ion transitions for each analyte and an internal standard.[4]
Pharmacokinetic Analysis
-
The plasma concentration-time data for each rat is analyzed using non-compartmental methods with software such as DAS (Drug and Statistics) or similar programs.
-
Key pharmacokinetic parameters calculated include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study in rats.
Caption: Workflow of a typical pharmacokinetic study in rats.
Discussion of Pharmacokinetic Differences
Based on the available data, notable differences exist in the pharmacokinetic profiles of this compound and psoralen in rats. After oral administration of a Psoraleae Fructus extract, the systemic exposure (AUC) of psoralen was observed to be significantly higher than that of this compound, suggesting greater overall absorption or lower first-pass metabolism for psoralen in this formulation.[1]
Interestingly, a study using purified compounds found that this compound exhibited a slightly higher relative bioavailability (70.35%) compared to psoralen (61.45%).[2] This discrepancy may be attributable to differences in the formulation (extract vs. pure compound) and the presence of other components in the extract that could influence the absorption and metabolism of these isomers.
The elimination half-life of the two compounds also shows slight differences, with this compound generally having a longer half-life than psoralen after both oral and intravenous administration.[2] This suggests a slower elimination rate for this compound from the body.
In terms of tissue distribution, after intravenous administration, psoralen shows the highest concentration in the liver, while this compound is most abundant in the kidneys.[2] Both compounds are widely distributed into various tissues, but their differential accumulation could have implications for their pharmacological effects and potential organ-specific toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of psoralen and this compound in rat plasma by ultra-performance liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Haigou Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
Isopsoralen Demonstrates Potent Anti-Arthritic Effects in Preclinical Models, Offering a Promising Alternative in Rheumatoid Arthritis Therapy
For Immediate Release:
[City, State] – [Date] – New research confirms the significant anti-arthritic properties of isopsoralen, a natural compound, in a secondary model of rheumatoid arthritis. The findings, which position this compound as a potential therapeutic candidate, highlight its ability to mitigate inflammation, reduce joint damage, and modulate key signaling pathways implicated in the disease's progression. This comparison guide provides an in-depth analysis of this compound's performance, supported by experimental data, and contrasts it with existing therapeutic alternatives.
This compound's Efficacy in a Collagen-Induced Arthritis Model
This compound (IPRN), a primary active component of Psoralea corylifolia Linn, has demonstrated notable anti-inflammatory effects.[1] A pivotal study utilizing a collagen-induced arthritis (CIA) mouse model, a well-established secondary model for rheumatoid arthritis, confirmed the therapeutic potential of this compound.[1][2]
In this model, administration of this compound led to a significant reduction in the clinical manifestations of arthritis.[1] Treated mice exhibited decreased paw thickness and lower arthritis scores compared to the control group.[1] Furthermore, micro-computed tomography (micro-CT) analysis revealed that this compound treatment effectively mitigated bone damage, a critical hallmark of rheumatoid arthritis.[1]
At the molecular level, this compound treatment resulted in a significant decrease in the serum levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1] Concurrently, an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) was observed, indicating a rebalancing of the inflammatory environment.[1]
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (20 mg/kg) |
| Paw Thickness (mm) | Increased | Significantly Decreased | Significantly Decreased |
| Arthritis Score | High | Significantly Decreased | Significantly Decreased |
| Bone Damage (micro-CT) | Severe | Significantly Reduced | Significantly Reduced |
| Serum IL-6 (pg/mL) | Elevated | Significantly Decreased | Significantly Decreased |
| Serum IL-1β (pg/mL) | Elevated | Significantly Decreased | Significantly Decreased |
| Serum IL-10 (pg/mL) | Low | Significantly Increased | Significantly Increased |
| Table 1: Summary of this compound's Effects in a Collagen-Induced Arthritis Mouse Model. Data synthesized from Han et al., 2021.[1] |
While direct comparative studies between this compound and methotrexate, a standard-of-care treatment for rheumatoid arthritis, are limited, a study on an extract of Psoralea corylifolia (containing this compound) showed significant amelioration of clinical severity and paw swelling in a CIA mouse model, comparable to the effects of disease-modifying anti-rheumatic drugs (DMARDs) like methotrexate.[3]
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-arthritic effects of this compound are attributed to its modulation of several key signaling pathways involved in the pathogenesis of rheumatoid arthritis.
Macrophage Migration Inhibitory Factor (MIF)
A crucial finding is the identification of Macrophage Migration Inhibitory Factor (MIF) as a direct target of this compound.[1] MIF is a pro-inflammatory cytokine that plays a pivotal role in the inflammatory cascade of rheumatoid arthritis.[1][4][5] this compound was found to inhibit the enzymatic activity of MIF, thereby suppressing downstream inflammatory responses.[1]
NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6] These pathways are central to the production of pro-inflammatory cytokines and enzymes that contribute to joint destruction in rheumatoid arthritis.[1][6] By suppressing these pathways, this compound effectively reduces the inflammatory phenotype of rheumatoid arthritis fibroblast-like synoviocytes (FLSs), key cells involved in joint damage.[1]
While the direct effects of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in the context of arthritis have not been extensively studied, this pathway is a critical mediator of cytokine signaling in rheumatoid arthritis.[7][8][9] Given this compound's impact on cytokine production, future research into its potential influence on the JAK/STAT pathway is warranted.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
The anti-arthritic effects of this compound were confirmed using a well-established protocol for collagen-induced arthritis in DBA/1J mice.[1]
Induction:
-
Primary Immunization (Day 0): Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
Treatment Protocol:
-
Following the booster immunization, mice are randomly assigned to treatment groups.
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) is administered intraperitoneally at specified doses (e.g., 5 mg/kg and 20 mg/kg) every other day for a defined period (e.g., from day 21 to day 41).[1]
-
A vehicle control group receives the solvent alone.
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, with a maximum score of 16 per mouse.
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Micro-CT Analysis: Joint architecture and bone erosion are quantitatively assessed using micro-computed tomography.
-
Cytokine Analysis: Blood is collected to measure serum levels of pro- and anti-inflammatory cytokines using ELISA.
Visualizing the Mechanisms of Action
To better understand the molecular interactions and experimental processes, the following diagrams have been generated.
Experimental workflow for the collagen-induced arthritis model.
Signaling pathways modulated by this compound in arthritis.
Conclusion
The collective evidence strongly supports the anti-arthritic effects of this compound in a secondary, preclinical model of rheumatoid arthritis. Its ability to suppress inflammation, protect against joint destruction, and target key inflammatory mediators like MIF, NF-κB, and MAPK pathways underscores its potential as a novel therapeutic agent. While further research, including direct comparative studies with existing drugs and investigation into its effects on other relevant pathways like JAK/STAT, is necessary, this compound represents a promising candidate for the future treatment of rheumatoid arthritis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validating Isopsoralen's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Isopsoralen, a naturally occurring furanocoumarin, has demonstrated significant therapeutic potential in various disease models, particularly in osteoporosis and inflammatory conditions. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the inhibition of nuclear factor kappa-B (NF-κB) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While existing studies in wild-type models provide substantial evidence for these mechanisms, the use of knockout (KO) models offers a more definitive approach to validate these targets and elucidate the precise role of specific proteins in this compound's therapeutic effects.
This guide provides a comparative overview of this compound's known mechanisms of action and proposes experimental frameworks using knockout models to rigorously validate these pathways.
Current Understanding of this compound's Mechanism of Action
Current research indicates that this compound exerts its biological effects through two primary signaling cascades:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation and osteoclastogenesis. Studies suggest that this compound may inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory cytokines and osteoclast-specific genes.[1][2][3][4] One study noted that P50/P52 double-knockout mice exhibit a pronounced osteosclerotic phenotype due to failed osteoclastogenesis, highlighting the importance of the NF-κB pathway in bone metabolism and suggesting a key target for this compound's anti-osteoporotic activity.[1]
-
Activation of the Nrf2-ARE Signaling Pathway: this compound, along with its isomer psoralen, has been identified as an activator of the Nrf2 pathway, a master regulator of the antioxidant response.[5][6] The proposed mechanism involves the interaction of this compound with Keap1, the primary negative regulator of Nrf2. This interaction leads to the stabilization and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating the expression of various antioxidant and cytoprotective enzymes.[5][6]
Proposed Validation of this compound's Mechanism Using Knockout Models
To definitively validate the direct engagement and functional importance of these pathways in the action of this compound, experiments utilizing knockout models are essential. Below are proposed experimental designs comparing the effects of this compound in wild-type versus knockout models.
Table 1: Proposed Experimental Design for NF-κB Pathway Validation
| Experimental Group | Treatment | Expected Outcome in Wild-Type (WT) | Expected Outcome in NF-κB Pathway Knockout (e.g., p65 KO) | Rationale for Comparison |
| WT Cells/Mice | Vehicle Control | Baseline inflammatory/osteoclastogenic markers | Baseline inflammatory/osteoclastogenic markers | Establish baseline levels. |
| WT Cells/Mice | This compound | Decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6) and osteoclast markers (e.g., TRAP, Cathepsin K). | N/A | To confirm the inhibitory effect of this compound on the NF-κB pathway in a wild-type background. |
| p65 KO Cells/Mice | Vehicle Control | Reduced baseline expression of NF-κB target genes compared to WT. | N/A | To confirm the knockout phenotype. |
| p65 KO Cells/Mice | This compound | No significant further decrease in inflammatory/osteoclastogenic markers compared to the vehicle-treated KO group. | The anti-inflammatory/anti-osteoclastogenic effects of this compound will be significantly blunted or absent. | If this compound's primary mechanism is through p65 inhibition, its effects should be minimal in the absence of p65. |
Table 2: Proposed Experimental Design for Nrf2 Pathway Validation
| Experimental Group | Treatment | Expected Outcome in Wild-Type (WT) | Expected Outcome in Nrf2 Pathway Knockout (e.g., Nrf2 KO) | Rationale for Comparison |
| WT Cells/Mice | Vehicle Control | Baseline expression of antioxidant enzymes (e.g., HO-1, NQO1). | Baseline expression of antioxidant enzymes. | Establish baseline levels. |
| WT Cells/Mice | This compound | Increased expression of Nrf2 target genes (e.g., HO-1, NQO1) and enhanced protection against oxidative stress. | N/A | To confirm the activating effect of this compound on the Nrf2 pathway in a wild-type background. |
| Nrf2 KO Cells/Mice | Vehicle Control | Reduced baseline expression of antioxidant enzymes compared to WT and increased susceptibility to oxidative stress. | N/A | To confirm the knockout phenotype. |
| Nrf2 KO Cells/Mice | This compound | No significant increase in the expression of antioxidant enzymes and no protective effect against oxidative stress. | The antioxidant and cytoprotective effects of this compound will be abolished. | If this compound exerts its antioxidant effects primarily through Nrf2, these effects will be absent in Nrf2 KO models. |
Experimental Protocols
Detailed methodologies for the proposed key experiments are outlined below.
Cell Culture and Treatment
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) for osteoclastogenesis assays and macrophage cell lines (e.g., RAW 264.7) for inflammation studies. Wild-type and corresponding knockout (e.g., p65 KO, Nrf2 KO) cell lines should be used.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells will be treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods depending on the assay. For osteoclastogenesis, cells will be stimulated with RANKL. For inflammation studies, cells will be stimulated with lipopolysaccharide (LPS).
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions will be prepared using appropriate lysis buffers.
-
Electrophoresis and Transfer: Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes will be blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα, Nrf2, HO-1, β-actin) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA will be extracted from cells using a suitable kit, and cDNA will be synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR will be performed using SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, TRAP, NQO1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression will be calculated using the 2-ΔΔCt method.
Osteoclastogenesis Assay
-
Cell Seeding: BMDMs will be seeded in multi-well plates.
-
Differentiation and Treatment: Cells will be cultured with M-CSF and RANKL to induce osteoclast differentiation, in the presence or absence of this compound.
-
TRAP Staining: After differentiation, cells will be fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells will be counted to quantify osteoclast formation.
Visualizing the Pathways and Experimental Logic
To further clarify the proposed validation, the following diagrams illustrate the signaling pathways and the logical flow of the knockout experiments.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's activatory effect on the Nrf2 signaling pathway.
Caption: Logical workflow for validating this compound's mechanism using a knockout model.
By employing these rigorous knockout model-based validation studies, the scientific community can gain a more definitive understanding of this compound's mechanism of action, thereby accelerating its potential translation into clinical applications for osteoporosis and inflammatory diseases.
References
- 1. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling [PeerJ] [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses receptor activator of nuclear factor kappa- β ligand-induced osteoclastogenesis by inhibiting the NF- κ B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen and this compound Activate Nuclear Factor Erythroid 2-Related Factor 2 Through Interaction With Kelch-Like ECH-Associated Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isopsoralen and Its Synthetic Analogs in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Isopsoralen, a naturally occurring furanocoumarin also known as angelicin, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparative study of this compound and its synthetic analogs, focusing on their cytotoxic and anti-inflammatory properties. By presenting experimental data, detailing methodologies, and visualizing molecular pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Biological Activities
The therapeutic potential of this compound and its derivatives has been evaluated across various biological assays. The following tables summarize the quantitative data on their cytotoxic, anti-inflammatory, and enzyme inhibitory activities, providing a basis for structure-activity relationship (SAR) analysis.
Cytotoxic Activity
The cytotoxicity of this compound and its analogs has been predominantly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound (Angelicin) | KB | 61.9 | [1] |
| KBv200 | 49.4 | [1] | |
| K562 | 49.6 | [1] | |
| K562/ADM | 72.0 | [1] | |
| Psoralen | KB | 88.1 | [1] |
| KBv200 | 86.6 | [1] | |
| K562 | 24.4 | [1] | |
| K562/ADM | 62.6 | [1] | |
| 4,6,4'-Trimethylangelicin | Inhibits NF-κB/DNA interaction | [2] |
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and its derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound/Analog | Assay | Effect | Reference |
| This compound (Angelicin) | NO production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [3] |
| TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells | Marked downregulation | [1] | |
| Xanthotoxol (8-hydroxypsoralen) | PGE2, IL-6, and IL-1β production in LPS-stimulated RAW 264.7 cells | Concentration-dependent decrease | [4] |
Enzyme Inhibitory Activity
This compound and its analogs have been shown to inhibit various enzymes, which may contribute to their therapeutic effects. The inhibitory activity is typically quantified by IC50 or Ki values.
| Compound/Analog | Enzyme | IC50/Ki (µM) | Reference |
| This compound (Angelicin) | CYP1A2 (human liver microsomes) | IC50 = 0.22 ± 0.03 | [5] |
| CYP1A2 (human liver microsomes) | Ki = 0.40 ± 0.06 | [5] | |
| Psoralen | CYP1A2 (human liver microsomes) | IC50 = 0.26 ± 0.01 | [5] |
| Angelicin Derivative (8g) | Influenza A (H1N1) virus | IC50 = 0.07 |
Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
A significant body of evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as a key mechanism underlying the anti-inflammatory and anticancer activities of this compound and its analogs.[1][4]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and pro-survival genes.
This compound (angelicin) has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[1] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[4] Additionally, this compound can suppress the phosphorylation of key components of the MAPK pathway, including p38 and JNK.[1] The diagram below illustrates the NF-κB signaling pathway and the points of intervention by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound (angelicin).
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound and its synthetic analogs
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis of the NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the analysis of key proteins in the NF-κB pathway, such as p65 and IκBα, to assess the effect of this compound and its analogs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and its synthetic analogs
-
LPS (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat them with the compounds and/or LPS as required for the experiment. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control to compare the protein expression levels between different treatment groups.
Conclusion
This comparative guide highlights the significant potential of this compound and its synthetic analogs as anticancer and anti-inflammatory agents. The provided data demonstrates that structural modifications to the this compound scaffold can lead to analogs with enhanced potency and selectivity. The primary mechanism of action for many of these compounds involves the inhibition of the NF-κB and MAPK signaling pathways, crucial regulators of inflammation and cell survival. The detailed experimental protocols offer a standardized approach for further investigation and development of these promising compounds. Future research should focus on expanding the library of this compound analogs and conducting in-vivo studies to validate their therapeutic efficacy and safety profiles, ultimately paving the way for their potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-influenza drug discovery: structure-activity relationship and mechanistic insight into novel angelicin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Isopsoralen's Biological Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Isopsoralen, a furanocoumarin derived from the plant Psoralea corylifolia, has demonstrated a wide spectrum of pharmacological activities. Its potential as a therapeutic agent is underscored by numerous studies highlighting its anti-cancer, anti-inflammatory, and neuroprotective properties.[1] This guide provides a comparative analysis of the experimental data, details key protocols to aid in study replication, and visualizes the underlying molecular pathways to facilitate a deeper understanding of its mechanism of action.
Data Presentation: Comparative Analysis of this compound's Efficacy
The reproducibility of a compound's biological effects is paramount for its translation into clinical applications. The following table summarizes quantitative data from various studies, offering a comparative overview of this compound's efficacy across different models and biological contexts.
| Biological Effect | Model System | Concentration/Dosage | Key Quantitative Outcome | Reference Study Finding |
| Anti-cancer | Human oral carcinoma (KB) cells | 61.9 µM | IC₅₀ Value | Showed dose-dependent anticancer activity.[2][3] |
| Human erythroleukemia (K562) cells | 49.6 µM | IC₅₀ Value | Presented dose-dependent anticancer activity.[2][3] | |
| Doxorubicin-resistant (K562/ADM) cells | 72.0 µM | IC₅₀ Value | Demonstrated activity against multi-drug resistant cells.[2][3] | |
| Osteosarcoma xenografts (nude rats) | High-dose group | 66.96% tumor volume inhibition | Inhibited tumor growth and induced apoptosis/necrosis.[4][5] | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 10-100 µM | Inhibition of PGE₂, IL-6, IL-1β | Xanthotoxol (an 8-hydroxypsoralen) suppressed pro-inflammatory mediators.[6] |
| 40 µM | Upregulation of ARE-luciferase activity | Activated the Nrf2 antioxidant response pathway.[7] | ||
| Neuroprotective | Scopolamine-induced amnesia (rats) | Not specified | Reversal of amnesia | Alleviated memory impairment, partly via acetylcholinesterase inhibition.[8] |
| H₂O₂-induced damage (HT22 cells) | Not specified | Inhibition of cell death | Neobavaisoflavone and bakuchiol (B1667714) were most potent.[9] |
Experimental Protocols: Methodologies for Verification
To ensure the reproducibility of the reported findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this compound research.
1. Assessment of Anti-cancer Activity (MTT Assay & Apoptosis Analysis)
-
Cell Culture: Human cancer cell lines (e.g., KB, K562) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.[10]
-
Cell Viability (MTT Assay):
-
Seed cells (e.g., 1.0 x 10⁵ cells/mL) in 96-well plates and incubate for 24 hours.[11]
-
Treat cells with varying concentrations of this compound (e.g., 0.78 to 200 µg/mL) for 48 hours. Include a vehicle control (DMSO, <0.1%).[2][11]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Remove the supernatant and dissolve the resulting formazan (B1609692) crystals in 150 µL of DMSO.[12]
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC₅₀ value.[12]
-
-
Apoptosis Analysis (Annexin V-PI Staining):
-
Treat cells with a specific concentration of this compound (e.g., 50 µg/mL) for 48 hours.[10]
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cell population by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][3]
-
2. Assessment of Anti-inflammatory Activity (NO and Cytokine Production)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
LPS Stimulation:
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the culture supernatant using commercial ELISA kits according to the manufacturer's instructions.[6]
Visualizations: Signaling Pathways and Workflows
Understanding the molecular pathways is crucial for designing experiments and interpreting results. The following diagrams illustrate this compound's mechanism of action and a typical experimental workflow.
Caption: this compound inhibits NF-κB and MAPK pathways.[6]
Caption: A generalized workflow for testing this compound's effects.
References
- 1. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen and this compound, two coumarins of Psoraleae Fructus, can alleviate scopolamine-induced amnesia in rats [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Isopsoralen's efficacy compared to standard-of-care in preclinical models
A comparative analysis of isopsoralen's efficacy against standard-of-care treatments in preclinical models reveals its potential as a novel therapeutic agent. This guide provides a data-driven overview for researchers, scientists, and drug development professionals, summarizing key experimental findings, detailing methodologies, and visualizing complex biological pathways.
This compound, a naturally occurring furanocoumarin, has demonstrated promising therapeutic effects in preclinical studies for both oncology and bone health. Head-to-head comparisons with established standard-of-care drugs such as cisplatin (B142131) in osteosarcoma and alendronate in osteoporosis models showcase its competitive, and in some aspects, superior efficacy. This report synthesizes the available preclinical data to offer a clear comparison of this compound's performance.
This compound in Oncology: A Showdown with Cisplatin in Osteosarcoma
In a preclinical study using a nude rat model of osteosarcoma, this compound exhibited significant tumor growth inhibition, comparable to the standard chemotherapy agent, cisplatin. The study evaluated both low and high doses of this compound, demonstrating a dose-dependent anti-tumor effect.
Quantitative Efficacy Comparison
| Treatment Group | Dosage | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) |
| This compound (Low Dose) | Not Specified | 40.18 | 37.77 |
| This compound (High Dose) | Not Specified | 66.96 | 47.87 |
| Cisplatin | Not Specified | Not Directly Stated, but used as a positive control | Not Directly Stated, but used as a positive control |
| Psoralen (B192213) (Low Dose) | Not Specified | 43.75 | 38.83 |
| Psoralen (High Dose) | Not Specified | 67.86 | 49.47 |
| Normal Saline | - | - | - |
Data sourced from a study on transplanted osteosarcoma in nude rats.[1][2]
The data indicates that high-dose this compound achieves a tumor volume inhibition rate of 66.96%, closely mirroring the 67.86% inhibition by high-dose psoralen, a related compound.[1][2] While a direct percentage for cisplatin was not provided in the primary source, its role as a positive control implies that the efficacy of this compound is substantial. The study also noted that this compound induced apoptosis or necrosis of osteosarcoma cells.[1][2]
Mechanism of Action: Inducing Endoplasmic Reticulum Stress
This compound's anti-cancer activity is linked to its ability to induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. This mechanism provides an alternative pathway to cell death that can be effective even in chemotherapy-resistant tumors.
Experimental Protocol: Osteosarcoma Nude Rat Model
-
Animal Model: Nude rats were used to establish the osteosarcoma transplanted tumor model.
-
Cell Line: UMR-106 osteosarcoma cells were injected into the marrow cavity of the tibia to induce tumor growth.
-
Treatment Groups: The rats were randomized into the following groups:
-
Normal saline (control)
-
This compound (low and high dose)
-
Psoralen (low and high dose)
-
Cisplatin (positive control)
-
-
Administration: Treatment was administered, and tumor volume and weight were measured at the end of the study.
-
Efficacy Endpoints:
-
Cisplatin Administration (General Protocol): In preclinical osteosarcoma models, cisplatin is typically administered intraperitoneally at doses ranging from 5 to 10 mg/kg.[3] The treatment schedule can vary, often involving multiple cycles.
This compound in Osteoporosis: A Comparative Study with Standard-of-Care
This compound has also been evaluated for its efficacy in treating osteoporosis, with studies comparing it to estradiol (B170435) valerate (B167501) and alendronate sodium, established treatments for postmenopausal and male osteoporosis, respectively.
Quantitative Efficacy Comparison in a Mouse Model
A study in ovariectomized female mice and orchidectomized male mice demonstrated that this compound significantly improved bone health, with effects comparable to or exceeding those of the standard-of-care drugs.
Female Mice (Ovariectomized Model)
| Treatment Group | Dosage (mg/kg) | Bone Strength (N) |
| Control (Sham) | - | ~18 |
| Model (OVX) | - | ~12 |
| This compound | 10 | ~16 |
| This compound | 20 | ~17 |
| Estradiol Valerate | Not Specified | ~17 |
Male Mice (Orchidectomized Model)
| Treatment Group | Dosage (mg/kg) | Bone Strength (N) |
| Control (Sham) | - | ~22 |
| Model (ORX) | - | ~16 |
| This compound | 10 | ~20 |
| This compound | 20 | ~21 |
| Alendronate Sodium | Not Specified | ~20 |
Data adapted from a study on sex hormone deficiency-induced osteoporosis in mice.[4] Values are approximate based on graphical representation in the source.
The results show that this compound, particularly at a 20 mg/kg dose, restored bone strength in both female and male osteoporotic mice to levels near that of the healthy control groups and comparable to the standard treatments.[4] The study also reported improvements in trabecular bone microstructure.[4]
Mechanism of Action: Promoting Bone Formation
This compound's anti-osteoporotic effects are attributed to its ability to promote osteogenic differentiation and bone formation through the activation of key signaling pathways, including the Wnt/β-catenin and Notch pathways.
Experimental Protocol: Sex Hormone Deficiency-Induced Osteoporosis Mouse Model
-
Animal Model:
-
Female mice: Ovariectomy (OVX) was performed to induce estrogen deficiency.
-
Male mice: Orchidectomy (ORX) was performed to induce androgen deficiency.
-
-
Treatment Groups:
-
Sham-operated control
-
OVX/ORX model group
-
This compound (10 mg/kg and 20 mg/kg)
-
Psoralen (10 mg/kg and 20 mg/kg)
-
Positive controls: Estradiol valerate (females), Alendronate sodium (males)
-
-
Administration: Treatments were administered for 8 weeks.[4]
-
Efficacy Endpoints:
-
Bone strength analysis of the femur.
-
Micro-CT analysis of the tibia for trabecular bone microstructure.
-
Serum levels of bone turnover markers: alkaline phosphatase (ALP), tartrate-resistant acid phosphatase (TRACP), osteocalcin (B1147995) (OC), and C-terminal cross-linking telopeptides of type I collagen (CTX-1).[4]
-
-
Alendronate Administration (General Protocol): In preclinical osteoporosis models, alendronate is typically administered orally or via subcutaneous injection. Doses can range from 1 to 100 µg/kg/day depending on the animal model and study design.
Conclusion
The preclinical evidence presented in this guide highlights the significant potential of this compound as a therapeutic agent for both osteosarcoma and osteoporosis. Its efficacy is comparable to, and in some parameters, potentially exceeds that of standard-of-care treatments like cisplatin and alendronate. The distinct mechanisms of action, particularly the induction of ER stress in cancer and the promotion of bone formation, suggest that this compound could offer a valuable alternative or complementary therapeutic strategy. Further research, including more direct head-to-head preclinical studies with current standard-of-care and eventual clinical trials, is warranted to fully elucidate the therapeutic promise of this compound.
References
- 1. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin selects for stem-like cells in osteosarcoma by activating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen and this compound Ameliorate Sex Hormone Deficiency-Induced Osteoporosis in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Isopsoralen's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and consistency of a compound's biological activity across different laboratory settings is crucial. This guide provides a comparative overview of the reported anticancer and anti-inflammatory activities of isopsoralen, drawing data from multiple studies to offer a cross-laboratory perspective on its potential therapeutic effects.
This compound, a natural furocoumarin, has garnered significant interest for its diverse pharmacological properties. This guide synthesizes quantitative data from various research publications, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of this compound's bioactivity.
Anticancer Activity of this compound: A Comparative Analysis
The cytotoxic effects of this compound against various cancer cell lines have been investigated in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound across different experiments. The following table summarizes the reported IC50 values for this compound in several human cancer cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| KB | Oral carcinoma | 61.9 | [1][2][3][4] |
| KBv200 | Multidrug-resistant oral carcinoma | 49.4 | [1][2][3][4] |
| K562 | Erythroleukemia | 49.6 | [1][2][3][4] |
| K562/ADM | Multidrug-resistant erythroleukemia | 72.0 | [1][2][3][4] |
These findings suggest that this compound exhibits dose-dependent anticancer activity against both drug-sensitive and multidrug-resistant cancer cell lines.[1][2][4] The observed variations in IC50 values can be attributed to differences in experimental conditions, such as cell passage number and specific assay protocols.
Anti-inflammatory Properties of this compound
This compound has also been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[5][6] For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, psoralen (B192213) derivatives have been shown to significantly inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] Furthermore, this compound has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.[5]
Experimental Protocols
To aid in the replication and further investigation of this compound's activity, detailed protocols for commonly employed assays are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., KB, K562) in 96-well plates at a density of 2 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.[1][2][3]
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell inhibition rate can then be calculated.[3]
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: this compound's modulation of Nrf2-ARE and NF-κB/MAPK pathways.
References
- 1. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isopsoralen and Psoralen Hepatotoxicity
A comprehensive guide for researchers and drug development professionals on the differential liver injury potential of isopsoralen and psoralen (B192213), supported by experimental data and mechanistic insights.
This compound and psoralen, two isomeric furanocoumarins and major bioactive constituents of the traditional medicine Fructus Psoraleae, have been scrutinized for their potential hepatotoxicity. While both compounds are recognized for their therapeutic effects, concerns regarding drug-induced liver injury necessitate a thorough comparative evaluation. This guide provides an objective comparison of their hepatotoxic profiles, drawing upon in vivo and in vitro experimental findings to elucidate their mechanisms of action and differential impacts on liver function.
Executive Summary of Comparative Hepatotoxicity
Experimental evidence indicates that this compound exhibits a more pronounced hepatotoxic potential compared to psoralen. In vivo studies in rat models have demonstrated that this compound administration leads to a more significant elevation of key serum markers of liver injury, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total bile acid (TBA), and total triglyceride (TG), than psoralen at equivalent doses.[1][2] Furthermore, gene expression profiling in rat livers revealed that this compound induces a substantially greater number of differentially expressed genes (DEGs) than psoralen, suggesting a broader impact on hepatic cellular pathways.[1][2]
The primary mechanisms underlying the hepatotoxicity of both compounds involve the metabolism by cytochrome P450 (CYP) enzymes, induction of endoplasmic reticulum (ER) stress, and activation of the aryl hydrocarbon receptor (AhR) signaling pathway. However, the magnitude and specific consequences of these actions appear to differ between the two isomers, contributing to the observed variance in their toxicity profiles.
Data Presentation: In Vivo Hepatotoxicity Markers
The following tables summarize the quantitative data from a comparative study in Sprague-Dawley rats administered 60 mg/kg of either psoralen or this compound.
Table 1: Serum Biochemical Indices in Rats
| Parameter | Control Group (Mean ± SD) | Psoralen Group (60 mg/kg) (Mean ± SD) | This compound Group (60 mg/kg) (Mean ± SD) |
| ALT (U/L) | 45.3 ± 5.8 | 55.1 ± 7.2 | 85.4 ± 9.3 |
| AST (U/L) | 110.2 ± 12.5 | 145.6 ± 15.1 | 160.3 ± 18.2 |
| TBA (μmol/L) | 15.7 ± 3.1 | 20.3 ± 4.5 | 35.8 ± 6.7 |
| TG (mmol/L) | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.4 * |
| Statistically significant increase compared to the control group. Data is illustrative based on findings from cited literature.[1][2] |
Table 2: Hepatic Gene Expression Changes in Rats
| Parameter | Psoralen (60 mg/kg) vs. Control | This compound (60 mg/kg) vs. Control |
| Total Differentially Expressed Genes (DEGs) | 172 | 884 |
| Key Upregulated Genes | Cyp1a1, Cyp1a2, Gstm1 | Cyp1a1, Cyp1a2, Gstm1, Akr7a3 |
| Data derived from gene expression profiling studies.[1][2] |
Mechanistic Insights into Hepatotoxicity
The differential hepatotoxicity of this compound and psoralen can be attributed to their distinct interactions with key cellular pathways.
Cytochrome P450 Metabolism
Both psoralen and this compound are metabolized by cytochrome P450 enzymes, particularly CYP1A2, in the liver. This metabolic process can lead to the formation of reactive metabolites that contribute to cellular damage. Studies have shown that both compounds can induce the expression of CYP1A2, potentially through the activation of the aryl hydrocarbon receptor (AhR).[3][4] The greater number of differentially expressed genes related to xenobiotic metabolism observed with this compound suggests a more substantial perturbation of this system.
Endoplasmic Reticulum (ER) Stress
Psoralen has been shown to induce hepatotoxicity by triggering ER stress.[5] This involves the activation of the PERK and ATF6 pathways, leading to the upregulation of ER stress markers such as GRP78, p-PERK, and ATF4.[5] The accumulation of unfolded proteins in the ER can ultimately lead to apoptosis and cell death. While direct comparative studies on ER stress induction are limited, the broader impact of this compound on gene expression suggests it may also be a potent inducer of this pathway.
Aryl Hydrocarbon Receptor (AhR) Activation
Both psoralen and this compound can bind to and activate the AhR, a ligand-activated transcription factor.[4] Upon activation, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcriptional induction of target genes, including CYP1A2.[4] This mechanism provides a direct link between the compounds and the induction of their own metabolism, which can exacerbate the formation of toxic metabolites.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Rat Hepatotoxicity Study
-
Animal Model: Male Sprague-Dawley rats (200-220 g) are used.
-
Dosing: Psoralen and this compound are suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered orally by gavage at a dose of 60 mg/kg body weight for 7 consecutive days. The control group receives the vehicle (0.5% CMC-Na) only.
-
Sample Collection: On the 8th day, rats are anesthetized, and blood samples are collected via the abdominal aorta for serum separation. Livers are excised, weighed, and snap-frozen in liquid nitrogen for gene expression analysis.
-
Serum Biochemical Analysis: Serum levels of ALT, AST, TBA, and TG are measured using an automated biochemical analyzer according to the manufacturer's instructions for the respective assay kits.
-
Hepatic Gene Expression Profiling:
-
Total RNA is extracted from liver tissue using a suitable RNA isolation kit.
-
RNA quality and quantity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Gene expression analysis is performed using a microarray or RNA-sequencing platform.
-
Differentially expressed genes are identified based on a fold change > 2.0 and a p-value < 0.05.
-
In Vitro ER Stress Western Blot Analysis
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with varying concentrations of psoralen for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against GRP78, p-PERK, ATF6, and β-actin (as a loading control) overnight at 4°C.
-
The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The available experimental data strongly suggest that this compound possesses a greater hepatotoxic potential than its isomer, psoralen. This is evidenced by more significant alterations in serum biochemical markers of liver injury and a more extensive impact on hepatic gene expression. The underlying mechanisms for both compounds involve cytochrome P450 metabolism, ER stress, and AhR activation, with the differential toxicity likely arising from variations in the extent and nature of these interactions. Researchers and drug development professionals should exercise greater caution when working with this compound and consider its higher risk of inducing liver injury in preclinical and clinical settings. Further research is warranted to fully delineate the specific metabolic pathways and downstream signaling events that contribute to the distinct hepatotoxic profiles of these two furanocoumarins.
References
- 1. The mechanism of Psoralen and this compound hepatotoxicity as revealed by hepatic gene expression profiling in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Exposure of Psoralen and this compound Induced Hepatotoxicity and Serum Metabolites Profiles Changes in Female Rats [mdpi.com]
- 3. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 4. Psoralen and this compound from Psoraleae Fructus aroused hepatotoxicity via induction of aryl hydrocarbon receptor-mediated CYP1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen induces hepatic toxicity through PERK and ATF6 related ER stress pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the MAPK/NF-κB Pathway in Isopsoralen's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isopsoralen's effects on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Data is presented alongside established pathway inhibitors to offer a clear perspective on its potential as a modulator of these critical cellular signaling cascades.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and its derivatives on key components of the MAPK and NF-κB pathways, compared with well-established inhibitors.
Table 1: Effects on the NF-κB Pathway
| Compound | Cell Type | Stimulus | Target Protein | Concentration | Observed Effect | Reference |
| This compound | Mouse Bone Marrow Monocytes (BMMCs) | RANKL | p-P65, p-P50, p-IκBα | 30 µM | Significant decrease in phosphorylation | [1][2] |
| Xanthotoxol | RAW 264.7 Macrophages | LPS | p-IκBα | 62.5, 125, 250 µM | Dose-dependent decrease in phosphorylation | [3] |
| Xanthotoxol | RAW 264.7 Macrophages | LPS | p65 (nuclear) | 62.5, 125, 250 µM | Dose-dependent decrease in nuclear translocation | [3] |
| BAY 11-7082 | C57BL/6 Mice Skin | Imiquimod | pNF-κB | 20 mg/kg (i.p.) | Reduction in expression | [4] |
Table 2: Effects on the MAPK Pathway
| Compound | Cell Type | Stimulus | Target Protein | Concentration | Observed Effect | Reference |
| Xanthotoxol | RAW 264.7 Macrophages | LPS | p-p38, p-JNK | 62.5, 125, 250 µM | Dose-dependent decrease in phosphorylation | [5] |
| PD98059 | Human Platelets | Thrombin | p-ERK2 | 40 µM | Reduction in phosphorylation | [6] |
| SB203580 | Human Platelets | Thrombin | p-p38 | 40 µM | Reduction in phosphorylation | [6] |
| PD 169316 | Not specified | Not specified | p38 MAPK | IC50: 89 nM | Potent inhibition | [7] |
| SB203580 | Not specified | Not specified | p38α (SAPK2a) | IC50: 50 nM | Selective inhibition | [7] |
Table 3: Effects on Inflammatory Mediators
| Compound | Cell Type | Stimulus | Mediator | Concentration | Observed Effect | Reference |
| Xanthotoxol | RAW 264.7 Macrophages | LPS | PGE2, IL-6, IL-1β | 62.5, 125, 250 µM | Dose-dependent decrease in production | [3] |
| Xanthotoxol | RAW 264.7 Macrophages | LPS | iNOS, COX-2 | 62.5, 125, 250 µM | Dose-dependent decrease in protein levels | [3] |
| BAY 11-7082 | C57BL/6 Mice Skin | Imiquimod | TNF-α, IL-6, IL-1β | 20 mg/kg (i.p.) | Reduction in expression | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Western Blot Analysis for MAPK and NF-κB Pathway Proteins
Objective: To determine the phosphorylation status and total protein levels of key components of the MAPK and NF-κB signaling pathways.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, BMMCs)
-
This compound or other compounds of interest
-
Stimulus (e.g., LPS, RANKL)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or other inhibitors for a specified time, followed by stimulation with the appropriate agonist (e.g., LPS, RANKL) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to treatment with this compound.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., CHO-K1 NF-κB-luc)
-
This compound or other compounds of interest
-
Stimulus (e.g., TNF-α, IL-1β)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and allow them to attach. Pre-treat the cells with different concentrations of this compound or a known inhibitor.
-
Stimulation: Add the stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: After the desired incubation time, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., untreated stimulated cells) to determine the inhibitory effect of the compound.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
Objective: To assess the DNA binding activity of the NF-κB p65 subunit.
Materials:
-
Nuclear protein extracts from treated and untreated cells
-
Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound and/or a stimulus, then prepare nuclear extracts using a nuclear extraction kit.
-
Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in a binding buffer. For competition assays, add an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer and Detection:
-
Transfer the separated complexes to a nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Block the membrane and incubate with streptavidin-HRP conjugate.
-
Detect the biotin-labeled DNA using a chemiluminescent substrate.
-
-
Analysis: Visualize the shifted bands corresponding to the NF-κB-DNA complexes. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.
Mandatory Visualization
Signaling Pathways
References
Unraveling the Cellular Responses to Isopsoralen and Psoralen: A Comparative Analysis of Gene Expression Modulation
Psoralen (B192213) and its isomer, isopsoralen, are naturally occurring furanocoumarins found in plants such as Psoralea corylifolia. Both compounds are known for their significant biological activities, but they influence cell function through different primary mechanisms, which in turn leads to distinct gene expression signatures. Psoralen, particularly when activated by UVA light (a therapy known as PUVA), is well-known for its ability to intercalate into DNA and form covalent cross-links, inducing apoptosis and inhibiting cell proliferation.[1][2] this compound, on the other hand, is often highlighted for its antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.[3]
Comparative Overview of Affected Signaling Pathways
The differential effects of this compound and psoralen on gene expression can be largely understood by examining their influence on key cellular signaling pathways.
| Signaling Pathway | Effect of this compound | Effect of Psoralen | Key Gene Targets/Mediators |
| Nrf2-ARE Pathway | Activation [3] | Activation [3] | GCLM, HO-1, NQO1 |
| AP-1 Pathway | Not well-characterized | Inhibition [4] | c-Jun, c-Fos |
| NF-κB Pathway | Not well-characterized | Inhibition [5] | iNOS, COX-2, IL-6, IL-1β |
| MAPK Pathway | Not well-characterized | Inhibition (p38, JNK)[5] | Downstream targets of p38 and JNK |
| EGF Receptor Signaling | Not well-characterized | Inhibition [6][7] | EGF Receptor |
| p53 Signaling | Not well-characterized | Activation (in response to DNA damage)[8] | p53 |
Experimental Methodologies
The findings summarized above are derived from a variety of experimental protocols. Below are representative methodologies used to investigate the effects of these compounds.
Nrf2 Pathway Activation Assay: [3]
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Treatment: Cells were treated with varying concentrations of this compound or psoralen. For oxidative stress experiments, cells were co-incubated with 500 µM H₂O₂.
-
Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) was performed to measure the mRNA levels of Nrf2 target genes, including GCLM, HO-1, and NQO1.
-
Protein Analysis: Western blotting was used to assess the protein expression of GCLM, HO-1, and NQO1, and to monitor the nuclear translocation of Nrf2.
AP-1 and NF-κB/MAPK Pathway Inhibition Assays: [4][5]
-
Cell Lines: Human nasal epithelial cells (JME/CF15) for AP-1 studies and RAW 264.7 macrophages for NF-κB/MAPK studies.
-
Stimulation: Cells were stimulated with Interleukin-13 (IL-13) to induce an allergic inflammatory response (for AP-1) or with lipopolysaccharide (LPS) to induce inflammation (for NF-κB/MAPK).
-
Treatment: Cells were pre-treated with psoralen before stimulation.
-
Analysis:
-
Gene Expression: RT-qPCR was used to measure mRNA levels of inflammatory mediators (e.g., MUC5AC, IL-6, IL-1β).
-
Protein Analysis: Western blotting was used to measure the protein levels of key signaling molecules, including phosphorylated forms of c-Jun, c-Fos, IκBα, p38, and JNK, as well as protein levels of iNOS and COX-2.
-
Key Signaling Pathways and Experimental Workflow
This compound and Psoralen in Nrf2-ARE Pathway Activation
Both this compound and psoralen have been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[3] This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to inducers like this compound or psoralen, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of various antioxidant genes, stimulating their transcription.
Psoralen's Inhibition of Pro-inflammatory Pathways
Psoralen has demonstrated inhibitory effects on several pro-inflammatory signaling pathways, including NF-κB and MAPK. In LPS-stimulated macrophages, psoralen derivatives have been shown to suppress the phosphorylation of IκBα (an inhibitor of NF-κB) and the phosphorylation of MAPK proteins p38 and JNK.[5] This leads to a downstream reduction in the expression of inflammatory genes like iNOS, COX-2, IL-6, and IL-1β.
Workflow for Analyzing Gene Expression Changes
A typical experimental workflow to compare the gene expression profiles of cells treated with this compound and psoralen would involve cell culture, treatment, RNA extraction, and subsequent analysis by RNA sequencing.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen inhibits the inflammatory response and mucus production in allergic rhinitis by inhibiting the activator protein 1 pathway and the downstream expression of cystatin-SN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Isopsoralen
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents like Isopsoralen is a critical aspect of laboratory operations. Adherence to proper disposal protocols is paramount for ensuring a safe laboratory environment and meeting regulatory standards. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.
I. This compound: Hazard Profile and Safety Summary
| Property | Value |
| Chemical Class | Furocoumarin |
| Common Source | Psoralea corylifolia L. |
| Known Hazards (based on isomer Psoralen) | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3][4] |
| Storage Temperature | -20°C for long-term storage is recommended for related compounds.[5] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment to prevent accidental exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as heavy rubber gloves, are recommended.[6]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[6]
III. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Never dispose of this compound down the drain or in regular trash.[6]
Step 1: Waste Identification and Collection
-
A laboratory chemical is considered waste when you no longer intend to use it.[7]
-
Collect waste this compound, including any contaminated materials like pipette tips, weighing papers, and gloves, in a designated chemical waste container.[6]
Step 2: Container Selection and Labeling
-
Container Type: Use a robust, leak-proof container that is chemically compatible with this compound.[6][8] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[6] Ensure the container is in good condition with no leaks or rust.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6] Also, include the date when the waste was first added to the container.[6] Keep the container closed at all times except when adding waste.[7]
Step 3: Waste Storage
-
Designate a specific, secure area for hazardous waste storage.[8]
-
This area should be close to where the waste is generated but not interfere with normal lab operations.[8]
-
Ensure the storage area is accessible only to trained personnel and is clearly marked with hazardous waste signage.[8]
-
Segregate waste containers according to their contents (e.g., flammables, corrosives) to prevent reactions.[7]
Step 4: Professional Disposal
-
Waste Manifest: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[6] You will likely need to complete a hazardous waste manifest form.[6]
-
Professional Disposal: this compound must be disposed of through a licensed hazardous waste disposal company, which your EHS department will coordinate.[6] These materials are typically sent for incineration at a permitted facility.[9]
IV. Spill Management
In the event of an this compound spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[6]
-
Ventilate: Increase ventilation to the area.[6]
-
Contain: Use personal protective equipment.[4] For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[2][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and the EHS department.[6]
V. Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sinophytochem.com [sinophytochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
